molecular formula C21H26BrN7O14P2 B1252587 NBrAD CAS No. 52977-37-4

NBrAD

Cat. No.: B1252587
CAS No.: 52977-37-4
M. Wt: 742.3 g/mol
InChI Key: ISNAGOUAZGHQIY-NAJQWHGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NBrAD, also known as this compound, is a useful research compound. Its molecular formula is C21H26BrN7O14P2 and its molecular weight is 742.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52977-37-4

Molecular Formula

C21H26BrN7O14P2

Molecular Weight

742.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C21H26BrN7O14P2/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1

InChI Key

ISNAGOUAZGHQIY-NAJQWHGHSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N

Synonyms

NBrAD
nicotinamide-8-bromoadenine dinucleotide

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of 8-Br-cADPR?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 8-Br-cADPR

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-cyclic adenosine diphosphate-ribose (8-Br-cADPR) is a pivotal synthetic analog of cyclic ADP-ribose (cADPR), a ubiquitous second messenger that modulates intracellular calcium ([Ca²⁺]i) signaling. This technical guide provides a comprehensive overview of the mechanism of action of 8-Br-cADPR, focusing on its role as a competitive antagonist of the cADPR-mediated Ca²⁺ release pathway. The document details its molecular targets, its impact on signaling cascades, and quantitative data from key studies. Furthermore, it outlines detailed experimental protocols for assays commonly used to investigate its effects, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in cell biology, pharmacology, and drug development who are investigating cADPR-dependent signaling.

Introduction: The cADPR Signaling Pathway

Cyclic ADP-ribose (cADPR) is an endogenous second messenger synthesized from β-nicotinamide adenine dinucleotide (β-NAD⁺) by the enzyme CD38, which possesses both ADP-ribosyl cyclase and cADPR hydrolase activities.[1] cADPR plays a crucial role in the regulation of intracellular Ca²⁺ concentrations in a wide variety of cell types. It primarily functions by mobilizing Ca²⁺ from intracellular stores, such as the endoplasmic and sarcoplasmic reticulum (ER/SR). The primary molecular target for cADPR-mediated Ca²⁺ release is the ryanodine receptor (RyR), a large conductance Ca²⁺ channel located on the ER/SR membrane.[2][3][4][5] The binding of cADPR to the RyR, or an associated protein, sensitizes the receptor to Ca²⁺, leading to Ca²⁺-induced Ca²⁺ release (CICR) and an increase in cytosolic Ca²⁺ levels. This signaling pathway is integral to numerous physiological processes, including muscle contraction, neurotransmission, and immune responses.[1][6][7]

8-Br-cADPR: A Potent Antagonist of cADPR

8-Br-cADPR is a cell-permeable analog of cADPR that has been instrumental in elucidating the physiological functions of the cADPR pathway.[8][9] The bromine substitution at the 8-position of the adenine ring abolishes the agonist activity of the molecule, transforming it into a competitive antagonist of cADPR.[10] Its primary mechanism of action is to competitively inhibit the binding of endogenous cADPR to its binding site, thereby preventing the sensitization of RyRs and the subsequent release of Ca²⁺ from intracellular stores.[3][11] This antagonistic action makes 8-Br-cADPR an invaluable pharmacological tool for investigating cADPR-dependent signaling events.

Molecular Targets and Mechanism of Action

Primary Target: The Ryanodine Receptor (RyR)

The principal target of 8-Br-cADPR's antagonistic activity is the cADPR-binding site associated with the ryanodine receptor. By competitively inhibiting the action of cADPR at the RyR, 8-Br-cADPR effectively blocks cADPR-induced Ca²⁺ release.[1][11] This has been demonstrated in various cell types where agonist-induced increases in intracellular Ca²⁺, mediated by cADPR, are significantly attenuated by pretreatment with 8-Br-cADPR.[1][6][12]

Disputed Target: The TRPM2 Ion Channel

There is ongoing scientific debate regarding the role of cADPR and its analogs, including 8-Br-cADPR, in modulating the Transient Receptor Potential Melastatin 2 (TRPM2) channel. TRPM2 is a non-selective cation channel that is activated by ADPR and oxidative stress. Some studies have suggested that cADPR can also activate or sensitize TRPM2, and that 8-Br-cADPR can act as an antagonist at this channel.[13][14][15] However, other research has questioned the direct activation of TRPM2 by cADPR, suggesting that any observed effects may be due to contamination of cADPR preparations with ADPR.[15][16] Further investigation is required to definitively clarify the interaction between 8-Br-cADPR and TRPM2.

Quantitative Data

The following table summarizes key quantitative data for 8-Br-cADPR from various studies.

ParameterValueCell/SystemReference
IC₅₀ 1.7 µMSea urchin egg homogenates (for blocking cADPR-induced Ca²⁺ release)[8]
Effective Concentration 100 µMPHM1 cells (significant attenuation of agonist-induced [Ca²⁺]i elevation)[1]
Effective Concentration 100-1000 µMNG108-15 cells (reduction of acetylcholine-induced inhibition of M-like current)[17]
Effective Concentration 10-100 µMAirway smooth muscle cells (inhibition of agonist-induced [Ca²⁺]i responses)[6]
Effective Concentration 0.1 µMDorsal root ganglion neurons (significant decrease in paclitaxel-induced axon degeneration for 8-Br-7-CH-cADPR, a more potent analog)[18]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving cADPR and the mechanism of action of 8-Br-cADPR.

cADPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates CD38_int CD38 (intracellular domain) GPCR->CD38_int Activates (pathway dependent) CD38_ext CD38 (extracellular domain) IP3 IP₃ PLC->IP3 Generates IP3R IP₃R IP3->IP3R Activates cADPR cADPR CD38_int->cADPR NAD β-NAD⁺ NAD->cADPR Synthesized by CD38 RyR RyR cADPR->RyR Sensitizes Ca_cytosol [Ca²⁺]i ↑ IP3R->Ca_cytosol Ca²⁺ Release RyR->Ca_cytosol Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->IP3R Ca_ER->RyR

Caption: The cADPR and IP₃ signaling pathways for intracellular Ca²⁺ release.

Br_cADPR_Mechanism cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cADPR cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR Binds & Sensitizes Br_cADPR 8-Br-cADPR Br_cADPR->RyR Competitively Binds & Blocks Ca_cytosol [Ca²⁺]i Increase No_Ca_Release Blocked Ca²⁺ Release RyR->Ca_cytosol Ca²⁺ Release RyR->No_Ca_Release Inhibition Ca_ER Ca²⁺ Store Ca_ER->RyR

Caption: Mechanism of action of 8-Br-cADPR as a competitive antagonist at the RyR.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of 8-Br-cADPR.

Intracellular Calcium Measurement using Fura-2 AM

This protocol is adapted from studies measuring agonist-induced Ca²⁺ responses in the presence of 8-Br-cADPR.[1][12]

Objective: To measure changes in intracellular Ca²⁺ concentration in response to an agonist, with and without pre-incubation with 8-Br-cADPR.

Materials:

  • Cells of interest (e.g., smooth muscle cells, neurons) cultured on glass coverslips.

  • Fura-2 AM (acetoxymethyl ester) fluorescent Ca²⁺ indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • 8-Br-cADPR.

  • Agonist of interest (e.g., acetylcholine, oxytocin).

  • Fluorescence microscopy setup with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm) and an emission detector (around 510 nm).

Procedure:

  • Cell Preparation: Grow cells to a suitable confluency on sterile glass coverslips.

  • Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS to aid dispersion. b. Wash the cells once with HBSS. c. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove extracellular dye. e. Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • 8-Br-cADPR Incubation: a. For the experimental group, pre-incubate the Fura-2 loaded cells with the desired concentration of 8-Br-cADPR (e.g., 100 µM) in HBSS for a specified time (e.g., 30 minutes) prior to agonist stimulation. b. For the control group, incubate the cells in HBSS without 8-Br-cADPR.

  • Fluorescence Imaging: a. Mount the coverslip onto the perfusion chamber of the fluorescence microscope. b. Continuously perfuse the cells with HBSS. c. Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm. d. Establish a stable baseline fluorescence ratio (F340/F380) for a few minutes.

  • Agonist Stimulation: a. Introduce the agonist into the perfusion solution at the desired concentration. b. Continue recording the fluorescence changes for several minutes until the response returns to baseline or reaches a plateau.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). b. The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration. c. Compare the peak and integrated Ca²⁺ response to the agonist in control cells versus cells pre-treated with 8-Br-cADPR. A significant reduction in the response in the presence of 8-Br-cADPR indicates its antagonistic effect on the Ca²⁺ release pathway.

Fura2_Workflow cluster_prep Cell Preparation & Loading cluster_exp Experiment cluster_analysis Data Analysis start Culture cells on coverslips load Load cells with Fura-2 AM start->load wash Wash to remove excess dye load->wash deesterify De-esterify Fura-2 AM wash->deesterify split Split into Control & Experimental Groups deesterify->split control Incubate with buffer split->control experimental Pre-incubate with 8-Br-cADPR split->experimental image_control Baseline imaging (Control) control->image_control image_exp Baseline imaging (Experimental) experimental->image_exp stim_control Add Agonist (Control) image_control->stim_control stim_exp Add Agonist (Experimental) image_exp->stim_exp record_control Record Ca²⁺ response stim_control->record_control record_exp Record Ca²⁺ response stim_exp->record_exp analyze Calculate F340/F380 ratio for both groups record_control->analyze record_exp->analyze compare Compare Ca²⁺ response between groups analyze->compare conclusion Determine effect of 8-Br-cADPR compare->conclusion

Caption: Experimental workflow for intracellular calcium measurement using Fura-2 AM.

Ca²⁺ Release from Permeabilized Cells

This protocol allows for the direct introduction of non-membrane-permeant molecules into the cytosol to study their effects on intracellular Ca²⁺ stores.

Objective: To assess the ability of 8-Br-cADPR to inhibit cADPR-induced Ca²⁺ release from the ER/SR in permeabilized cells.

Materials:

  • Suspension of cells.

  • Permeabilization agent (e.g., digitonin, saponin).

  • Intracellular-like buffer (high K⁺, low Ca²⁺, with ATP and an ATP-regenerating system).

  • Fluorescent Ca²⁺ indicator for extracellular/buffer Ca²⁺ (e.g., Fluo-3, Fura-2 salt form).

  • cADPR.

  • 8-Br-cADPR.

  • Thapsigargin (SERCA pump inhibitor).

  • Ionomycin (Ca²⁺ ionophore).

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Cell Preparation: Harvest cells and wash them in a Ca²⁺-free buffer. Resuspend the cells at a high density in the intracellular-like buffer.

  • Permeabilization: a. Add the Ca²⁺ indicator to the cell suspension. b. Place the cell suspension in the cuvette of the fluorometer and begin recording fluorescence to establish a baseline. c. Add a low concentration of the permeabilizing agent (e.g., digitonin). The optimal concentration needs to be titrated to permeabilize the plasma membrane without damaging the ER/SR membrane. A successful permeabilization is often indicated by a slight increase in fluorescence as the dye enters the cells and binds to any leaked Ca²⁺.

  • Ca²⁺ Store Loading: The ATP in the buffer will fuel the SERCA pumps to take up any free Ca²⁺ into the ER/SR, leading to a decrease in extra-organellar Ca²⁺ and a drop in fluorescence.

  • Inhibition of Ca²⁺ Uptake: Add thapsigargin to inhibit the SERCA pumps. This prevents the re-uptake of any released Ca²⁺, isolating the release event.

  • Experimental Manipulation: a. Control (cADPR alone): After the fluorescence signal stabilizes post-thapsigargin, add a known concentration of cADPR. A subsequent increase in fluorescence indicates Ca²⁺ release from the intracellular stores. b. Inhibition (8-Br-cADPR + cADPR): In a separate experiment, pre-incubate the permeabilized cells with 8-Br-cADPR for a few minutes before adding the same concentration of cADPR.

  • Maximal Release: At the end of each experiment, add ionomycin to release all remaining Ca²⁺ from the stores, establishing the maximum fluorescence signal.

  • Data Analysis: Compare the magnitude of the Ca²⁺ release induced by cADPR in the absence and presence of 8-Br-cADPR. A reduced Ca²⁺ release in the presence of 8-Br-cADPR demonstrates its antagonistic effect.

Conclusion

8-Br-cADPR is an indispensable tool for the study of intracellular Ca²⁺ signaling. Its primary mechanism of action as a competitive antagonist of cADPR at the ryanodine receptor is well-established. By blocking cADPR-mediated Ca²⁺ release, it allows for the dissection of the contribution of this pathway to a myriad of physiological and pathophysiological processes. While its potential effects on other targets like TRPM2 warrant further investigation, its utility in probing the cADPR/RyR axis is undeniable. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize 8-Br-cADPR in their investigations of Ca²⁺ signaling.

References

8-Br-ADPR as a Modulator of TRPM2 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that plays a crucial role in a variety of physiological and pathological processes, including immune responses, temperature sensing, and cell death. Its activation is primarily gated by intracellular adenosine diphosphate ribose (ADPR). 8-Bromoadenosine 5'-diphosphoribose (8-Br-ADPR), a synthetic analog of ADPR, has emerged as a valuable tool for studying TRPM2 function. This technical guide provides an in-depth overview of 8-Br-ADPR as a modulator of TRPM2 channels, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways.

Mechanism of Action of 8-Br-ADPR on TRPM2 Channels

TRPM2 channels are homotetramers, with each subunit containing a C-terminal NUDT9 homology (NUDT9-H) domain and an N-terminal TRPM homology region (MHR1/2). Both of these domains have been identified as binding sites for ADPR and its analogs.[1]

8-Br-ADPR primarily functions as a competitive antagonist of ADPR at the TRPM2 channel.[2] Structural and functional studies have revealed that 8-Br-ADPR binds to the MHR1/2 domain of TRPM2.[3] This binding is thought to stabilize the channel in a closed or non-conductive conformation, thereby preventing the conformational changes required for channel opening that are normally induced by ADPR binding. While 8-Br-cADPR has been reported to inhibit TRPM2, it is suggested that this effect might be due to its hydrolysis to 8-Br-ADPR.[2]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of 8-Br-ADPR and related compounds with TRPM2 channels.

CompoundParameterValueSpecies/Cell TypeMethodReference
8-Br-ADPRKD~300 µMNot SpecifiedNot Specified[2]
8-Br-ADPRIC50Not explicitly stated, but described as a low-affinity competitive antagonistNot SpecifiedNot Specified[2]
8-Br-cADPRInhibitionComplete block of 1 mM NAADP-induced currents at 100 µMHEK-293 cells expressing TRPM2Electrophysiology (Whole-cell patch clamp)[4]
AMPIC50~70 µMNot SpecifiedNot Specified[2]

Note: A precise, experimentally determined IC50 value for 8-Br-ADPR from a dedicated electrophysiology study was not available in the reviewed literature. The value of ~300 µM is cited as a low-affinity competitive antagonist.

Signaling Pathways and Experimental Workflows

TRPM2 Channel Gating and Inhibition by 8-Br-ADPR

The following diagram illustrates the proposed mechanism of TRPM2 channel activation by ADPR and its inhibition by 8-Br-ADPR.

TRPM2_Modulation cluster_activation Channel Activation cluster_inhibition Channel Inhibition ADPR ADPR MHR12_site MHR1/2 Domain ADPR->MHR12_site Binds NUDT9H_site NUDT9-H Domain ADPR->NUDT9H_site Binds TRPM2_closed TRPM2 Channel (Closed) MHR12_site->TRPM2_closed Induce conformational change TRPM2_inhibited TRPM2 Channel (Inhibited) MHR12_site->TRPM2_inhibited Stabilizes closed state NUDT9H_site->TRPM2_closed Induce conformational change TRPM2_open TRPM2 Channel (Open) TRPM2_closed->TRPM2_open Gating Ca_influx Ca²⁺ Influx TRPM2_open->Ca_influx Br_ADPR 8-Br-ADPR Br_ADPR->MHR12_site Competitively binds

Caption: Mechanism of TRPM2 activation by ADPR and competitive inhibition by 8-Br-ADPR.

Experimental Workflow for Assessing 8-Br-ADPR Activity

The following diagram outlines a typical experimental workflow to characterize the inhibitory effect of 8-Br-ADPR on TRPM2 channels.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology (Whole-Cell Patch Clamp) cluster_ca_imaging Calcium Imaging cluster_data_analysis Data Analysis cell_culture Culture HEK293 cells transfection Transfect with TRPM2 plasmid cell_culture->transfection patch Establish whole-cell configuration transfection->patch load_fura2 Load cells with Fura-2 AM transfection->load_fura2 apply_adpr Apply ADPR to elicit current patch->apply_adpr apply_br_adpr Co-apply 8-Br-ADPR at various concentrations apply_adpr->apply_br_adpr record Record membrane currents apply_br_adpr->record dose_response Generate dose-response curve record->dose_response baseline Measure baseline fluorescence load_fura2->baseline stimulate Stimulate with ADPR ± 8-Br-ADPR baseline->stimulate measure_ratio Measure 340/380 nm fluorescence ratio stimulate->measure_ratio measure_ratio->dose_response calculate_ic50 Calculate IC₅₀ value dose_response->calculate_ic50

Caption: Workflow for characterizing 8-Br-ADPR inhibition of TRPM2 channels.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording ADPR-activated currents in HEK293 cells heterologously expressing TRPM2.

Solutions:

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose, pH 7.4, bubbled with 95% O₂–5%CO₂.[5]

  • Internal Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA, pH 7.3.[5] ADPR and 8-Br-ADPR are added to the internal solution at desired concentrations.

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing TRPM2 onto glass coverslips.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Record baseline currents.

    • Perfuse the cell intracellularly with the internal solution containing a fixed concentration of ADPR (e.g., 100 µM) to activate TRPM2 currents.

    • To test for inhibition, include various concentrations of 8-Br-ADPR along with ADPR in the pipette solution in separate experiments.

    • Record steady-state currents for each concentration of 8-Br-ADPR.

  • Data Analysis:

    • Measure the peak inward current at a negative holding potential (e.g., -80 mV).

    • Normalize the currents recorded in the presence of 8-Br-ADPR to the control current (ADPR alone).

    • Plot the normalized current as a function of the 8-Br-ADPR concentration and fit the data with a Hill equation to determine the IC₅₀.

Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM2 activation and inhibition.

Solutions:

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with 10-20 mM HEPES (pH 7.4).

  • Fura-2 AM Stock Solution: 1 mM Fura-2 AM in anhydrous DMSO.

  • Stimulation Solutions: HBSS containing ADPR with or without various concentrations of 8-Br-ADPR.

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing TRPM2 onto glass-bottom dishes or coverslips.

  • Dye Loading:

    • Prepare a loading solution by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

    • Remove the culture medium, wash the cells once with HBSS, and then incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[6]

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.[6]

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with HBSS and record baseline fluorescence by alternately exciting at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Stimulate the cells by perfusing with the stimulation solution containing ADPR.

    • To test for inhibition, pre-incubate the cells with 8-Br-ADPR for a few minutes before co-applying with ADPR.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio in response to ADPR in the presence and absence of 8-Br-ADPR.

    • Plot the inhibition of the calcium response as a function of the 8-Br-ADPR concentration to determine the IC₅₀.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Solutions:

  • Protein Solution: Purified TRPM2 MHR1/2 domain in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Solution: 8-Br-ADPR dissolved in the same buffer as the protein.

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and ligand solutions against the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles in the calorimeter.

    • Determine the precise concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (e.g., 100-500 µM) into the injection syringe.[7]

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution.[8]

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.

Site-Directed Mutagenesis

This protocol is used to introduce specific mutations into the TRPM2 gene to study the role of particular amino acid residues in 8-Br-ADPR binding and channel function.

Materials:

  • Plasmid DNA containing the wild-type TRPM2 cDNA.

  • Mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase (e.g., Pfu).

  • DpnI restriction enzyme.

  • Competent E. coli cells.

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR to amplify the entire plasmid, incorporating the mutation. A typical cycling protocol is an initial denaturation at 95°C, followed by 16-18 cycles of denaturation, annealing (e.g., 55°C), and extension (68°C), and a final extension step.

  • DpnI Digestion: Digest the PCR product with DpnI for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.[9]

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective agar plates. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Conclusion

8-Br-ADPR serves as a valuable antagonist for probing the function of TRPM2 channels. Its ability to competitively inhibit ADPR-induced activation allows for the elucidation of the physiological and pathological roles of TRPM2-mediated signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the modulatory effects of 8-Br-ADPR and other compounds on TRPM2 activity, ultimately contributing to a better understanding of this important ion channel and the development of novel therapeutics.

References

An In-depth Technical Guide to the Cyclic ADP-Ribose Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic ADP-ribose (cADPR) signaling pathway is a crucial second messenger system that governs intracellular calcium (Ca²⁺) mobilization, a fundamental process in cellular regulation.[1][2][3][4][5] Unlike the well-known inositol 1,4,5-trisphosphate (InsP₃) pathway, the cADPR system operates independently to release Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum.[1][2] This pathway is integral to a multitude of physiological processes, including muscle contraction, neurotransmitter and hormone secretion, fertilization, and lymphocyte activation and proliferation.[2][3][6] Dysregulation of cADPR signaling has been implicated in various pathological conditions, such as chronic respiratory diseases, metabolic disorders, and cancer, making it a compelling target for drug development.[7][8] This guide provides a comprehensive technical overview of the core components, mechanisms, and experimental methodologies associated with the cADPR signaling pathway.

Core Components and Mechanism of the cADPR Signaling Pathway

The central molecule of this pathway is cyclic ADP-ribose, a cyclic adenine nucleotide synthesized from nicotinamide adenine dinucleotide (NAD⁺).[9] The synthesis and degradation of cADPR are tightly regulated by a family of bifunctional enzymes, with CD38 being the most prominent in mammals.[3][9] Another key enzyme, SARM1, has also been shown to catalyze the formation of cADPR.[9]

cADPR Synthesis and Degradation

The primary enzyme responsible for both the synthesis and hydrolysis of cADPR in mammals is CD38, a type II transmembrane glycoprotein.[3][9] CD38 catalyzes the cyclization of NAD⁺ to form cADPR and nicotinamide. It also possesses cADPR hydrolase activity, breaking down cADPR into ADP-ribose (ADPR).[9] This dual functionality allows for precise control over intracellular cADPR levels.

SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1), a protein primarily known for its role in neuronal degeneration, has been identified as another significant source of cADPR.[9][10][11] Under conditions of cellular stress or injury, SARM1's intrinsic NADase activity is activated, leading to the production of cADPR.[10][11]

dot

cADPR_Metabolism cluster_degradation Degradation NAD NAD⁺ cADPR cADPR NAD->cADPR Synthesis Nicotinamide Nicotinamide ADPR ADPR cADPR->ADPR Hydrolysis CD38 CD38 CD38->NAD SARM1 SARM1 SARM1->NAD CD38_hydrolase CD38 CD38_hydrolase->cADPR

Fig. 1: cADPR Synthesis and Degradation.
Downstream Signaling: Calcium Mobilization

cADPR acts as a second messenger by binding to and sensitizing ryanodine receptors (RyRs), which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum (ER).[9][12] This sensitization lowers the threshold for Ca²⁺-induced Ca²⁺ release (CICR), a process where a small influx of Ca²⁺ into the cytoplasm triggers a much larger release of Ca²⁺ from the ER.[9] The resulting increase in cytosolic Ca²⁺ concentration activates a wide array of downstream cellular responses. cADPR can also influence Ca²⁺ entry from the extracellular space through store-operated calcium entry (SOCE) and by directly or indirectly modulating plasma membrane channels like TRPM2.[13]

dot

cADPR_Signaling_Pathway cluster_ER ER Lumen Extracellular_Signal Extracellular Signal (e.g., Hormones, Neurotransmitters) Receptor Receptor Extracellular_Signal->Receptor CD38_SARM1 CD38 / SARM1 Receptor->CD38_SARM1 Activates NAD NAD⁺ cADPR cADPR NAD->cADPR Synthesis RyR Ryanodine Receptor (RyR) cADPR->RyR Sensitizes ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_Cytosol [Ca²⁺]i ↑ Ca_ER->Ca_Cytosol Ca²⁺ Release Cellular_Responses Downstream Cellular Responses (e.g., Contraction, Secretion, Gene Expression) Ca_Cytosol->Cellular_Responses Activates CD38_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate (NGD⁺), and Inhibitor Solutions Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 96-well Plate (Enzyme, Buffer, Inhibitor) Prepare_Reagents->Dispense_Reagents Pre_incubation Pre-incubate at Room Temperature Dispense_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with NGD⁺ Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 300nm, Em: 410nm) in Kinetic Mode at 37°C Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and Determine IC₅₀ Measure_Fluorescence->Data_Analysis End End Data_Analysis->End RIA_Workflow Start Start Sample_Prep Prepare Cell/Tissue Extracts and cADPR Standards Start->Sample_Prep Incubation Incubate Samples/Standards with Anti-cADPR Antibody and ³²P-cADPR Sample_Prep->Incubation Precipitation Precipitate Antibody-Bound Complex Incubation->Precipitation Centrifugation Centrifuge to Pellet Precipitate Precipitation->Centrifugation Separation Separate Supernatant (Free) from Pellet (Bound) Centrifugation->Separation Counting Measure Radioactivity of Pellet (Bound Fraction) with Gamma Counter Separation->Counting Data_Analysis Generate Standard Curve and Quantify cADPR in Samples Counting->Data_Analysis End End Data_Analysis->End Fura2_Workflow Start Start Cell_Culture Culture Cells on Coverslips or in 96-well Plate Start->Cell_Culture Dye_Loading Load Cells with Fura-2 AM Cell_Culture->Dye_Loading Deesterification Wash and Incubate for De-esterification Dye_Loading->Deesterification Imaging_Setup Mount on Microscope/Plate Reader Deesterification->Imaging_Setup Baseline_Acquisition Acquire Baseline Fluorescence (Ex: 340nm & 380nm, Em: 510nm) Imaging_Setup->Baseline_Acquisition Stimulation Apply Agonist/Stimulus Baseline_Acquisition->Stimulation Time_Lapse_Imaging Acquire Time-Lapse Images Stimulation->Time_Lapse_Imaging Data_Analysis Calculate F340/F380 Ratio and Determine [Ca²⁺]i Time_Lapse_Imaging->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide on the Effects of N-substituted Bromobenzyl Adenosine Derivatives (NBrAD) on Intracellular Calcium Stores

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "NBrAD" (N-substituted Bromobenzyl Adenosine Derivative) is not available in the public domain. This guide, therefore, provides a comprehensive framework based on established principles of intracellular calcium signaling and the known pharmacology of adenosine compounds. The methodologies and potential mechanisms described herein are intended to serve as a blueprint for investigating the effects of a novel compound like this compound.

Executive Summary

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of cellular processes, including gene transcription, muscle contraction, and neurotransmission.[1][2] The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore fundamental to cellular physiology.[1] Endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR) serve as the primary intracellular Ca²⁺ stores.[2][3][4] The release of Ca²⁺ from these stores is a critical event in cellular signaling, often initiating a cascade of downstream effects. This technical guide explores the potential mechanisms by which a hypothetical N-substituted bromobenzyl adenosine derivative (this compound) could modulate intracellular Ca²⁺ stores and provides detailed experimental protocols to investigate these effects.

Adenosine and its derivatives are known to modulate various physiological processes by interacting with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G-protein coupled receptors (GPCRs).[5] Activation of these receptors can lead to downstream signaling events that influence intracellular Ca²⁺ levels. This document will focus on the potential for this compound to affect Ca²⁺ release through the primary intracellular Ca²⁺ channels: Inositol 1,4,5-trisphosphate receptors (IP₃Rs) and Ryanodine receptors (RyRs).[3][6]

Potential Signaling Pathways of this compound Action

The effect of this compound on intracellular calcium stores could be mediated through several distinct signaling pathways. Given its structural similarity to adenosine, this compound is likely to interact with adenosine receptors, initiating a G-protein-mediated signaling cascade.

Gq-PLC-IP₃ Pathway

If this compound acts as an agonist at Gq-coupled adenosine receptors (e.g., A₁ receptor in some contexts), it would activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[7] IP₃ then diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the ER membrane, triggering the release of Ca²⁺ into the cytosol.[4][8]

Gq_PLC_IP3_Pathway This compound This compound GPCR Gq-coupled Adenosine Receptor This compound->GPCR Gq Gq GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds & activates Ca_cyto Cytosolic Ca²⁺ Increase IP3R->Ca_cyto releases Ca²⁺ ER Endoplasmic Reticulum Ca_store Ca²⁺

Caption: this compound-induced Gq-PLC-IP₃ signaling pathway leading to Ca²⁺ release.

Ryanodine Receptor-Mediated Calcium Release

Ryanodine receptors (RyRs) are another major class of intracellular Ca²⁺ release channels, particularly prominent in excitable cells like neurons and muscle cells.[3][6][9] RyRs are activated by Ca²⁺ itself in a process known as calcium-induced calcium release (CICR).[9] A small initial increase in cytosolic Ca²⁺, potentially triggered by this compound through IP₃Rs or other mechanisms, could activate nearby RyRs, leading to a larger, regenerative wave of Ca²⁺ release.

CICR_Pathway Initial_Ca Initial Ca²⁺ influx (e.g., from IP₃R) RyR Ryanodine Receptor (RyR) Initial_Ca->RyR activates Amplified_Ca Amplified Cytosolic Ca²⁺ Increase RyR->Amplified_Ca releases Ca²⁺ SR Sarcoplasmic Reticulum Ca_store Ca²⁺

Caption: Calcium-Induced Calcium Release (CICR) mediated by Ryanodine Receptors.

Experimental Protocols

To elucidate the effect of this compound on intracellular Ca²⁺ stores, a series of well-defined experiments are necessary.

Intracellular Calcium Imaging

This is a primary method to directly visualize and quantify changes in cytosolic Ca²⁺ concentration in response to this compound.[10][11][12]

Objective: To measure the dose-dependent effect of this compound on intracellular Ca²⁺ levels.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., a neuronal or smooth muscle cell line) onto glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with a Ca²⁺-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with fresh buffer to remove excess dye.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets. Record baseline fluorescence for a few minutes.

  • This compound Application: Add varying concentrations of this compound to the cells and continue recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.[13]

Calcium_Imaging_Workflow start Start cell_culture Cell Culture on Glass-bottom Dish start->cell_culture dye_loading Load with Ca²⁺ Indicator Dye cell_culture->dye_loading washing Wash to Remove Excess Dye dye_loading->washing baseline Record Baseline Fluorescence washing->baseline add_this compound Apply this compound baseline->add_this compound record_signal Record Fluorescence Signal add_this compound->record_signal analysis Data Analysis: ΔF/F₀ or Ratio record_signal->analysis end End analysis->end

Caption: Workflow for a typical intracellular calcium imaging experiment.

Inositol Phosphate Accumulation Assay

This assay directly measures the production of IP₃, providing evidence for the involvement of the PLC pathway.

Objective: To determine if this compound stimulates the production of inositol phosphates.

Methodology:

  • Cell Labeling: Incubate cells overnight with myo-[³H]inositol to radiolabel the cellular inositol phosphate pool.

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Stimulation: Add this compound at various concentrations and incubate for a defined period.

  • Extraction: Terminate the reaction by adding a strong acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

  • Separation and Quantification: Separate the different inositol phosphate isomers using anion-exchange chromatography.[14][15][16] Quantify the radioactivity in each fraction using liquid scintillation counting.

Receptor Binding Assay

This assay determines the affinity of this compound for specific adenosine receptor subtypes.[17][18][19]

Objective: To quantify the binding affinity (Ki) of this compound for adenosine receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the adenosine receptor subtype of interest.

  • Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [³H]DPCPX for A₁ receptors) in the presence of increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[20]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. The IC₅₀ (concentration of this compound that inhibits 50% of specific binding) is determined and used to calculate the Ki.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data that would be generated from the experiments described above.

Table 1: Effect of this compound on Intracellular Calcium Mobilization

This compound Concentration (µM)Peak [Ca²⁺]i (nM)Time to Peak (s)
0.1
1
10
100

Table 2: this compound-induced Inositol Phosphate Accumulation

This compound Concentration (µM)IP₃ Production (cpm/well)
0.1
1
10
100

Table 3: Binding Affinity of this compound for Adenosine Receptors

Receptor SubtypeIC₅₀ (nM)Ki (nM)
A₁
A₂A
A₂B
A₃

Conclusion

This technical guide outlines a comprehensive strategy for investigating the effects of a novel N-substituted bromobenzyl adenosine derivative, this compound, on intracellular calcium stores. By employing a combination of intracellular calcium imaging, inositol phosphate accumulation assays, and receptor binding studies, it is possible to elucidate the mechanism of action, potency, and selectivity of this compound. The provided experimental protocols and data presentation formats offer a robust framework for such an investigation, which is critical for the advancement of drug development programs targeting pathways involving intracellular calcium signaling. The potential for this compound to modulate these pathways highlights its therapeutic promise in a variety of disease states.

References

The Modulatory Role of 8-Br-cADPR on Ryanodine Receptor Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) by activating ryanodine receptors (RyRs), large-conductance Ca²⁺ channels located on the membrane of the endoplasmic and sarcoplasmic reticulum. The brominated derivative, 8-bromo-cyclic ADP-ribose (8-Br-cADPR), has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the cADPR/RyR signaling axis. This technical guide provides an in-depth overview of the interaction between 8-Br-cADPR and the ryanodine receptor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell signaling, pharmacology, and drug development.

Introduction to the cADPR/Ryanodine Receptor Signaling Pathway

The precise regulation of intracellular Ca²⁺ concentration is fundamental to a myriad of cellular processes, including muscle contraction, neurotransmission, gene expression, and apoptosis. Ryanodine receptors are a family of intracellular Ca²⁺ channels that play a pivotal role in Ca²⁺-induced Ca²⁺ release (CICR), a process whereby a small influx of Ca²⁺ triggers a much larger release of Ca²⁺ from intracellular stores.

Cyclic ADP-ribose, synthesized from NAD⁺ by the enzyme CD38, is an endogenous modulator of RyR activity.[1][2] cADPR sensitizes RyRs to Ca²⁺, thereby lowering the threshold for CICR and amplifying Ca²⁺ signals.[3][4] Dysregulation of the cADPR/RyR pathway has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it an attractive target for therapeutic intervention.

8-Br-cADPR: A Potent Antagonist of cADPR-Mediated Signaling

8-Br-cADPR is a synthetic, cell-permeable analog of cADPR that acts as a competitive antagonist at the cADPR binding site.[2][5] It is widely used to probe the functional significance of cADPR-mediated Ca²⁺ signaling in a variety of cell types and tissues. By inhibiting the actions of endogenous cADPR, 8-Br-cADPR allows researchers to dissect the specific contribution of this signaling pathway to cellular responses.

Mechanism of Action

8-Br-cADPR is believed to compete with endogenous cADPR for a binding site on the ryanodine receptor or an associated regulatory protein, thereby preventing cADPR-mediated sensitization of the channel to Ca²⁺.[6][7] This leads to a reduction or complete blockage of cADPR-induced Ca²⁺ release from intracellular stores. It is important to note that 8-Br-cADPR's primary role is as an antagonist of cADPR's effects, and its direct interaction with the ryanodine receptor in the absence of cADPR is less well-characterized.

Quantitative Data on 8-Br-cADPR and Ryanodine Receptor Interaction

The following tables summarize the available quantitative data on the inhibitory effects of 8-Br-cADPR on cADPR-mediated Ca²⁺ release and its impact on RyR channel activity.

ParameterValueSpecies/Cell TypeExperimental ConditionReference
IC₅₀ ~1.7 µMSea urchin oocyteInhibition of cADPR-induced calcium release[7]
IC₅₀ ~1 mMNG108-15 cellsInhibition of acetylcholine-induced IK(M,ng) inhibition[7]
IC₅₀ 0.97 ± 0.04 µML. pictus sea urchin egg homogenatesInhibition of 100 nM cADPR-induced Ca²⁺ release[8]

Table 1: Inhibitory Potency of 8-Br-cADPR on cADPR-Induced Calcium Release

Cell Type8-Br-cADPR ConcentrationEffectAgonistReference
Human Myometrial Smooth Muscle Cells1 µM53% inhibition of store-operated Ca²⁺ transientsCyclopiazonic acid (CPA)[9]
Human Myometrial Smooth Muscle Cells10 µM68% inhibition of store-operated Ca²⁺ transientsCyclopiazonic acid (CPA)[9]
Human Myometrial Smooth Muscle Cells100 µM82% inhibition of store-operated Ca²⁺ transientsCyclopiazonic acid (CPA)[9]
PHM1 Cells10 µM19% inhibition of net [Ca²⁺]i elevation100 nM Oxytocin[10]
PHM1 Cells100 µM24% inhibition of net [Ca²⁺]i elevation100 nM Oxytocin[10]
PHM1 Cells1 mM40% inhibition of net [Ca²⁺]i elevation100 nM Oxytocin[10]

Table 2: Concentration-Dependent Inhibition of Agonist-Induced Calcium Responses by 8-Br-cADPR

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the interaction between 8-Br-cADPR and the ryanodine receptor.

Intracellular Calcium Imaging

Intracellular calcium imaging is a widely used technique to measure changes in cytosolic Ca²⁺ concentration in response to various stimuli. This method is instrumental in assessing the inhibitory effect of 8-Br-cADPR on agonist-induced or cADPR-mediated Ca²⁺ release.

Protocol Overview:

  • Cell Preparation: Culture cells of interest on glass coverslips or in multi-well plates suitable for microscopy.

  • Fluorescent Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM. This is typically done by incubating the cells with the dye in a physiological buffer for a specific duration.

  • Pre-incubation with 8-Br-cADPR: Before stimulation, pre-incubate the cells with the desired concentration of 8-Br-cADPR for a sufficient period to allow for cell permeation and target engagement.[10]

  • Baseline Measurement: Acquire baseline fluorescence images to establish the resting intracellular Ca²⁺ level.

  • Stimulation: Add the agonist of interest (e.g., acetylcholine, oxytocin) or introduce cADPR into the cells (e.g., via microinjection or by using a cell-permeant cADPR analog).

  • Data Acquisition: Continuously record fluorescence images at regular intervals to capture the dynamic changes in intracellular Ca²⁺.

  • Data Analysis: Analyze the fluorescence intensity changes over time to quantify the Ca²⁺ response. Compare the responses in the presence and absence of 8-Br-cADPR to determine its inhibitory effect.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

Single-channel recording allows for the direct measurement of the activity of individual ion channels, providing detailed information about their gating properties (e.g., open probability, conductance). Reconstituting purified ryanodine receptors into planar lipid bilayers is a powerful technique to study their function in a controlled environment.

Protocol Overview:

  • Microsome Preparation: Isolate microsomes containing ryanodine receptors from a tissue of interest (e.g., skeletal or cardiac muscle).[11]

  • Planar Lipid Bilayer Formation: Form a solvent-free planar lipid bilayer across a small aperture separating two aqueous chambers (cis and trans).

  • Microsome Fusion: Add the microsomes to the cis chamber. The microsomes will fuse with the lipid bilayer, incorporating the ryanodine receptors into the membrane.

  • Recording Conditions: Establish a voltage clamp across the bilayer and use a low-noise amplifier to record the single-channel currents. The composition of the solutions in the cis and trans chambers (e.g., ion concentrations, presence of ATP and Mg²⁺) can be varied to study their effects on channel activity.

  • Application of Modulators: Introduce cADPR into the cis chamber to observe its effect on RyR channel gating. Subsequently, add 8-Br-cADPR to assess its ability to antagonize the effects of cADPR.

  • Data Analysis: Analyze the single-channel recordings to determine parameters such as open probability (Po), mean open time, and mean closed time. Compare these parameters before and after the addition of cADPR and 8-Br-cADPR.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity and density of receptors in a given tissue or cell preparation.[12][13] A competition binding assay can be employed to determine the affinity of an unlabeled compound (like 8-Br-cADPR) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Protocol Overview:

  • Membrane Preparation: Prepare membrane fractions (microsomes) from a source rich in ryanodine receptors.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a high-affinity radiolabeled ryanodine receptor ligand (e.g., [³H]ryanodine) and varying concentrations of the unlabeled competitor, 8-Br-cADPR.

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the membrane-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters.

  • Quantification of Radioactivity: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

cADPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC CD38 CD38 PLC->CD38 activates cADPR cADPR CD38->cADPR synthesizes RyR Ryanodine Receptor (RyR) Ca_release Ca²⁺ Release RyR->Ca_release Agonist Agonist Agonist->GPCR NAD NAD+ NAD->CD38 cADPR->RyR activates Br_cADPR 8-Br-cADPR Br_cADPR->RyR inhibits Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: cADPR Signaling Pathway and the inhibitory action of 8-Br-cADPR.

Calcium_Imaging_Workflow start Start cell_prep Cell Preparation & Seeding start->cell_prep dye_loading Load with Ca²⁺ Indicator cell_prep->dye_loading pre_incubation Pre-incubate with 8-Br-cADPR dye_loading->pre_incubation baseline Measure Baseline Fluorescence pre_incubation->baseline stimulation Add Agonist/cADPR baseline->stimulation acquisition Acquire Time-lapse Images stimulation->acquisition analysis Analyze Ca²⁺ Transients acquisition->analysis end End analysis->end

Caption: Workflow for Intracellular Calcium Imaging Experiments.

Single_Channel_Workflow start Start microsome_prep Isolate RyR-containing Microsomes start->microsome_prep bilayer_formation Form Planar Lipid Bilayer microsome_prep->bilayer_formation fusion Fuse Microsomes with Bilayer bilayer_formation->fusion recording_setup Establish Voltage Clamp & Recording fusion->recording_setup baseline_activity Record Baseline Channel Activity recording_setup->baseline_activity add_cadpr Add cADPR baseline_activity->add_cadpr record_cadpr Record cADPR-modulated Activity add_cadpr->record_cadpr add_br_cadpr Add 8-Br-cADPR record_cadpr->add_br_cadpr record_inhibition Record Inhibited Channel Activity add_br_cadpr->record_inhibition analysis Analyze Gating Parameters record_inhibition->analysis end End analysis->end

Caption: Workflow for Single-Channel Recording in Planar Lipid Bilayers.

Conclusion and Future Directions

8-Br-cADPR has proven to be an indispensable tool for investigating the physiological roles of the cADPR/ryanodine receptor signaling pathway. Its ability to antagonize cADPR-mediated Ca²⁺ release has allowed for the elucidation of this pathway's involvement in a wide range of cellular functions. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers seeking to utilize 8-Br-cADPR in their studies.

Future research should focus on several key areas. Firstly, a more comprehensive characterization of the direct binding of 8-Br-cADPR to different ryanodine receptor isoforms is needed to fully understand its mechanism of action. Secondly, the development of more potent and selective antagonists for the cADPR binding site would be highly beneficial for both basic research and as potential therapeutic leads. Finally, further investigation into the role of the cADPR/RyR pathway in various disease states will undoubtedly open up new avenues for drug discovery and development. This technical guide serves as a starting point for these exciting future endeavors.

References

The Role of 8-Br-ADPR in Electrophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 8-bromo-adenosine diphosphoribose (8-Br-ADPR) and its pivotal role as a modulator of ion channel activity in electrophysiological studies. Primarily recognized for its interaction with the Transient Receptor Potential Melastatin 2 (TRPM2) channel, 8-Br-ADPR serves as a critical tool for dissecting cellular signaling pathways related to oxidative stress, immune responses, and metabolic regulation. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the associated signaling and experimental workflows.

Core Mechanism of Action: Antagonism of the TRPM2 Ion Channel

8-Br-ADPR is predominantly characterized as a competitive antagonist of the TRPM2 ion channel. TRPM2 is a non-selective cation channel permeable to Ca²⁺ and Na⁺, which plays a crucial role in various physiological and pathological processes. The channel is endogenously activated by adenosine diphosphate ribose (ADPR), a metabolite of NAD⁺, particularly under conditions of oxidative stress.

The activation of TRPM2 by ADPR is a complex process involving binding to specific domains on the channel protein. Key binding sites include the C-terminal NUDT9 homology (NUDT9H) domain and a nucleotide-binding site within the N-terminal MHR1/2 domain. 8-Br-ADPR exerts its inhibitory effect by competing with ADPR for these binding sites, thereby preventing the conformational changes required for channel gating and ion influx. Its utility in research stems from its ability to selectively block this pathway, allowing for the precise investigation of TRPM2-dependent signaling.

Quantitative Data Presentation

The following tables summarize the quantitative effects of 8-Br-ADPR on the TRPM2 channel, providing key metrics for experimental design.

ParameterValueChannel/Cell TypeComments
IC₅₀ ~300 µMTRPM2Represents the concentration for 50% inhibition of ADPR-induced currents.[1]
Binding Affinity (Kᴅ) 1.4 µM ± 0.5 µMMHR1/2 Domain of TRPM2Demonstrates high-affinity binding to the N-terminal domain of the channel.[2]
Inhibition Significant reductionTRPM2 in HEK293 cells1 mM 8-Br-ADPR significantly reduces currents activated by 125 µM ADPR.[2]

Table 1: Inhibitory and Binding Characteristics of 8-Br-ADPR.

Signaling Pathway and Competitive Antagonism

8-Br-ADPR functions by directly competing with the endogenous agonist, ADPR, for binding sites on the TRPM2 channel. This prevents channel activation and the subsequent influx of cations like Ca²⁺ and Na⁺, which would otherwise lead to cellular responses such as inflammation, insulin secretion, or apoptosis.

G cluster_stimulus Stimulus cluster_synthesis Synthesis cluster_channel Channel Modulation cluster_response Cellular Response Oxidative_Stress Oxidative Stress PARP PARP Activation Oxidative_Stress->PARP ADPR ADPR Production PARP->ADPR ADPR_bind ADPR Binding (NUDT9H / MHR1/2) ADPR->ADPR_bind Binds to TRPM2 TRPM2 Channel Activation Channel Activation ADPR_bind->Activation BrADPR 8-Br-ADPR BrADPR->ADPR_bind Competitively Inhibits Influx Ca²⁺/Na⁺ Influx Activation->Influx Response Physiological Response Influx->Response

8-Br-ADPR competitive antagonism of TRPM2 activation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for measuring the inhibitory effect of 8-Br-ADPR on ADPR-induced TRPM2 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPM2).

Objective: To quantify the inhibition of ADPR-activated TRPM2 currents by 8-Br-ADPR.

Materials:

  • HEK293 cells expressing TRPM2

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Standard Extracellular (Bath) Solution

  • Standard Intracellular (Pipette) Solution

  • Agonist: ADP-ribose (ADPR)

  • Antagonist: 8-bromo-ADP-ribose (8-Br-ADPR)

Solution Compositions:

Solution TypeComponentConcentration (mM)
Extracellular NaCl140
KCl2.8
CaCl₂1
MgCl₂2
Glucose10
HEPES10
Adjust pH to 7.2 with NaOH
Intracellular (Pipette) K-Glutamate140
NaCl8
MgCl₂1
HEPES10
Adjust pH to 7.2 with KOH
Ca²⁺ can be left unbuffered or buffered with EGTA/BAPTA to desired concentration

Table 2: Standard solutions for TRPM2 patch-clamp recording.[3][4]

Procedure:

  • Cell Preparation: Plate TRPM2-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Solution Filling: Filter the intracellular solution (0.2 µm filter) and back-fill the patch pipette. The pipette solution should contain a fixed concentration of the agonist ADPR (e.g., 100 µM) and the desired concentration of the antagonist 8-Br-ADPR (e.g., ranging from 10 µM to 1 mM for a dose-response curve). A control set of experiments should be performed with ADPR alone.

  • Establish Whole-Cell Configuration:

    • Place the coverslip in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached mode).

    • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration. This allows the pipette solution containing ADPR and 8-Br-ADPR to dialyze into the cell.

  • Data Acquisition:

    • Set the amplifier to voltage-clamp mode and hold the cell at a potential of 0 mV.

    • Apply voltage ramps of 50-100 ms duration, spanning from -100 mV to +100 mV, at regular intervals (e.g., every 1-2 seconds).[3][4]

    • Record the current development over time. ADPR-induced currents typically activate within seconds to minutes as the pipette solution dialyzes into the cell.

  • Data Analysis:

    • Extract the inward current amplitude at a negative potential (e.g., -80 mV) and the outward current at a positive potential (e.g., +80 mV) from the voltage ramps.

    • Plot the peak current density (pA/pF) versus the concentration of 8-Br-ADPR to generate a dose-response inhibition curve.

    • Calculate the IC₅₀ value by fitting the curve with a suitable equation (e.g., Hill equation).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical whole-cell patch-clamp experiment designed to test the inhibitory properties of 8-Br-ADPR on TRPM2 channels.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate TRPM2-expressing HEK293 cells B Prepare intracellular solution with ADPR +/- 8-Br-ADPR A->B C Pull glass micropipette (3-7 MΩ) B->C D Obtain Giga-seal on cell membrane C->D Back-fill pipette E Rupture membrane to achieve whole-cell configuration D->E Apply suction F Apply voltage ramps (-100mV to +100mV) E->F Hold at 0mV G Record current over time as solution dialyzes F->G H Measure peak current at -80mV G->H I Compare currents from ADPR vs. ADPR + 8-Br-ADPR H->I J Generate dose-response curve and calculate IC₅₀ I->J

References

Unraveling NBrAD: A Comprehensive Technical Guide on its Discovery and Significance in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals.

Foreword

The intricate signaling networks within a cell govern its every action, from proliferation and differentiation to apoptosis. The discovery of novel proteins and their roles within these pathways continually reshapes our understanding of cellular biology and opens new avenues for therapeutic intervention. This whitepaper focuses on the recently identified protein, NBrAD, providing a comprehensive overview of its discovery, its multifaceted significance in cellular processes, and its potential as a target for drug development. We will delve into the quantitative data supporting its function, the experimental methodologies used to elucidate its role, and the signaling pathways in which it participates.

Introduction to this compound

Initial searches for a protein or molecule specifically named "this compound" in seminal scientific databases and literature have not yielded a direct match. This suggests that "this compound" may be a very recently designated protein, a term used within a specific research consortium, or an alternative nomenclature not yet widely adopted. For the purposes of this guide, we will proceed by discussing key concepts and methodologies relevant to the discovery and characterization of a novel protein involved in cellular signaling, using the placeholder "this compound" to illustrate the process. The principles and techniques described herein are broadly applicable to the study of any newly identified protein of interest.

The Role of Ubiquitination in Cell Signaling

A fundamental mechanism often implicated in the function of newly discovered signaling proteins is ubiquitination. This post-translational modification, the covalent attachment of ubiquitin to a substrate protein, is not solely a signal for degradation but also a critical regulator of a vast array of cellular processes.[1][2] Ubiquitination is a versatile signaling mechanism, with the type of ubiquitin chain dictating the functional outcome. For instance, Lys48-linked polyubiquitin chains typically target proteins for proteasomal degradation, whereas Lys63-linked chains are often involved in non-proteolytic functions such as protein-protein interactions, kinase activation, and subcellular localization.[1][3]

The process of ubiquitination is a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[2][4] Deubiquitinating enzymes (DUBs) reverse this process, adding another layer of regulatory complexity.[2] Given its diverse roles, it is plausible that a novel protein like "this compound" could function as an E3 ligase, a DUB, a ubiquitin-binding domain-containing protein, or a substrate for ubiquitination itself, thereby integrating into and influencing cellular signaling pathways.

This compound in the Context of Neurodegenerative Diseases

Many newly discovered proteins are first characterized in the context of human diseases. Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are often linked to dysregulation of cellular signaling pathways, protein aggregation, and impaired protein clearance.[5][6] The blood-brain barrier (BBB) presents a significant challenge for treating these diseases, as it restricts the entry of many therapeutic agents into the central nervous system.[5][7]

A hypothetical "this compound" could play a role in neurodegeneration through various mechanisms. For instance, it might be involved in the processing of amyloid-beta in Alzheimer's disease or alpha-synuclein in Parkinson's disease.[5] Alternatively, it could be a component of the cellular stress response or pathways regulating neuronal survival. Understanding the function of "this compound" in these contexts could reveal novel therapeutic targets for these devastating conditions.

Experimental Methodologies for Characterizing this compound

To elucidate the function of a novel protein like "this compound," a combination of biochemical, molecular, and cell biology techniques is employed. Below are detailed protocols for key experiments.

Quantitative Data Presentation

Should quantitative data on "this compound" become available, it would be crucial to present it in a structured format for clear comparison. For example:

Experimental Condition Parameter Measured Control Value (Mean ± SD) This compound Knockdown Value (Mean ± SD) p-value
Basal StateProtein X Phosphorylation Level100 ± 1245 ± 8<0.01
Stimulus AGene Y Expression (Fold Change)15.2 ± 2.13.1 ± 0.5<0.001
Drug TreatmentCell Viability (%)85 ± 595 ± 3<0.05

This table is a template and does not contain real data due to the lack of specific information on this compound.

Experimental Protocols

Protocol 1: Immunoprecipitation to Identify this compound-Interacting Proteins

  • Cell Lysis: Culture cells of interest to 80-90% confluency. Wash with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to this compound or a control IgG overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification of novel interacting partners.

Protocol 2: In Vitro Ubiquitination Assay

  • Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, a specific E2 conjugating enzyme, ubiquitin, ATP, and the purified putative E3 ligase "this compound".

  • Substrate Addition: Add the purified substrate protein of interest.

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or ubiquitin to detect ubiquitinated species, which will appear as higher molecular weight bands.

Signaling Pathways and Logical Relationships

To visualize the potential roles of "this compound" in cellular signaling, we can construct hypothetical pathways using Graphviz.

Hypothetical this compound-Mediated Signaling Pathway

This diagram illustrates a scenario where this compound acts as an E3 ligase, activated by an upstream kinase, leading to the ubiquitination and subsequent degradation of a transcriptional repressor.

NBrAD_Signaling_Pathway Ligand External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and activates UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates NBrAD_inactive This compound (inactive) UpstreamKinase->NBrAD_inactive Phosphorylates NBrAD_active This compound-P (active) NBrAD_inactive->NBrAD_active Repressor Transcriptional Repressor NBrAD_active->Repressor Ubiquitinates Proteasome Proteasome Repressor->Proteasome Degradation Gene_Expression Target Gene Expression Repressor->Gene_Expression Inhibits Ubiquitin Ubiquitin Ubiquitin->NBrAD_active

Caption: Hypothetical this compound signaling cascade.

Experimental Workflow for this compound Characterization

This diagram outlines a logical workflow for the initial characterization of a novel protein like this compound.

NBrAD_Experimental_Workflow Discovery Discovery of this compound Gene/Protein Cloning Gene Cloning & Vector Construction Discovery->Cloning Expression Protein Expression & Purification Cloning->Expression Antibody Antibody Generation Cloning->Antibody Function Functional Assays (e.g., Ubiquitination Assay) Expression->Function Localization Subcellular Localization (Immunofluorescence) Antibody->Localization Interactors Identify Interacting Proteins (Co-IP, Mass Spec) Antibody->Interactors Phenotype Cellular Phenotype Analysis (Knockdown/Overexpression) Localization->Phenotype Interactors->Function Function->Phenotype Pathway Pathway Elucidation Phenotype->Pathway

Caption: Workflow for this compound characterization.

This compound as a Target for Drug Development

The identification of a novel protein's role in a disease-relevant pathway immediately positions it as a potential drug target.[8] Targeting "this compound" could involve several strategies:

  • Small Molecule Inhibitors: If "this compound" is an enzyme (e.g., a kinase or E3 ligase), high-throughput screening could identify small molecules that inhibit its activity.

  • Monoclonal Antibodies: For an extracellular or cell-surface "this compound," monoclonal antibodies could be developed to block its function or interaction with other proteins.[9]

  • PROTACs (Proteolysis Targeting Chimeras): If "this compound" is a disease-promoting protein, PROTACs could be designed to induce its targeted degradation by the proteasome.

  • Gene Therapy: In cases of loss-of-function mutations, gene therapy approaches could be explored to restore functional "this compound."

The development of therapeutics targeting "this compound" would require extensive preclinical and clinical validation, including assessments of efficacy, toxicity, and pharmacokinetics.

Conclusion and Future Directions

While the specific entity "this compound" remains to be fully defined in the public scientific domain, the framework for its discovery, characterization, and potential therapeutic targeting is well-established. The methodologies and conceptual pathways outlined in this whitepaper provide a roadmap for the investigation of any novel protein. The elucidation of "this compound's" precise function will undoubtedly contribute to our fundamental understanding of cell biology and may offer new hope for the treatment of human diseases. Future research should focus on validating its existence, determining its structure, identifying its interacting partners and substrates, and exploring its role in various physiological and pathological contexts.

References

Methodological & Application

Application Notes and Protocols for 8-Br-cADPR in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) is a cell-permeant antagonist of cyclic adenosine diphosphate ribose (cADPR). cADPR is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) stores, primarily by gating ryanodine receptors (RyRs) on the endoplasmic reticulum.[1][2] In some cellular contexts, cADPR signaling may also involve the transient receptor potential melastatin-2 (TRPM2) ion channel.[3] As a competitive antagonist, 8-Br-cADPR is an invaluable tool for elucidating the role of the cADPR signaling pathway in various physiological and pathophysiological processes. These application notes provide detailed protocols and quantitative data for the effective use of 8-Br-cADPR in calcium imaging experiments.

Mechanism of Action

8-Br-cADPR functions by competitively inhibiting the binding of endogenous cADPR to its target receptors, thereby blocking cADPR-mediated Ca²⁺ release from intracellular stores. This inhibitory action allows researchers to dissect the contribution of the cADPR pathway from other Ca²⁺ signaling cascades, such as the inositol trisphosphate (IP₃) pathway.

Data Presentation: Efficacy of 8-Br-cADPR

The following table summarizes the effective concentrations and observed effects of 8-Br-cADPR in various experimental models. While the IC₅₀ for blocking cADPR-evoked calcium release has been determined to be 1.7 µM in sea urchin egg homogenates, concentrations in the micromolar range are typically required in intact mammalian cells to achieve significant inhibition.

Cell TypeAgonist/Stimulus8-Br-cADPR ConcentrationObserved EffectReference
Sea Urchin Egg HomogenatescADPR1.7 µM (IC₅₀)Inhibition of Ca²⁺ releaseCayman Chemical
Rat Duodenum Myocytes (permeabilized)Acetylcholine (1 µM)20 µMSignificant reduction in the amplitude of the initial Ca²⁺ peak and suppression of Ca²⁺ oscillations[4]
Human Myometrial Smooth Muscle CellsOxytocin (100 nM)100 µM~30% inhibition of Ca²⁺ elevation[5]
Human Myometrial Smooth Muscle CellsProstaglandin F2α (100 nM)100 µM~20-40% inhibition of Ca²⁺ elevation[5]
Human Myometrial Smooth Muscle CellsEndothelin-1 (100 nM)100 µM~20-46% inhibition of Ca²⁺ elevation[5]
Human Airway Smooth Muscle CellsAcetylcholine, Bradykinin, ThrombinNot specifiedAttenuation of [Ca²⁺]i responses[6]
Dorsal Root Ganglion (DRG) AxonsPaclitaxel20 µMPartial decrease in axonal calcium flux[7][8]

Signaling Pathway

The cADPR signaling pathway begins with the synthesis of cADPR from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme CD38.[1][9][10] cADPR then binds to and sensitizes ryanodine receptors on the endoplasmic reticulum, leading to calcium-induced calcium release (CICR).[2] 8-Br-cADPR acts as an antagonist at the ryanodine receptor, blocking this Ca²⁺ release.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR CD38_ext CD38 (extracellular) GPCR->CD38_ext Activates NAD NAD+ cADPR cADPR NAD->cADPR CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR Ca_ion Ca²⁺ 8Br_cADPR 8-Br-cADPR 8Br_cADPR->RyR Inhibits RyR->Ca_ion Release ER_Ca Ca²⁺ Store

cADPR Signaling Pathway and Inhibition by 8-Br-cADPR.

Experimental Protocols

Protocol 1: Co-loading of Cells with a Calcium Indicator Dye and 8-Br-cADPR

This protocol describes the co-loading of adherent cells with the ratiometric calcium indicator Fura-2 AM and 8-Br-cADPR for subsequent fluorescence microscopy.

Materials:

  • Adherent cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • 8-Br-cADPR

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) or other physiological buffer

  • Probenecid (optional, to prevent dye leakage)

Stock Solutions:

  • Fura-2 AM Stock (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • 8-Br-cADPR Stock (10 mM): Dissolve 1 mg of 8-Br-cADPR in the appropriate volume of sterile water or buffer to make a 10 mM stock solution. Aliquot and store at -20°C.

  • Pluronic F-127 (20% w/v in DMSO): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This may require gentle warming. Store at room temperature.

  • Probenecid Stock (250 mM): Prepare a stock solution in a suitable solvent as recommended by the supplier.

Loading Protocol:

  • Prepare Loading Buffer: For each coverslip, prepare 1 mL of loading buffer in a microcentrifuge tube. Start with 1 mL of HBSS.

  • Add 8-Br-cADPR: Add the desired volume of 8-Br-cADPR stock solution to the loading buffer to achieve the final working concentration (e.g., for 100 µM, add 10 µL of 10 mM stock to 1 mL of HBSS).

  • Prepare Fura-2 AM/Pluronic F-127 Mixture: In a separate tube, mix equal volumes of the Fura-2 AM stock solution and the 20% Pluronic F-127 solution (e.g., 2 µL of each).

  • Add Fura-2 AM to Loading Buffer: Add the Fura-2 AM/Pluronic F-127 mixture to the loading buffer containing 8-Br-cADPR to achieve a final Fura-2 AM concentration of 1-5 µM (e.g., add the 4 µL mixture to the 1 mL of buffer for a final concentration of approximately 4 µM).

  • Vortex: Vortex the final loading solution vigorously for 30 seconds to disperse the dye.

  • Cell Loading:

    • Wash the cells once with pre-warmed HBSS.

    • Aspirate the wash buffer and add the loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark. The optimal incubation time should be determined empirically for each cell type.

  • Wash and De-esterification:

    • Aspirate the loading solution and wash the cells twice with pre-warmed HBSS (containing probenecid if used).

    • Add fresh HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Imaging: The cells are now ready for calcium imaging experiments. Excite the cells at 340 nm and 380 nm and measure the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Prepare_Stocks Prepare Stock Solutions (Fura-2 AM, 8-Br-cADPR, Pluronic F-127) Prepare_Loading_Buffer Prepare Loading Buffer with 8-Br-cADPR and Fura-2 AM Prepare_Stocks->Prepare_Loading_Buffer Loading Incubate with Loading Buffer (30-60 min, 37°C) Prepare_Loading_Buffer->Loading Cell_Culture Culture Adherent Cells on Coverslips Wash1 Wash Cells with HBSS Cell_Culture->Wash1 Wash1->Loading Wash2 Wash Cells with HBSS (2x) Loading->Wash2 Deester De-esterification (30 min, RT) Wash2->Deester Imaging Calcium Imaging (F340/F380 Ratio) Deester->Imaging

Experimental Workflow for Calcium Imaging with 8-Br-cADPR.

Selectivity and Potential Off-Target Effects

While 8-Br-cADPR is a widely used antagonist for the cADPR pathway, it is important to consider its selectivity. Some studies have suggested that at higher concentrations, 8-Br-cADPR may have effects on TRPM2 channels.[3] Therefore, it is recommended to use the lowest effective concentration of 8-Br-cADPR as determined by dose-response experiments in the specific cell type of interest. Additionally, as with any pharmacological inhibitor, control experiments are crucial to validate the specificity of the observed effects. This may include using a structurally different cADPR antagonist or molecular approaches such as siRNA-mediated knockdown of CD38 or RyRs.

Conclusion

8-Br-cADPR is a powerful tool for investigating the role of cADPR-mediated calcium signaling. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this antagonist to gain valuable insights into the complex mechanisms of intracellular calcium regulation. Careful experimental design, including appropriate controls, will ensure the generation of robust and reliable data.

References

Experimental Protocol for 8-Br-ADPR Application in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

8-Bromo-adenosine diphosphoribose (8-Br-ADPR) is a cell-permeant antagonist of cyclic ADP-ribose (cADPR). It is a valuable tool for investigating intracellular calcium signaling pathways mediated by cADPR. 8-Br-ADPR primarily acts by inhibiting the binding of cADPR to its receptors, including the ryanodine receptors (RyRs) on the endoplasmic reticulum, thereby blocking the release of calcium from intracellular stores.[1] Emerging evidence also suggests a potential role for 8-Br-ADPR in modulating the activity of the transient receptor potential melastatin-2 (TRPM2) channel, a non-selective cation channel involved in calcium influx.

This document provides detailed protocols for the application of 8-Br-ADPR in cultured cells, including methods for assessing its effects on intracellular calcium levels, cell viability, and the expression of key signaling proteins.

Data Presentation

The following tables summarize quantitative data regarding the effects of 8-Br-ADPR in cultured cells.

Table 1: Dose-Dependent Inhibition of Agonist-Induced Intracellular Calcium Increase by 8-Br-ADPR in Human Myometrial Smooth Muscle Cells (PHM1)

8-Br-ADPR ConcentrationAgonist (Oxytocin, 100 nM) Induced [Ca²⁺]i Elevation Inhibition
10 µM19%
100 µM24%
1 mM40%

Data adapted from a study on human myometrial smooth muscle cells, where pre-incubation with 8-Br-ADPR for 5 minutes significantly inhibited oxytocin-induced intracellular calcium elevation in a dose-dependent manner.

Table 2: IC₅₀ Value of 8-Br-ADPR

TargetCell TypeIC₅₀Notes
TRPM2HEK293 cells~300 µM8-Br-ADPR acts as a low-affinity competitive antagonist for ADPR on TRPM2.[2]

Experimental Protocols

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cultured cells

  • 8-Br-ADPR (specific concentrations to be determined by the researcher)

  • Fura-2 AM (cell permeant)

  • Pluronic F-127 (optional, aids in dye solubilization)

  • Probenecid (optional, anion transport inhibitor to improve dye retention)

  • HEPES-buffered saline (HBS) or Hank's Balanced Salt Solution (HBSS)

  • Agonist of choice (e.g., carbachol, histamine, ATP)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Loading with Fura-2 AM:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in HBS or HBSS. Pluronic F-127 (0.02%) can be included to aid solubilization.

    • Remove the culture medium from the wells and wash once with HBS or HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBS or HBSS to remove extracellular dye.

  • De-esterification: Add 100 µL of HBS or HBSS (with or without probenecid, typically 2.5 mM) to each well and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • 8-Br-ADPR Pre-incubation:

    • Prepare solutions of 8-Br-ADPR in HBS or HBSS at the desired concentrations (e.g., 10 µM, 100 µM, 1 mM).

    • Remove the buffer from the wells and add the 8-Br-ADPR solutions.

    • Incubate for the desired time (e.g., 5-30 minutes) at room temperature or 37°C.

  • Calcium Measurement:

    • Place the microplate in the fluorescence reader.

    • Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Add the agonist of choice to induce a calcium response and continue recording the fluorescence ratio over time.

  • Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Data can be expressed as the change in this ratio or calibrated to absolute calcium concentrations.

Cell Viability Assessment using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cultured cells

  • 8-Br-ADPR

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.

  • Treatment with 8-Br-ADPR:

    • Prepare various concentrations of 8-Br-ADPR in fresh culture medium.

    • Remove the old medium and add the 8-Br-ADPR-containing medium to the wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Apoptosis Detection using Annexin V Staining

This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine.

Materials:

  • Cultured cells

  • 8-Br-ADPR

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with 8-Br-ADPR as described in the MTT assay protocol.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells.

    • For suspension cells, collect by centrifugation.

    • Also, collect the culture supernatant to include any detached apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).

    • Incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis:

    • Add 400 µL of Annexin V Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blotting for TRPM2 and Ryanodine Receptor

This protocol is for the detection of TRPM2 and Ryanodine Receptor protein expression levels. Note that Ryanodine Receptors are very large proteins (~565 kDa), which requires optimization of the electrophoresis and transfer steps.[5]

Materials:

  • Cultured cells treated with 8-Br-ADPR

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (low percentage or gradient gels, e.g., 3-8% Tris-Acetate, are recommended for high molecular weight proteins)[5]

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against TRPM2 and Ryanodine Receptor

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the treated and control cells with lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto a low-percentage or gradient SDS-PAGE gel.

    • Run the electrophoresis at a constant voltage. For high molecular weight proteins, a longer run time at a lower voltage may be necessary to achieve good separation.[5]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer system is often preferred for large proteins, and an overnight transfer at a low constant voltage (e.g., 30V) at 4°C is recommended.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH for lower molecular weight proteins, or total protein staining for large proteins where common loading controls may not be suitable).

Mandatory Visualization

Caption: Signaling pathway of 8-Br-ADPR in cultured cells.

Experimental_Workflow cluster_assays Perform Assays start Start: Culture Cells treatment Treat with 8-Br-ADPR (various concentrations and times) start->treatment ca_imaging Intracellular Calcium Imaging (Fura-2 AM) treatment->ca_imaging viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot (TRPM2, RyR) treatment->western analysis Data Analysis and Interpretation ca_imaging->analysis viability->analysis apoptosis->analysis western->analysis

Caption: General experimental workflow for 8-Br-ADPR application.

References

Application Notes and Protocols for Patch-Clamp Recording with 8-bromo-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromo-cyclic adenosine diphosphate ribose (8-bromo-cADPR) is a widely utilized pharmacological tool in the study of intracellular calcium (Ca²⁺) signaling. It is a membrane-permeant analog of cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes Ca²⁺ from intracellular stores. 8-bromo-cADPR is primarily known as a competitive antagonist of cADPR, making it an invaluable tool for elucidating the physiological roles of the cADPR signaling pathway.[1][2][3][4] This document provides detailed application notes and protocols for the use of 8-bromo-cADPR in patch-clamp electrophysiology, a powerful technique for studying ion channel activity at high resolution.

Mechanism of Action

Cyclic ADPR mediates the release of Ca²⁺ from the endoplasmic reticulum by activating ryanodine receptors (RyRs).[5] 8-bromo-cADPR exerts its antagonistic effects by competing with cADPR for its binding site, thereby inhibiting cADPR-induced Ca²⁺ release.[2] While its primary role is as a cADPR antagonist, it is crucial to note that some commercial preparations of 8-bromo-cADPR may contain significant amounts of 8-bromo-ADPR, which can act as a low-affinity partial agonist or antagonist at the TRPM2 channel, potentially complicating data interpretation.[1] The selectivity of 8-bromo-cADPR's effects should be carefully considered in experimental design, and appropriate controls are essential.

Applications in Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel currents in real-time. The inclusion of 8-bromo-cADPR in the patch pipette solution or its bath application enables researchers to investigate the role of the cADPR/RyR signaling pathway in modulating the activity of various ion channels. Key applications include:

  • Investigating the modulation of ion channels by cADPR-mediated Ca²⁺ release: By antagonizing cADPR, 8-bromo-cADPR can help determine if the activity of a particular ion channel is dependent on Ca²⁺ release from intracellular stores.

  • Elucidating signaling pathways: 8-bromo-cADPR can be used to dissect the involvement of the cADPR pathway in cellular responses to various stimuli, such as hormones, neurotransmitters, and growth factors.

  • Drug discovery and development: As a tool to probe the cADPR signaling pathway, 8-bromo-cADPR can aid in the identification and characterization of novel therapeutic agents that target components of this pathway.

Data Presentation

The following tables summarize quantitative data from studies utilizing 8-bromo-cADPR in patch-clamp and related experiments.

Table 1: Concentrations of 8-bromo-cADPR Used in Electrophysiology and Calcium Imaging Studies

Cell TypeConcentration RangeApplication MethodObserved EffectReference
NG108-15 cells100 - 1000 µMPatch pipetteReduced acetylcholine-induced inhibition of M-like current[2]
Jurkat T-cellsNot specifiedNot specifiedPartial, non-significant inhibition of Ca²⁺ release[6]
Dorsal Root Ganglion (DRG) AxonsNot specifiedAxon chamberPartial decrease in paclitaxel-induced axonal calcium flux[7]
Pulmonary Artery Smooth MuscleNot specifiedNot specifiedAttenuated isoprenaline-induced vasodilation[4]

Table 2: Effects of 8-bromo-cADPR on Ion Channel Activity and Cellular Responses

ParameterCell TypeEffect of 8-bromo-cADPRReference
M-like K⁺ current (IK(M,ng))NG108-15 cellsConcentration-dependent reduction of acetylcholine-induced inhibition[2]
Ca²⁺ EntryJurkat T-cellsFull inhibition[6]
Paclitaxel-induced axon degenerationDRG AxonsSignificant decrease in a concentration-dependent manner[7]
Hypoxic Pulmonary Vasoconstriction (Phase 2)Pulmonary ArteryBlocked[3]

Experimental Protocols

This section provides a detailed protocol for a whole-cell patch-clamp experiment to investigate the effect of 8-bromo-cADPR on ion channel activity.

Materials
  • Cells: Cultured cells (e.g., NG108-15, Jurkat T-cells) or acutely isolated primary cells.

  • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose. The osmolarity should be adjusted to 305-315 mOsm and the pH to 7.4 by bubbling with 95% O₂/5% CO₂.[8]

  • Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA. Adjust pH to 7.3 and osmolarity to 260-280 mOsm.[8]

  • 8-bromo-cADPR Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile water or an appropriate buffer. Store at -20°C or below.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-8 MΩ.

  • Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

Protocol
  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • For acutely isolated cells, follow established dissociation protocols.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

  • Solution Preparation:

    • Prepare fresh external and internal solutions. Filter the internal solution using a 0.2 µm syringe filter.[8]

    • On the day of the experiment, thaw the 8-bromo-cADPR stock solution and add the desired final concentration to the internal solution. Vortex briefly to ensure complete mixing. Keep the internal solution on ice.

  • Patch-Clamp Recording (Whole-Cell Configuration):

    • Fill a patch pipette with the internal solution containing 8-bromo-cADPR.

    • Mount the pipette in the holder and apply positive pressure.

    • Under visual control, approach a target cell with the pipette tip.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

    • Allow the cell to dialyze with the pipette solution for at least 5 minutes before starting the recording protocol.

    • Record ion channel activity in voltage-clamp or current-clamp mode as required by the experimental design. Apply agonist or other test compounds via the perfusion system.

  • Data Analysis:

    • Analyze the recorded currents using appropriate software (e.g., pCLAMP, PatchMaster).

    • Measure parameters such as current amplitude, channel open probability, and gating kinetics.

    • Compare the results from cells recorded with and without 8-bromo-cADPR in the pipette to determine its effect.

Mandatory Visualizations

Signaling Pathway of cADPR and 8-bromo-cADPR

cADPR_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Acetylcholine) Receptor GPCR Agonist->Receptor Binds CD38 CD38 Receptor->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes NAD NAD+ NAD->CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Eight_bromo_cADPR 8-bromo-cADPR Eight_bromo_cADPR->RyR Inhibits Ca_cytosol [Ca²⁺]i ↑ Cellular_Response Cellular Response (e.g., Ion Channel Modulation) Ca_cytosol->Cellular_Response Leads to RyR->Ca_cytosol Ca²⁺ Release Ca_er Ca²⁺ Store RyR->Ca_er Releases Ca²⁺

Caption: Signaling pathway of cADPR-mediated calcium release and its inhibition by 8-bromo-cADPR.

Experimental Workflow for Patch-Clamp Recording with 8-bromo-cADPR

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell Preparation (Plating/Isolation) Solution_Prep Solution Preparation (External & Internal +/- 8-bromo-cADPR) Cell_Prep->Solution_Prep Pipette_Pull Pipette Pulling (3-8 MΩ) Solution_Prep->Pipette_Pull Pipette_Fill Fill Pipette with Internal Solution Pipette_Pull->Pipette_Fill Approach_Cell Approach Cell Pipette_Fill->Approach_Cell Seal Form Gigaohm Seal Approach_Cell->Seal Whole_Cell Rupture Membrane (Whole-Cell) Seal->Whole_Cell Record Record Baseline Activity Whole_Cell->Record Stimulate Apply Stimulus (e.g., Agonist) Record->Stimulate Record_Response Record Response Stimulate->Record_Response Data_Analysis Data Analysis (Current Amplitude, etc.) Record_Response->Data_Analysis Comparison Compare +/- 8-bromo-cADPR Data_Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Experimental workflow for a whole-cell patch-clamp experiment using 8-bromo-cADPR.

References

Determining the Cell Permeability of 8-Bromo-Cyclic ADP-Ribose (8-Br-cADPR): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-cyclic ADP-ribose (8-Br-cADPR) is a synthetic, cell-permeable analog of cyclic ADP-ribose (cADPR), a crucial second messenger involved in intracellular calcium signaling.[1][2] Unlike its parent molecule, 8-Br-cADPR can cross the cell membrane, making it a valuable tool for studying cADPR-mediated pathways in intact cells and tissues.[3][4] It primarily functions as a competitive antagonist of cADPR, effectively blocking cADPR-induced calcium release from intracellular stores.[3][5][6][7] This property allows researchers to investigate the role of the cADPR signaling cascade in various physiological and pathological processes.

These application notes provide a comprehensive overview of the methods used to determine and utilize the cell permeability of 8-Br-cADPR, focusing on its effects on intracellular calcium dynamics.

Signaling Pathway Context: The CD38/cADPR System

8-Br-cADPR exerts its effects by intervening in the CD38/cADPR signaling pathway. In many cell types, the transmembrane protein CD38 synthesizes cADPR from nicotinamide adenine dinucleotide (NAD+).[3] cADPR then binds to and sensitizes ryanodine receptors (RyRs) on the endoplasmic or sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[5][8][9] This increase in intracellular calcium concentration ([Ca2+]i) triggers a wide range of cellular responses. 8-Br-cADPR, as a cell-permeant antagonist, enters the cell and competes with endogenous cADPR for binding to the RyRs, thereby inhibiting this calcium release.[3][4]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8-Br-cADPR_ext 8-Br-cADPR 8-Br-cADPR_int 8-Br-cADPR 8-Br-cADPR_ext->8-Br-cADPR_int Permeation NAD NAD+ CD38 CD38 NAD->CD38 cADPR cADPR CD38->cADPR Synthesis RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca_Store Ca2+ Store (Endoplasmic Reticulum) RyR->Ca_Store Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol Ca2+ Release Cell_Response Cellular Response Ca_Cytosol->Cell_Response Triggers 8-Br-cADPR_int->RyR Inhibits

Figure 1: cADPR signaling pathway and the antagonistic action of 8-Br-cADPR.

Evidence of Cell Permeability: Inhibition of Agonist-Induced Calcium Response

The cell permeability of 8-Br-cADPR is typically demonstrated indirectly by measuring its ability to inhibit physiological responses that depend on intracellular cADPR signaling. A common and effective method is to measure the attenuation of agonist-induced increases in [Ca2+]i.

Quantitative Data Summary

The following tables summarize quantitative data from studies where 8-Br-cADPR was used to inhibit agonist-induced calcium responses in different cell lines.

Table 1: Effect of 8-Br-cADPR on Agonist-Induced Intracellular Ca2+ Increase in PHM1 Cells

Agonist Agonist Concentration 8-Br-cADPR Concentration Net Inhibition of [Ca2+]i
Oxytocin 100 nM 100 µM 30%
Oxytocin 1 µM 100 µM 21.4%
PGF2α 100 nM & 1 µM 100 µM Significant Inhibition
Endothelin-1 (ET-1) 100 nM & 1 µM 100 µM Significant Inhibition

Data sourced from a study on human myometrial smooth muscle cells (PHM1).[3]

Table 2: Attenuation of Agonist-Induced [Ca2+]i Responses in Human Airway Smooth Muscle (HASM) Cells

Agonist Cell Treatment 8-Br-cADPR Presence Outcome
Acetylcholine Control With 8-Br-cADPR Significant attenuation of [Ca2+]i response
Bradykinin Control With 8-Br-cADPR Significant attenuation of [Ca2+]i response
Thrombin Control With 8-Br-cADPR Significant attenuation of [Ca2+]i response
Various Agonists Cytokine-Treated With 8-Br-cADPR Significant attenuation of augmented [Ca2+]i responses

Data adapted from studies on human airway smooth muscle cells.[4]

Experimental Protocols

The following protocols describe the key experiments cited for assessing the biological effect of 8-Br-cADPR, which serves as a functional confirmation of its cell permeability.

Protocol 1: Intracellular Calcium Measurement Using Fura-2 AM

This protocol outlines the measurement of [Ca2+]i in response to an agonist, with and without pre-incubation with 8-Br-cADPR.

Materials:

  • Cells of interest (e.g., PHM1, HASM cells) cultured on glass coverslips

  • Fura-2 acetoxymethyl ester (Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • 8-Br-cADPR solution (e.g., 100 µM in buffer)

  • Agonist of choice (e.g., Oxytocin, Acetylcholine)

  • Fluorescence imaging system equipped with a ratiometric dye excitation source (e.g., 340/380 nm) and an emission detector (e.g., 510 nm)

Procedure:

  • Cell Preparation: Culture cells to a suitable confluency on sterile glass coverslips.

  • Dye Loading: a. Wash the cells once with HBSS. b. Incubate the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved into its active, Ca2+-sensitive form. c. Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • 8-Br-cADPR Pre-incubation: a. Divide the coverslips into two groups: Control and 8-Br-cADPR treated. b. For the treated group, incubate the Fura-2-loaded cells with the 8-Br-cADPR solution (e.g., 100 µM) for a specified period (e.g., 10-30 minutes) prior to agonist stimulation.[4][10] c. For the control group, incubate with the vehicle buffer for the same duration.

  • Calcium Imaging: a. Mount the coverslip onto the chamber of the fluorescence imaging system. b. Perfuse the cells with HBSS and record a stable baseline fluorescence ratio (F340/F380). c. Apply the agonist to the cells and continue recording the fluorescence ratio to measure the change in [Ca2+]i.

  • Data Analysis: a. Calculate the change in the F340/F380 ratio, which is proportional to the change in [Ca2+]i. b. Compare the peak [Ca2+]i response to the agonist in the control group versus the 8-Br-cADPR-treated group. c. Calculate the percentage of inhibition to quantify the effect of 8-Br-cADPR.

start Start: Cells on Coverslip dye_loading Load with Fura-2 AM (30-60 min) start->dye_loading wash1 Wash to Remove Excess Dye dye_loading->wash1 pre_incubation Pre-incubate with 8-Br-cADPR or Vehicle (10-30 min) wash1->pre_incubation imaging Mount on Microscope & Record Baseline pre_incubation->imaging stimulate Stimulate with Agonist imaging->stimulate record Record Ca2+ Response stimulate->record analyze Analyze Data: Compare Peak Responses record->analyze end End: Determine Inhibition analyze->end

Figure 2: Workflow for assessing 8-Br-cADPR activity via calcium imaging.

Conclusion

The determination of 8-Br-cADPR's cell permeability is primarily achieved through functional assays that measure its antagonistic effects on intracellular cADPR signaling. The inhibition of agonist-induced calcium release serves as a robust and reliable indicator that 8-Br-cADPR has successfully traversed the cell membrane and engaged its intracellular target. The protocols and data presented here provide a framework for researchers to effectively utilize 8-Br-cADPR as a tool to dissect the complex roles of cADPR in cellular physiology and drug development.

References

Application Notes & Protocols: Delivering 8-Bromo-Adenosine Compounds into Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromo-adenosine and its derivatives, such as 8-bromo-adenosine 3',5'-cyclic monophosphate (8-Br-cAMP), are pivotal analogs of adenosine used extensively in biomedical research.[1][2][3] These compounds serve as valuable tools to investigate cellular signaling pathways, particularly those involving cyclic AMP (cAMP), and have demonstrated potential in inhibiting cancer progression.[1][2][3][4] 8-Br-cAMP is a well-established activator of cAMP-dependent protein kinase (PKA) and is notably resistant to degradation by phosphodiesterases (PDEs), ensuring a longer-lasting effect compared to native cAMP.[5][6][7] A key challenge in utilizing such compounds is their efficient delivery into the cellular cytoplasm where their targets reside. This document provides detailed application notes on common delivery techniques and step-by-step protocols for their implementation.

Section 1: Overview of Delivery Techniques

The delivery of 8-bromo-adenosine compounds into cells can be broadly categorized into two main approaches: direct application of membrane-permeable analogs and the use of advanced carrier systems for targeted or enhanced delivery.

  • Direct Application of Cell-Permeable Analogs: Many 8-bromo-adenosine derivatives, especially 8-Br-cAMP, are inherently cell-permeable.[5][8][9] The addition of the bromine atom at the 8th position of the adenine ring increases the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. This is the most straightforward and widely used method for in vitro studies.

  • Advanced Delivery Systems (Nanocarriers): For compounds with lower membrane permeability or for applications requiring targeted delivery to specific tissues in vivo, nanocarrier systems like liposomes and nanoparticles are employed.[10][11][12] These systems encapsulate the therapeutic agent, protecting it from degradation and facilitating its entry into cells.

    • Liposomes: These are vesicles composed of a phospholipid bilayer, similar to a cell membrane.[11] They can encapsulate hydrophilic compounds like 8-bromo-adenosine derivatives in their aqueous core, improving bioavailability and allowing for preferential accumulation at disease sites.[11]

    • Nanoparticles: Polymeric or inorganic nanoparticles can be engineered to carry various drug payloads.[12] Their design allows for the accumulation and release of therapeutic agents selectively in the target environment, such as a solid tumor.[10]

G cluster_methods Delivery Techniques cluster_direct_details cluster_carrier_details direct Direct Application direct_desc Utilizes inherent cell permeability of analogs like 8-Br-cAMP. direct->direct_desc carrier Nanocarrier Systems liposomes Liposomes carrier->liposomes nanoparticles Polymeric/Inorganic Nanoparticles carrier->nanoparticles direct_adv Advantage: Simple, direct addition to cell culture media. direct_desc->direct_adv carrier_adv Advantages: Targeted delivery, protection from degradation, improved bioavailability. liposomes->carrier_adv nanoparticles->carrier_adv

Caption: Comparison of delivery techniques for 8-bromo-adenosine.

Section 2: Quantitative Data Summary

The effective concentration and treatment duration of 8-bromo-adenosine compounds are highly dependent on the cell type and the biological question being investigated. The following table summarizes conditions reported in various studies.

CompoundCell TypeConcentrationTreatment DurationObserved EffectReference
8-Br-cAMPMC3T3-E1 Osteoblast-like cells100 µM1 DayIncreased VEGF production and secretion[4]
8-Br-cAMPMC3T3-E1 Osteoblast-like cells100 µM7 Days (Continuous)Enhanced ALP activity and matrix mineralization[4]
8-Br-cAMPHuman Neonatal Fibroblasts (HFF1)Not SpecifiedNot Specified2-fold improvement in reprogramming efficiency[13]
8-Bromo-ATPMultiple Myeloma cells23.1 µM (IC₅₀)5 DaysCytotoxicity[14]
8-Cl-adenosineHCT116 Colorectal Cancer cells0.1 - 10 µM72 HoursDose-dependent growth inhibition[15]
8-Cl-adenosineCholangiocarcinoma cells10 µM24 HoursReduced DNA synthesis and cell invasion; induced apoptosis[16]
8-amino-adenosineMM.1S Myeloma cells10 µM2 Hours~50% inhibition of RNA synthesis[17]

Section 3: Experimental Protocols

Protocol 1: Standard In Vitro Delivery of 8-Br-cAMP via Direct Application

This protocol describes the most common method for treating cultured cells with the cell-permeable analog 8-Br-cAMP.

Materials:

  • 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) powder (e.g., Sigma-Aldrich, STEMCELL Technologies)[5][7]

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates or flasks

  • Sterile microcentrifuge tubes

  • 37°C water bath or incubator

Procedure:

  • Preparation of Stock Solution (e.g., 5 mM): a. Aseptically weigh out 10 mg of 8-Br-cAMP powder (MW: ~408.1 g/mol ). b. Resuspend the powder in 4.9 mL of sterile PBS to achieve a 5 mM stock solution.[7] c. If the compound does not fully dissolve, warm the solution in a 37°C water bath with periodic gentle mixing until the solution is clear.[7] d. It is recommended to prepare the stock solution fresh before use. For short-term storage, aliquot into working volumes and store at -20°C to avoid repeated freeze-thaw cycles.[7]

  • Cell Treatment: a. Culture cells to the desired confluency (typically 60-80%). b. Dilute the 5 mM stock solution into pre-warmed complete cell culture medium to achieve the final desired working concentration (e.g., for a 100 µM final concentration, add 20 µL of 5 mM stock to 980 µL of medium). c. Remove the existing medium from the cells and replace it with the medium containing 8-Br-cAMP. d. Include a vehicle control by adding an equivalent volume of PBS (without 8-Br-cAMP) to control wells. e. Incubate the cells at 37°C in a humidified CO₂ incubator for the desired treatment duration (e.g., 24 hours for short-term treatment or several days for continuous treatment, replacing the medium every 2-3 days).[4]

  • Post-Treatment Analysis: a. Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTS), protein extraction for Western blotting, RNA isolation for qPCR, or media collection for ELISA.

G start Start: Prepare Cells prep_stock 1. Prepare 8-Br-cAMP Stock Solution (5 mM in PBS) start->prep_stock dilute 2. Dilute Stock to Final Working Concentration in Culture Medium prep_stock->dilute treat 3. Replace Old Medium with Treatment Medium dilute->treat control Prepare Vehicle Control (Medium + PBS) dilute->control incubate 4. Incubate for Desired Duration (e.g., 24h - 7 days) treat->incubate analyze 5. Perform Downstream Analysis (e.g., ELISA, WB, qPCR) incubate->analyze control->treat end End analyze->end

Caption: Workflow for direct in vitro delivery of 8-Br-cAMP.

Protocol 2: Conceptual Framework for Liposomal Delivery of 8-Bromo-Adenosine

This protocol provides a general methodology for researchers aiming to develop a liposomal formulation for 8-bromo-adenosine compounds. Specific parameters (lipid composition, drug-to-lipid ratio) will require optimization.

Principle: The compound is encapsulated within liposomes, which can then fuse with the cell membrane or be taken up by endocytosis, releasing the compound into the cytoplasm. This method can enhance stability and cellular uptake.[11]

Materials:

  • 8-bromo-adenosine compound

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000) in chloroform)

  • Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)

  • Chloroform or other suitable organic solvent

  • Rotary evaporator

  • Extrusion equipment (e.g., mini-extruder with polycarbonate membranes of desired pore size, e.g., 100 nm)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Lipid Film Hydration Method: a. Dissolve the chosen lipids in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Encapsulation of 8-Bromo-Adenosine: a. Dissolve the 8-bromo-adenosine compound in the hydration buffer to a desired concentration. b. Add the drug-containing buffer to the dried lipid film. c. Hydrate the film by gentle agitation at a temperature above the lipid phase transition temperature, leading to the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion): a. To produce unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process creates small unilamellar vesicles (SUVs).

  • Purification: a. Remove the unencapsulated (free) 8-bromo-adenosine from the liposome suspension. This can be achieved by dialysis against a fresh buffer or by using size-exclusion chromatography.

  • Characterization and Application: a. Characterize the liposomes for size, zeta potential, and encapsulation efficiency. b. The purified liposome suspension can now be added to cell culture media, similar to the direct application method, to deliver the encapsulated compound.

Section 4: Signaling Pathway

8-Br-cAMP primarily functions by mimicking endogenous cAMP. It activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream protein targets, leading to changes in gene transcription, cell proliferation, and differentiation.[4] In some cellular contexts, it can also activate Exchange Protein Directly Activated by cAMP (Epac).[4]

G compound 8-Br-cAMP (delivered into cell) pka Protein Kinase A (PKA) compound->pka Activates epac Epac compound->epac Activates downstream_pka PKA Substrates (e.g., CREB) pka->downstream_pka Phosphorylates downstream_epac Epac Effectors (e.g., Rap1) epac->downstream_epac Activates response Cellular Responses (Apoptosis, Differentiation, Gene Expression) downstream_pka->response downstream_epac->response

Caption: Simplified signaling pathway of 8-Br-cAMP in the cell.

References

Measuring Intracellular Calcium Changes: Application Notes and Protocols for Fura-2

Author: BenchChem Technical Support Team. Date: December 2025

Note: Information regarding a calcium indicator named "NBrAD" could not be located in the available resources. It is possible that this is a typographical error or refers to a very new or proprietary compound. Therefore, these application notes will provide a comprehensive overview of the widely used ratiometric calcium indicator, Fura-2, and will include a comparative discussion with other common calcium indicators to provide a broader context for researchers.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and neurotransmission.[1] The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to understanding cell signaling in both health and disease. This document provides detailed application notes and protocols for measuring intracellular calcium changes using the fluorescent indicator Fura-2.

Fura-2 is a ratiometric fluorescent dye that has been a cornerstone of intracellular calcium measurement for decades.[2][3] Its key advantage lies in its dual-excitation properties, which allow for a ratiometric measurement of [Ca²⁺]i. This ratiometric approach minimizes issues such as uneven dye loading, differences in cell thickness, and photobleaching, leading to more accurate and reproducible results.[3][4]

These notes are intended for researchers, scientists, and drug development professionals who are looking to implement or optimize intracellular calcium assays in their experimental workflows.

Principles and Mechanisms

Fura-2 Mechanism of Action

Fura-2 is an aminopolycarboxylic acid-based Ca²⁺ chelator. In its acetoxymethyl (AM) ester form, Fura-2 AM is membrane-permeant and can be readily loaded into live cells.[4][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of Fura-2 in the cytoplasm.[4][5]

The fluorescence excitation spectrum of Fura-2 is sensitive to Ca²⁺ binding. In the absence of Ca²⁺, Fura-2 has an excitation maximum at approximately 380 nm. Upon binding Ca²⁺, the excitation maximum shifts to around 340 nm.[2][4][5] The fluorescence emission for both the Ca²⁺-bound and Ca²⁺-free forms of Fura-2 is centered at approximately 510 nm.[2][4][5] By measuring the ratio of fluorescence intensity at the two excitation wavelengths (340 nm and 380 nm), the intracellular calcium concentration can be determined, largely independent of the dye concentration.[2]

cluster_cell Cell cluster_measurement Fluorescence Measurement Fura2AM Fura-2 AM (Membrane Permeant) Esterases Intracellular Esterases Fura2AM->Esterases Enters Cell Fura2 Fura-2 (Membrane Impermeant) Esterases->Fura2 Cleavage of AM esters Ca2 Ca²⁺ Fura2->Ca2 Binds Exc380 Excitation at 380 nm (Ca²⁺-free) Fura2->Exc380 Fura2Ca Fura-2-Ca²⁺ Complex Ca2->Fura2Ca Exc340 Excitation at 340 nm (Ca²⁺-bound) Fura2Ca->Exc340 Em510 Emission at 510 nm Exc380->Em510 Exc340->Em510 Ratio Ratio (340/380) ∝ [Ca²⁺]i Em510->Ratio

Caption: Fura-2 Mechanism of Action.
Common Signaling Pathways Involving Intracellular Calcium

Changes in intracellular calcium are often initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). A common pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to IP₃ receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm.

Ligand Ligand GPCR GPCR/RTK Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ (Increase) IP3R->Ca_cyto Releases Ca²⁺ Response Cellular Responses Ca_cyto->Response Triggers

Caption: A common calcium signaling pathway.

Quantitative Data Summary

The choice of a calcium indicator depends on the specific experimental requirements, such as the expected calcium concentration range and the desired temporal resolution. The following table summarizes key quantitative properties of Fura-2 and compares them with other commonly used calcium indicators.

IndicatorTypeExcitation (nm) (Ca²⁺-free / Ca²⁺-bound)Emission (nm)Dissociation Constant (Kd)Dynamic Range (Fold Change)
Fura-2 Ratiometric (Excitation)380 / 340[2][4][5]510[2][4][5]~145 nM[6][7]Ratio Change
Indo-1 Ratiometric (Emission)~350~475 / ~400~230 nMRatio Change
Fluo-4 Single Wavelength~494~516~345 nM[8]>100
Rhod-2 Single Wavelength~552~581~570 nM>100
GCaMP6s Genetically Encoded~488~510~290 nM~50

Experimental Protocols

Protocol 1: Loading Cells with Fura-2 AM for Fluorescence Microscopy

This protocol describes the general procedure for loading adherent cells with Fura-2 AM for subsequent imaging using a fluorescence microscope.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with or without Ca²⁺ and Mg²⁺ as required by the experiment

  • Probenecid (optional, to inhibit dye extrusion)

  • Adherent cells cultured on glass coverslips or in imaging-compatible plates

Procedure:

  • Prepare Fura-2 AM Stock Solution:

    • Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Prepare Loading Buffer:

    • On the day of the experiment, prepare the loading buffer. For a final Fura-2 AM concentration of 2-5 µM, dilute the Fura-2 AM stock solution into the physiological buffer.

    • To aid in the dispersion of the water-insoluble Fura-2 AM, first mix the required volume of Fura-2 AM stock with an equal volume of 20% Pluronic F-127.

    • Add this mixture to the pre-warmed (37°C) physiological buffer and vortex vigorously.

    • If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the Fura-2 AM loading buffer to the cells.

    • Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time may vary depending on the cell type and experimental conditions.

  • De-esterification:

    • After loading, aspirate the loading buffer and wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the Fura-2 AM to Fura-2.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.

    • Record the fluorescence intensity at each excitation wavelength over time to monitor changes in intracellular calcium.

Start Start Prep_Stock Prepare Fura-2 AM Stock Solution (1-10 mM in DMSO) Start->Prep_Stock Prep_Load Prepare Loading Buffer (2-5 µM Fura-2 AM, with Pluronic F-127) Prep_Stock->Prep_Load Wash1 Wash Cells with Physiological Buffer Prep_Load->Wash1 Load Incubate with Loading Buffer (37°C, 30-60 min, dark) Wash1->Load Wash2 Wash Cells 2-3x to Remove Extracellular Dye Load->Wash2 Deester Incubate for De-esterification (37°C, 30 min, dark) Wash2->Deester Image Image Cells: Excite at 340/380 nm, Emit at 510 nm Deester->Image End End Image->End

Caption: Fura-2 AM loading workflow.
Protocol 2: In Situ Calibration of Fura-2 for Quantitative Calcium Measurements

To obtain absolute intracellular calcium concentrations, an in situ calibration of the Fura-2 signal is necessary. This protocol describes a common method using ionomycin to equilibrate intracellular and extracellular Ca²⁺ concentrations.

Materials:

  • Fura-2 loaded cells (from Protocol 1)

  • Physiological buffer with defined high Ca²⁺ concentration (e.g., 2 mM CaCl₂)

  • Ca²⁺-free physiological buffer containing a Ca²⁺ chelator (e.g., 10 mM EGTA)

  • Ionomycin (calcium ionophore)

  • Digitonin or Triton X-100 (for determining background fluorescence)

Procedure:

  • Determine R_max (Maximum Ratio):

    • Perfuse the Fura-2 loaded cells with the high Ca²⁺ buffer.

    • Add ionomycin (typically 1-10 µM) to the buffer to permeabilize the cell membrane to Ca²⁺, allowing the intracellular Ca²⁺ concentration to equilibrate with the high extracellular concentration.

    • Record the fluorescence intensities at 340 nm and 380 nm excitation until a stable maximum ratio (R_max) is reached.

  • Determine R_min (Minimum Ratio):

    • Perfuse the cells with the Ca²⁺-free buffer containing EGTA and ionomycin.

    • This will chelate all free Ca²⁺, and the ionomycin will facilitate the equilibration to a near-zero intracellular Ca²⁺ concentration.

    • Record the fluorescence intensities at 340 nm and 380 nm excitation until a stable minimum ratio (R_min) is reached.

  • Determine Background Fluorescence:

    • After obtaining R_min, add a quenching agent like MnCl₂ or a cell-lysing agent like digitonin or Triton X-100 to determine the background fluorescence at both excitation wavelengths. Subtract these background values from all measurements.

  • Calculate Intracellular Calcium Concentration:

    • The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (F_380,free / F_380,bound) Where:

      • Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM, but should be determined under your experimental conditions if possible).

      • R is the measured 340/380 nm fluorescence ratio in the experimental cells.

      • R_min and R_max are the minimum and maximum ratios determined above.

      • F_380,free / F_380,bound is the ratio of fluorescence intensities at 380 nm excitation for Ca²⁺-free and Ca²⁺-bound Fura-2, respectively. This ratio is determined during the calibration procedure.

Troubleshooting

ProblemPossible CauseSolution
Low Fura-2 Signal Incomplete de-esterification.Increase the de-esterification time after loading.
Dye extrusion by the cells.Add probenecid to the loading and imaging buffers.
Photobleaching.Reduce the intensity and duration of the excitation light. Use a neutral density filter.
High Background Fluorescence Incomplete removal of extracellular Fura-2 AM.Increase the number and duration of washes after loading.
Autofluorescence from cells or medium.Image a field of unloaded cells to determine the background autofluorescence and subtract it from the measurements.
Uneven Dye Loading Inefficient dispersion of Fura-2 AM.Ensure thorough mixing of Fura-2 AM with Pluronic F-127 before adding to the buffer. Vortex the loading buffer vigorously.
Ratio Changes are Small Low expression of target receptor or ion channel.Use a cell line with higher expression or transfect the cells with the target of interest.
Inappropriate Kd of the indicator for the Ca²⁺ concentration range.Consider using a different calcium indicator with a more suitable Kd.

Conclusion

Fura-2 remains a powerful and reliable tool for the quantitative measurement of intracellular calcium dynamics. Its ratiometric properties provide a robust method for obtaining accurate data, minimizing many of the artifacts associated with single-wavelength indicators. By following the detailed protocols and considering the comparative data provided, researchers can successfully implement Fura-2 based calcium imaging to investigate a wide range of biological questions in their specific experimental systems. For experiments requiring different spectral properties or targeting specific subcellular compartments, a variety of other chemical and genetically encoded calcium indicators are available to complement the capabilities of Fura-2.

References

Application Notes and Protocols: Ryanodine Receptor Binding Assay Using 8-Br-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ryanodine Receptor (RyR) is a large ion channel located on the membrane of the sarcoplasmic and endoplasmic reticulum, playing a crucial role in the release of intracellular calcium (Ca²⁺) stores. This process is fundamental to numerous cellular functions, most notably excitation-contraction coupling in muscle tissues. There are three main isoforms of the RyR: RyR1 (predominantly in skeletal muscle), RyR2 (abundant in cardiac muscle), and RyR3 (expressed at lower levels in various tissues, including the brain and smooth muscle).

Cyclic adenosine diphosphate-ribose (cADPR) is an endogenous second messenger that modulates the activity of RyRs, typically by sensitizing them to Ca²⁺-induced Ca²⁺ release.[1][2] 8-bromo-cyclic adenosine diphosphate-ribose (8-Br-cADPR) is a stable and cell-permeable analog of cADPR that is widely used as a competitive antagonist or modulator of cADPR's effects on RyRs. Understanding the interaction of 8-Br-cADPR with RyRs is critical for elucidating the intricacies of cADPR-mediated signaling and for the development of therapeutic agents targeting this pathway.

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of 8-Br-cADPR with Ryanodine Receptors. The protocol utilizes [³H]-ryanodine, a high-affinity ligand for the open state of the RyR channel, in a competition format with the unlabeled 8-Br-cADPR.

cADPR/Ryanodine Receptor Signaling Pathway

The signaling cascade initiated by cADPR converges on the Ryanodine Receptor to elicit calcium release from intracellular stores. This process is not a simple ligand-receptor interaction but involves a concert of accessory proteins that modulate the sensitivity and activity of the RyR channel. Key players in this pathway include Calmodulin and FK506-Binding Protein 12.6 (FKBP12.6). Calmodulin, a calcium-binding protein, can act as a cofactor for cADPR activity, and its association with the RyR complex can be crucial for desensitization and resensitization of the channel.[3][4][5] FKBP12.6 is another important regulatory protein that binds to the RyR2 isoform and is implicated in mediating the effects of cADPR.[6][7][8][9][10] The dissociation of FKBP12.6 from the RyR2 complex is thought to be a key step in cADPR-induced channel activation.[6][7]

cluster_0 Cellular Environment cluster_1 Sarcoplasmic Reticulum Membrane NAD NAD+ ADPR_cyclase ADP-ribosyl Cyclase (e.g., CD38) NAD->ADPR_cyclase Synthesis cADPR cADPR ADPR_cyclase->cADPR FKBP FKBP12.6 cADPR->FKBP Modulates Br_cADPR 8-Br-cADPR (Antagonist) Br_cADPR->cADPR Competes with RyR Ryanodine Receptor (RyR) Ca_release Ca²⁺ Release RyR->Ca_release Mediates FKBP->RyR Binds to/Regulates Calmodulin Calmodulin Calmodulin->RyR Binds to/Regulates

cADPR Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize key quantitative data for ligands interacting with Ryanodine Receptors. Direct binding affinity (Kd) for 8-Br-cADPR is not widely reported; therefore, its inhibitory concentration (IC50) for cADPR-induced calcium release is provided as a measure of its potency. For comparative purposes, the binding affinities of the well-characterized ligand, ryanodine, are also included.

LigandReceptor IsoformParameterValueSpeciesReference
8-Br-cADPR RyR (in oocyte system)IC₅₀1.7 µMN/A[11]
[³H]-Ryanodine RyR1 (purified)K_d9.0 nMRabbit[12]
[³H]-Ryanodine RyR2 (purified)K_d2.8 nMSheep[13]
[³H]-Ryanodine RyR (native fraction)K_d60 nMCrayfish[14]

Note: The IC50 value for 8-Br-cADPR reflects its ability to inhibit cADPR-induced Ca²⁺ release, not direct binding to the receptor.

Experimental Protocols

Protocol 1: Isolation of Sarcoplasmic Reticulum (SR) Microsomes

This protocol describes the preparation of crude SR microsomes from skeletal or cardiac muscle, which are enriched in Ryanodine Receptors.

Materials:

  • Fresh or frozen skeletal (e.g., rabbit back muscle) or cardiac (e.g., canine ventricle) muscle

  • Homogenization Buffer: 0.3 M sucrose, 20 mM HEPES, pH 7.4, 0.2 mM PMSF, 1 µM leupeptin, 1 µM pepstatin

  • KCl Solution: 0.6 M KCl, 20 mM HEPES, pH 7.4

  • Storage Buffer: 0.3 M sucrose, 20 mM HEPES, pH 7.4

  • Blender or homogenizer

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Tissue Preparation: Mince the muscle tissue and wash thoroughly with cold deionized water to remove blood.

  • Homogenization: Homogenize the minced tissue in 4 volumes of ice-cold Homogenization Buffer using a blender at high speed for 3 x 30-second bursts.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 4,000 x g for 20 minutes at 4°C to remove nuclei and cellular debris.

  • High-Speed Centrifugation: Filter the supernatant through cheesecloth and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet mitochondria.

  • Microsome Pelleting: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the crude microsomes.

  • Washing: Resuspend the microsomal pellet in KCl Solution to dissociate contractile proteins and incubate on ice for 30 minutes. Centrifuge again at 100,000 x g for 60 minutes.

  • Final Resuspension: Resuspend the final pellet in a minimal volume of Storage Buffer using a Dounce homogenizer.

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA assay).

  • Storage: Aliquot the microsomes, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 2: [³H]-Ryanodine Competitive Binding Assay with 8-Br-cADPR

This protocol outlines a competitive binding assay to determine the ability of 8-Br-cADPR to displace the binding of [³H]-ryanodine to RyRs in the prepared microsomal fractions.

Materials:

  • Isolated SR microsomes (from Protocol 1)

  • [³H]-Ryanodine (specific activity ~50-100 Ci/mmol)

  • 8-Br-cADPR

  • Unlabeled Ryanodine

  • Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl₂, 1 mM AMP

  • Wash Buffer: Ice-cold deionized water or Binding Buffer without ligands

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Assay Setup: In microcentrifuge tubes, prepare the following reaction mixtures (total volume of 200 µL):

    • Total Binding: Binding Buffer, SR microsomes (50-100 µg protein), and [³H]-ryanodine (e.g., 2-10 nM).

    • Non-specific Binding: Binding Buffer, SR microsomes, [³H]-ryanodine, and a high concentration of unlabeled ryanodine (e.g., 10 µM).

    • Competition: Binding Buffer, SR microsomes, [³H]-ryanodine, and varying concentrations of 8-Br-cADPR (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the reaction mixtures at 37°C for 2-3 hours to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Wash Buffer using a filtration manifold.

  • Washing: Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

  • Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Competition Curve: Plot the percentage of specific [³H]-ryanodine binding as a function of the logarithm of the 8-Br-cADPR concentration.

  • IC₅₀ Determination: Determine the IC₅₀ value (the concentration of 8-Br-cADPR that inhibits 50% of the specific [³H]-ryanodine binding) from the competition curve using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Kᵢ Calculation (optional): The inhibitory constant (Kᵢ) for 8-Br-cADPR can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [³H]-ryanodine and K_d is its dissociation constant.

Experimental Workflow and Logic

The successful execution of the Ryanodine Receptor binding assay using 8-Br-cADPR involves a logical sequence of steps, from the preparation of the biological material to the final data analysis. The workflow ensures the quality of the receptor source and the reliability of the binding data.

cluster_prep I. Receptor Preparation cluster_assay II. Competitive Binding Assay cluster_analysis III. Data Analysis A Tissue Selection (Skeletal/Cardiac Muscle) B Homogenization & Centrifugation A->B C Microsome Isolation (Ultracentrifugation) B->C D Protein Quantification C->D E Assay Setup: - Total Binding - Non-specific Binding - Competition (varying [8-Br-cADPR]) D->E F Incubation with [³H]-Ryanodine E->F G Rapid Filtration & Washing F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Generate Competition Curve I->J K Determine IC₅₀ Value J->K

Experimental Workflow Diagram

References

Application Notes and Protocols for Investigating TRPM2 Channel Activity with 8-Br-ADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-Bromoadenosine-5'-O-diphosphoribose (8-Br-ADPR) as a tool to investigate the function of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. This document includes an overview of the mechanism of action, detailed experimental protocols, and a summary of key quantitative data.

Introduction to TRPM2 and 8-Br-ADPR

The Transient Receptor Potential Melastatin 2 (TRPM2) is a non-selective cation channel permeable to Ca²⁺, Na⁺, and K⁺.[1] It plays a crucial role in a variety of physiological and pathological processes, including immune responses, insulin secretion, and oxidative stress-induced cell death.[1][2] The primary endogenous agonist of the TRPM2 channel is adenosine diphosphate ribose (ADPR).[1][2] ADPR, along with intracellular Ca²⁺, binds to the channel to induce its opening.[1][3]

8-Br-ADPR is a brominated analog of ADPR that acts as a modulator of TRPM2 activity. In human TRPM2 (hsTRPM2), 8-Br-ADPR functions as an inhibitor or antagonist, competitively blocking the channel's activation by ADPR.[4][5][6] This makes it a valuable pharmacological tool for elucidating the physiological roles of TRPM2. Interestingly, for the TRPM2 channel from the sea anemone Nematostella vectensis (nvTRPM2), 8-Br-ADPR can act as a partial agonist.[5][7]

Mechanism of Action

ADPR activates TRPM2 by binding to two distinct sites on the channel protein: the N-terminal Melastatin Homology Region 1/2 (MHR1/2) domain and the C-terminal NUDT9 homology (NUDT9H) domain.[7][8] Structural and biochemical studies have shown that 8-Br-ADPR can bind to the isolated MHR1/2 domain of TRPM2.[8][9] By occupying this binding site, 8-Br-ADPR prevents the conformational changes required for channel gating that are normally induced by ADPR, thus inhibiting ion influx.

Quantitative Data Summary

The following table summarizes key quantitative data for the interaction of 8-Br-ADPR with TRPM2 channels.

ParameterSpecies/ChannelValueReference(s)
IC₅₀ Human TRPM2 (hsTRPM2)~300 µM[4]
EC₅₀ Nematostella vectensis TRPM2 (nvTRPM2)31.9 µM[5]
Binding Affinity (K_D) Isolated MHR1/2 domain from Danio rerio TRPM21.9 ± 0.2 µM[9]

Signaling Pathway of TRPM2 Activation and Inhibition by 8-Br-ADPR

The following diagram illustrates the signaling pathway leading to TRPM2 activation and the point of inhibition by 8-Br-ADPR.

TRPM2_Pathway cluster_stimulus Cellular Stress cluster_production ADPR Production cluster_channel TRPM2 Channel Oxidative_Stress Oxidative Stress (e.g., H₂O₂) PARP1 PARP-1 Oxidative_Stress->PARP1 activates NAD NAD⁺ NAD->PARP1 substrate CD38 CD38 NAD->CD38 substrate PARG PARG PARP1->PARG produces poly(ADP-ribose) for ADPR ADPR PARG->ADPR CD38->ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 activates Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Br_ADPR 8-Br-ADPR Br_ADPR->TRPM2 inhibits

TRPM2 activation by ADPR and inhibition by 8-Br-ADPR.

Experimental Protocols

The following are detailed protocols for common experiments used to investigate TRPM2 channel activity using 8-Br-ADPR.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to measure TRPM2-mediated currents in response to ADPR and their inhibition by 8-Br-ADPR in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing the TRPM2 channel

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Standard cell culture reagents

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, (pH 7.2 with CsOH). Free Ca²⁺ can be buffered with EGTA to desired concentrations.

  • ADPR stock solution (e.g., 10 mM in internal solution)

  • 8-Br-ADPR stock solution (e.g., 10-30 mM in internal solution)

Procedure:

  • Cell Preparation: Plate TRPM2-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) every 5 seconds to elicit currents.

  • Agonist and Inhibitor Application:

    • Control: Record baseline currents with the standard internal solution.

    • Activation: Perfuse the cell internally with a solution containing an activating concentration of ADPR (e.g., 100 µM to 1 mM) and record the current development.

    • Inhibition: To test for inhibition, co-perfuse the cell with ADPR and varying concentrations of 8-Br-ADPR (e.g., 100 µM to 1 mM). Alternatively, pre-incubate the cell with 8-Br-ADPR before applying ADPR.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV).

    • Plot the current-voltage (I-V) relationship.

    • Calculate the percentage of inhibition by 8-Br-ADPR at each concentration to determine the IC₅₀.

Patch_Clamp_Workflow Start Start Prepare_Cells Plate TRPM2-expressing cells Start->Prepare_Cells Prepare_Solutions Prepare external and internal solutions Prepare_Cells->Prepare_Solutions Establish_Patch Establish whole-cell patch-clamp configuration Prepare_Solutions->Establish_Patch Record_Baseline Record baseline currents Establish_Patch->Record_Baseline Apply_ADPR Apply ADPR via patch pipette Record_Baseline->Apply_ADPR Apply_8BrADPR Co-apply ADPR and 8-Br-ADPR Apply_ADPR->Apply_8BrADPR Analyze_Data Analyze current inhibition and determine IC₅₀ Apply_8BrADPR->Analyze_Data End End Analyze_Data->End

Workflow for a whole-cell patch-clamp experiment.
Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM2 activation and inhibition.

Materials:

  • Cells endogenously or exogenously expressing TRPM2

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Imaging Buffer (e.g., HBSS): Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺

  • ADPR (cell-impermeant, requires specific delivery methods) or a cell-permeant activator like H₂O₂.

  • 8-Br-ADPR (requires intracellular delivery, e.g., via patch pipette or cell loading) or a cell-permeant analog if available.

  • Fluorescence microscope with an appropriate filter set and a digital camera.

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading:

    • Incubate cells with a Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and 0.02% Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.

    • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Intracellular Delivery of 8-Br-ADPR (if necessary): For cell-impermeant compounds, intracellular delivery can be achieved through microinjection or by including it in the patch pipette during simultaneous patch-clamp and imaging experiments.

  • Imaging:

    • Mount the dish on the microscope stage and continuously perfuse with imaging buffer.

    • Acquire baseline fluorescence images.

    • Stimulation: To activate TRPM2, either apply an external stimulus that generates intracellular ADPR (e.g., H₂O₂) or deliver ADPR intracellularly.

    • Inhibition: Pre-incubate the cells with a cell-permeant TRPM2 inhibitor or deliver 8-Br-ADPR intracellularly before applying the stimulus.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells.

    • Calculate the change in fluorescence intensity (for Fluo-4) or the ratio of fluorescence at two excitation wavelengths (for Fura-2) over time.

    • Quantify the peak [Ca²⁺]i increase and compare the responses in the presence and absence of 8-Br-ADPR.

Calcium_Imaging_Workflow Start Start Seed_Cells Seed cells on glass-bottom dish Start->Seed_Cells Load_Dye Load cells with Ca²⁺ indicator dye Seed_Cells->Load_Dye Deliver_Inhibitor Deliver 8-Br-ADPR (if necessary) Load_Dye->Deliver_Inhibitor Acquire_Baseline Acquire baseline fluorescence Deliver_Inhibitor->Acquire_Baseline Apply_Stimulus Apply TRPM2 stimulus (e.g., H₂O₂ or ADPR) Acquire_Baseline->Apply_Stimulus Record_Signal Record fluorescence changes Apply_Stimulus->Record_Signal Analyze_Data Analyze changes in intracellular Ca²⁺ Record_Signal->Analyze_Data End End Analyze_Data->End

Workflow for a calcium imaging experiment.

Concluding Remarks

8-Br-ADPR is a potent and specific tool for the investigation of TRPM2 channel function. By acting as an antagonist in human cells, it allows for the dissection of TRPM2's contribution to various cellular signaling pathways. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at understanding the intricate roles of this important ion channel in health and disease. It is important to consider the species-specific differences in the action of 8-Br-ADPR and to carefully control for the purity of related compounds like 8-Br-cADPR in experimental designs.

References

Application of NBrAD in Neuronal Calcium Signaling: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation Reveals NBrAD is Not a Recognized Compound in Neuronal Calcium Signaling Research

A comprehensive search of scientific literature and chemical databases did not yield any results for a compound designated "this compound" used in the study of neuronal calcium signaling. The acronym "BRAD" is primarily associated with the Biomedical/Biobehavioral Research Administration Development (BRAD) Award issued by the National Institutes of Health (NIH), a grant program to support research administration. There is no evidence to suggest "this compound" is a molecule or tool compound in the field of neuroscience.

In light of this, and to provide a valuable resource for researchers, scientists, and drug development professionals interested in the practical application of chemical tools to study neuronal calcium signaling, this document will focus on a widely used and well-characterized compound: Thapsigargin .

Thapsigargin is a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA). By blocking the reuptake of calcium into the endoplasmic reticulum (ER), thapsigargin causes a sustained increase in cytosolic calcium concentration, making it an invaluable tool for investigating the role of intracellular calcium stores in a multitude of neuronal processes.

This document will now proceed to provide detailed application notes and protocols for the use of Thapsigargin in studying neuronal calcium signaling, adhering to the user's original request for data presentation, experimental protocols, and visualizations.

Application Notes: Thapsigargin in Neuronal Calcium Signaling

Introduction

Thapsigargin is a sesquiterpene lactone derived from the plant Thapsia garganica. Its high specificity and irreversible inhibition of the SERCA pump have made it a cornerstone for studying the mobilization of intracellular calcium stores. In neurons, calcium signaling is a fundamental process that governs a vast array of functions, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis.[1][2][3][4] The ability to precisely manipulate intracellular calcium levels with tools like thapsigargin is crucial for dissecting these complex signaling pathways.

Mechanism of Action

Thapsigargin's primary molecular target is the SERCA pump, an enzyme responsible for transporting Ca²⁺ ions from the cytosol back into the lumen of the endoplasmic reticulum, thus maintaining a low resting cytosolic Ca²⁺ concentration.[2] By binding to a specific conformational state of the SERCA pump, thapsigargin locks it in an inactive state. This inhibition prevents the re-sequestration of Ca²⁺ that leaks from the ER, leading to a gradual depletion of ER Ca²⁺ stores and a corresponding sustained elevation of cytosolic Ca²⁺ levels.

cluster_0 Endoplasmic Reticulum (ER) cluster_1 Cytosol ER_Ca High [Ca²⁺] Cyto_Ca Low Resting [Ca²⁺] ER_Ca->Cyto_Ca Passive Leak SERCA SERCA Pump SERCA->ER_Ca Cyto_Ca->SERCA Ca²⁺ uptake Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits

Caption: Mechanism of action of Thapsigargin.

Applications in Neuronal Calcium Signaling Research

  • Investigating the Role of ER Calcium Stores: Thapsigargin is widely used to determine the contribution of ER calcium stores to specific neuronal responses. By observing the effect of a stimulus before and after thapsigargin treatment, researchers can infer the involvement of ER calcium release.

  • Studying Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores by thapsigargin triggers a signaling cascade that leads to the opening of plasma membrane channels, a process known as SOCE. This allows for the study of the molecular players and functional consequences of this important calcium influx pathway in neurons.

  • Inducing ER Stress and the Unfolded Protein Response (UPR): The depletion of ER calcium disrupts protein folding, leading to ER stress and activation of the UPR. Thapsigargin is a standard tool to induce and study these pathways, which are implicated in various neurodegenerative diseases.

  • Modeling Excitotoxicity: Sustained elevations in intracellular calcium are a key feature of excitotoxic neuronal death. Thapsigargin can be used to mimic aspects of this process and to screen for neuroprotective compounds.

  • Drug Discovery and Target Validation: In the context of drug development, thapsigargin can be used in cell-based assays to identify compounds that modulate calcium signaling downstream of ER store depletion.

Quantitative Data Presentation

The following table summarizes typical quantitative data obtained from in vitro experiments using Thapsigargin on cultured neurons.

ParameterControl (Untreated)Thapsigargin (1 µM)Reference
Basal Cytosolic [Ca²⁺] 100 ± 15 nM500 ± 50 nMFictional Data
Peak Cytosolic [Ca²⁺] after Depolarization (e.g., with KCl) 800 ± 100 nM600 ± 75 nMFictional Data
Time to Return to Baseline [Ca²⁺] after Depolarization 30 ± 5 seconds> 5 minutes (no return)Fictional Data
Cell Viability (24 hours post-treatment) 95 ± 3%40 ± 8%Fictional Data

Note: The values presented in this table are illustrative and can vary significantly depending on the neuronal cell type, experimental conditions, and the specific assays used.

Experimental Protocols

Protocol 1: Measurement of Cytosolic Calcium Dynamics using a Fluorescent Indicator

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium concentration in cultured neurons following the application of Thapsigargin.

Materials:

  • Cultured neurons on glass coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Thapsigargin stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging

Procedure:

  • Indicator Loading:

    • Prepare a loading solution by diluting the calcium indicator (e.g., Fura-2 AM to a final concentration of 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the neurons and wash once with HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Acquire a baseline fluorescence signal for 1-2 minutes to establish a stable resting calcium level.

    • Carefully add Thapsigargin to the imaging buffer to achieve the desired final concentration (e.g., 1 µM).

    • Immediately start time-lapse imaging to capture the rise in intracellular calcium.

    • Continue imaging for a sufficient duration (e.g., 10-20 minutes) to observe the sustained calcium elevation.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neurons.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.

    • Normalize the fluorescence signal (F/F₀) or the ratio to the baseline level to represent the change in intracellular calcium.

start Start: Cultured Neurons load Load with Fluorescent Calcium Indicator start->load wash Wash to Remove Excess Dye load->wash baseline Acquire Baseline Fluorescence wash->baseline add_thapsi Add Thapsigargin baseline->add_thapsi timelapse Time-Lapse Imaging add_thapsi->timelapse analysis Data Analysis: Measure Fluorescence Changes timelapse->analysis end End: Quantified Calcium Dynamics analysis->end

Caption: Experimental workflow for measuring cytosolic calcium.

Protocol 2: Assessment of Neuronal Viability following Thapsigargin-Induced ER Stress

This protocol outlines a method to quantify neuronal cell death induced by prolonged exposure to Thapsigargin using a standard viability assay, such as the MTT assay or a live/dead staining kit.

Materials:

  • Cultured neurons in a multi-well plate

  • Thapsigargin stock solution

  • Cell culture medium

  • MTT reagent or a commercial live/dead staining kit (e.g., Calcein-AM and Propidium Iodide)

  • Plate reader or fluorescence microscope

Procedure:

  • Treatment:

    • Treat the cultured neurons with various concentrations of Thapsigargin (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) in fresh culture medium.

    • Incubate the cells for a desired period (e.g., 24, 48 hours) under standard culture conditions.

  • Viability Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized solution).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

start Cultured Neurons in Multi-well Plate treat Treat with Thapsigargin (various concentrations) start->treat incubate Incubate for 24-48 hours treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Calculate Percent Viability (vs. Control) read->analyze end Dose-Response Curve of Neurotoxicity analyze->end

Caption: Workflow for assessing neuronal viability.

Signaling Pathway Visualization

The following diagram illustrates the central role of the ER and SERCA pumps in neuronal calcium homeostasis and how Thapsigargin disrupts this process, leading to downstream signaling events.

Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibits ER_Ca_Depletion ER Ca²⁺ Store Depletion SERCA->ER_Ca_Depletion Leads to Cytosolic_Ca_Increase Sustained Increase in Cytosolic [Ca²⁺] ER_Ca_Depletion->Cytosolic_Ca_Increase Causes SOCE Store-Operated Calcium Entry (SOCE) ER_Ca_Depletion->SOCE Triggers ER_Stress ER Stress & Unfolded Protein Response ER_Ca_Depletion->ER_Stress Induces Downstream Downstream Signaling: - Gene Expression - Apoptosis - Synaptic Plasticity Cytosolic_Ca_Increase->Downstream SOCE->Cytosolic_Ca_Increase Contributes to ER_Stress->Downstream

Caption: Thapsigargin-induced signaling cascade.

While the initially requested compound "this compound" appears to be non-existent in the context of neuronal calcium signaling, the principles of using chemical tools to dissect these pathways remain highly relevant. Thapsigargin serves as an excellent and widely applicable example of a specific inhibitor that has greatly advanced our understanding of the role of intracellular calcium stores in neuronal function and dysfunction. The protocols and conceptual frameworks provided here can be adapted for the study of other tool compounds and their effects on the intricate and vital signaling networks within the nervous system.

References

Troubleshooting & Optimization

Technical Support Center: 8-Br-cADPR in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 8-Bromo-cyclic ADP-ribose (8-Br-cADPR), a commonly used antagonist of the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR). This guide is intended for researchers, scientists, and drug development professionals utilizing 8-Br-cADPR in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 8-Br-cADPR?

A1: 8-Br-cADPR is primarily known as a competitive antagonist of cADPR. It acts by binding to the cADPR binding site on ryanodine receptors (RyRs), thereby inhibiting cADPR-mediated calcium release from intracellular stores like the endoplasmic reticulum.

Q2: What are the known off-target effects of 8-Br-cADPR?

A2: The most discussed potential off-target effect of 8-Br-cADPR is its interaction with the transient receptor potential melastatin 2 (TRPM2) channel. However, evidence suggests that 8-Br-cADPR itself does not bind to the nucleotide-binding domain of TRPM2.[1] Instead, observed effects on TRPM2 are likely due to contamination of 8-Br-cADPR preparations with 8-Bromo-ADP-ribose (8-Br-ADPR) or the hydrolysis of 8-Br-cADPR to 8-Br-ADPR.[1] 8-Br-ADPR is a known antagonist of ADPR-mediated TRPM2 activation.[1]

Q3: What is the recommended working concentration for 8-Br-cADPR in cellular assays?

A3: The effective concentration of 8-Br-cADPR can vary significantly depending on the cell type and the specific experimental conditions. A common starting point is in the range of 10-100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q4: Is 8-Br-cADPR cell-permeable?

A4: Yes, 8-Br-cADPR is considered a membrane-permeant analog of cADPR, allowing its use in intact cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No inhibition of cADPR-mediated signaling observed. 1. Compound Purity: The 8-Br-cADPR may have degraded or be of low purity. 2. Insufficient Concentration: The concentration used may be too low for the specific cell type or experimental conditions. 3. Cellular Health: The cells may be unhealthy or have altered signaling pathways. 4. Alternative Signaling Pathway: The observed calcium signal may not be mediated by the cADPR/RyR pathway.1. Purity Check: Assess the purity of the 8-Br-cADPR stock using HPLC. 2. Dose-Response: Perform a dose-response experiment with a wider range of concentrations. 3. Cell Viability Assay: Check cell viability using a standard assay (e.g., Trypan Blue, MTT). 4. Positive and Negative Controls: Use a known agonist of the cADPR pathway (e.g., cADPR-AM) as a positive control and an unrelated inhibitor as a negative control.
Unexpected cellular toxicity or off-target effects observed. 1. Compound Purity: The preparation may be contaminated with 8-Br-ADPR or other impurities.[1] 2. High Concentration: The concentration of 8-Br-cADPR used may be too high, leading to non-specific effects. 3. Hydrolysis: 8-Br-cADPR may hydrolyze to 8-Br-ADPR, which has its own biological activity.[1]1. Purity Check: Use HPLC to check for the presence of 8-Br-ADPR. 2. Dose-Response: Determine the lowest effective concentration that produces the desired inhibition without toxicity. 3. Control for Hydrolysis Products: If possible, test the effect of 8-Br-ADPR alone in your assay.
Inconsistent results between experiments. 1. Compound Stability: 8-Br-cADPR in solution may not be stable over time. 2. Variability in Cell Culture: Differences in cell passage number, density, or health can affect signaling responses. 3. Experimental Conditions: Minor variations in incubation times, temperatures, or reagent concentrations.1. Fresh Solutions: Prepare fresh working solutions of 8-Br-cADPR for each experiment from a frozen stock. 2. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent plating densities. 3. Strict Protocol Adherence: Maintain consistent experimental parameters across all replicates.

Quantitative Data Summary

Compound Target Assay Affinity (KD) IC50 Reference
8-Br-cADPRRyanodine Receptor (cADPR site)Ca2+ release in sea urchin oocytes-~1.7 µM[2]
8-Br-ADPRTRPM2 (MHR1/2 domain)Isothermal Titration Calorimetry1.4 µM-[1]
ADPRTRPM2 (MHR1/2 domain)Isothermal Titration Calorimetry2.2 µM-[1]
8-Br-cADPRTRPM2 (MHR1/2 domain)Isothermal Titration CalorimetryNo binding detected-[1]

Experimental Protocols

Protocol 1: Assessment of 8-Br-cADPR Purity using High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of an 8-Br-cADPR sample and detect potential contamination with 8-Br-ADPR.

Materials:

  • 8-Br-cADPR sample

  • 8-Br-ADPR standard (if available)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Mobile phase B: Acetonitrile

  • Milli-Q water

Method:

  • Sample Preparation: Dissolve the 8-Br-cADPR sample in Milli-Q water to a final concentration of 1 mg/mL. If available, prepare a standard solution of 8-Br-ADPR.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A and B. A typical starting point is a linear gradient from 0% to 50% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm and 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Analyze the chromatogram for the presence of multiple peaks.

    • The main peak should correspond to 8-Br-cADPR.

    • Compare the retention time of any minor peaks to the 8-Br-ADPR standard if available.

    • Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

Protocol 2: Cellular Calcium Imaging to Test 8-Br-cADPR Efficacy

Objective: To determine the inhibitory effect of 8-Br-cADPR on agonist-induced calcium release.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • 8-Br-cADPR

  • Agonist known to induce cADPR-mediated calcium release

  • Fluorescence microscope with a calcium imaging system

Method:

  • Cell Loading:

    • Prepare a loading solution of the calcium indicator dye in HBS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Incubate cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Pre-incubation with 8-Br-cADPR:

    • Incubate a subset of the loaded cells with the desired concentration of 8-Br-cADPR in HBS for 15-30 minutes prior to imaging.

    • Include a vehicle control (HBS with the same concentration of DMSO or other solvent used for 8-Br-cADPR).

  • Calcium Imaging:

    • Acquire baseline fluorescence images for a few minutes.

    • Add the agonist to the cells while continuously recording the fluorescence.

    • Record the changes in intracellular calcium concentration over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (or ratio for Fura-2) in response to the agonist.

    • Compare the magnitude and kinetics of the calcium response in control cells versus cells pre-treated with 8-Br-cADPR.

    • Calculate the percentage inhibition of the agonist-induced calcium signal by 8-Br-cADPR.

Protocol 3: Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of 8-Br-cADPR on the cells of interest.

Materials:

  • Cells of interest cultured in a 96-well plate

  • 8-Br-cADPR

  • Cell culture medium

  • MTT or other viability assay reagent

  • Plate reader

Method:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare a serial dilution of 8-Br-cADPR in cell culture medium.

    • Replace the medium in the wells with the 8-Br-cADPR solutions.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48 hours).

  • Viability Assay:

    • Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the concentration of 8-Br-cADPR that causes a significant reduction in cell viability.

Visualizations

G cluster_pathway cADPR Signaling Pathway and 8-Br-cADPR Inhibition Agonist Agonist Receptor GPCR Agonist->Receptor ADPCyclase ADP-Ribosyl Cyclase Receptor->ADPCyclase activates cADPR cADPR ADPCyclase->cADPR produces NAD NAD+ NAD->ADPCyclase RyR Ryanodine Receptor (RyR) cADPR->RyR activates ER Endoplasmic Reticulum (ER) Ca_release Ca2+ Release RyR->Ca_release Br_cADPR 8-Br-cADPR Br_cADPR->RyR inhibits

Caption: cADPR signaling pathway and the inhibitory action of 8-Br-cADPR.

G cluster_workflow Experimental Workflow for Using 8-Br-cADPR start Start purity Assess 8-Br-cADPR Purity (HPLC) start->purity dose_response Dose-Response Curve (Calcium Imaging) purity->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity main_exp Main Experiment with Optimal Concentration cytotoxicity->main_exp controls Include Positive and Negative Controls main_exp->controls analysis Data Analysis and Interpretation main_exp->analysis end End analysis->end

Caption: Recommended experimental workflow for using 8-Br-cADPR.

G cluster_troubleshooting Troubleshooting Logic for 8-Br-cADPR Experiments issue Unexpected Result (No effect or toxicity) check_purity Check Compound Purity (HPLC for 8-Br-ADPR) issue->check_purity check_conc Verify Concentration and Perform Dose-Response issue->check_conc check_cells Assess Cell Health and Passage Number issue->check_cells check_controls Review Positive and Negative Controls issue->check_controls impure Purity Issue: Source new compound or purify check_purity->impure Impure conc_issue Concentration Issue: Adjust concentration check_conc->conc_issue Suboptimal cell_issue Cell Health Issue: Use new cell stock check_cells->cell_issue Unhealthy control_issue Control Failure: Re-evaluate assay design check_controls->control_issue Failed

Caption: Troubleshooting flowchart for unexpected results with 8-Br-cADPR.

References

Stability and storage of 8-bromo-cADPR solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 8-bromo-cADPR solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Stability and Storage of 8-bromo-cADPR

8-Bromo-cyclic ADP-ribose (8-Br-cADPR) is a valuable cell-permeable antagonist of cyclic ADP-ribose (cADPR), widely used to investigate cADPR-mediated calcium signaling.[1][2][3] Proper handling and storage of 8-bromo-cADPR are critical for obtaining reliable and reproducible experimental results.

Summary of Storage Conditions and Stability
FormStorage TemperatureShelf LifeNotes
Lyophilized Powder -20°C or -80°C≥ 2 years[4]Store desiccated and protected from light.
Aqueous Stock Solution -20°C or -80°CShort-term (days to weeks)Prone to hydrolysis. Prepare fresh or aliquot and freeze immediately. Avoid repeated freeze-thaw cycles.[5]
Working Dilutions 2-8°CUse immediatelyHighly susceptible to degradation. Prepare fresh for each experiment.

Experimental Protocols

Protocol for Assessing the Stability of 8-bromo-cADPR Solutions via HPLC

This protocol provides a general framework for monitoring the degradation of 8-bromo-cADPR in aqueous solutions using reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To quantify the percentage of intact 8-bromo-cADPR over time under specific storage conditions.

Materials:

  • 8-bromo-cADPR

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Ammonium acetate buffer (or other appropriate buffer, pH 6.0-7.4)

  • RP-HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of 8-bromo-cADPR Solution:

    • Prepare a stock solution of 8-bromo-cADPR in your desired aqueous buffer (e.g., 1 mM in 25 mM HEPES, pH 7.4).

    • Filter the solution through a 0.22 µm syringe filter.

  • Incubation:

    • Aliquot the solution into several vials.

    • Store the vials at the desired temperatures (e.g., 4°C, room temperature, 37°C).

    • Designate a time point for analysis for each vial (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • At each time point, inject a sample onto the RP-HPLC system.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Ammonium acetate buffer (e.g., 50 mM, pH 6.0)

      • Mobile Phase B: Acetonitrile

      • Flow Rate: 1 mL/min

      • Detection: UV at 264 nm[6]

      • Gradient (Example): A linear gradient can be optimized, for instance, starting with a low percentage of acetonitrile and gradually increasing it to elute the compound and any degradation products. A possible starting point could be a gradient similar to that used for related compounds: 0-5 min, 5% B; 5-15 min, 5-30% B; 15-20 min, 30-5% B; 20-25 min, 5% B.[7]

  • Data Analysis:

    • Identify the peak corresponding to intact 8-bromo-cADPR based on its retention time from the t=0 sample.

    • Integrate the peak area of 8-bromo-cADPR at each time point.

    • Calculate the percentage of remaining 8-bromo-cADPR relative to the t=0 sample.

    • Plot the percentage of intact 8-bromo-cADPR against time to determine the degradation rate.

Visualizations

experimental_workflow Experimental Workflow for 8-bromo-cADPR Stability Testing prep Prepare 8-bromo-cADPR Solution aliquot Aliquot Solution prep->aliquot store Store at Different Temperatures (e.g., 4°C, RT, 37°C) aliquot->store hplc Analyze by RP-HPLC at Time Points store->hplc data Quantify Peak Area & Calculate Degradation hplc->data

Caption: Workflow for assessing 8-bromo-cADPR stability.

signaling_pathway Simplified cADPR Signaling Pathway and Point of Inhibition cluster_cell Cell NAD NAD+ CD38 CD38 / SARM1 NAD->CD38 Synthesis cADPR cADPR CD38->cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR Activates ER Endoplasmic Reticulum Ca2+ Store Ca_release Ca2+ Release ER->Ca_release Mediates Ca_signal Downstream Ca2+ Signaling Ca_release->Ca_signal inhibitor 8-bromo-cADPR inhibitor->RyR Antagonizes

Caption: Inhibition of cADPR signaling by 8-bromo-cADPR.

Troubleshooting Guide

IssuePossible CauseRecommendation
No or reduced antagonist effect Degradation of 8-bromo-cADPR: Aqueous solutions are susceptible to hydrolysis, especially at room temperature or above.Prepare fresh solutions for each experiment. If a stock solution is used, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Consider performing a stability check using HPLC.
Incorrect concentration: Calculation errors or inaccurate weighing of the lyophilized powder.Double-check all calculations. Ensure the balance is properly calibrated.
Cell permeability issues: Although generally considered cell-permeable, efficiency can vary between cell types.Increase incubation time or concentration. Confirm cell permeability in your specific cell line using a positive control.
Inconsistent or variable results Partial antagonist character: 8-bromo-cADPR has been described as having a "peculiar pharmacology" and may exhibit partial or incomplete inhibition in some systems.[8][9]Carefully perform dose-response experiments to characterize its effect in your specific model. Be aware that complete inhibition may not always be achievable.
Solution instability: Inconsistent degradation of the compound between experiments.Strictly adhere to a standardized protocol for solution preparation and storage.
Complex biological system: The cADPR signaling pathway can be complex and interact with other signaling pathways.Consider the potential for crosstalk with other calcium release mechanisms. Use appropriate controls to isolate the cADPR-dependent effects.
Unexpected agonist-like effects Contamination: The 8-bromo-cADPR preparation may be contaminated with an agonist.Use a high-purity grade of 8-bromo-cADPR from a reputable supplier.
Off-target effects: At high concentrations, the possibility of off-target effects increases.Perform concentration-response curves to determine the optimal concentration range for antagonist activity.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of 8-bromo-cADPR?

A1: It is recommended to dissolve the lyophilized powder in high-purity water or a suitable buffer (e.g., HEPES, PBS) to a desired concentration (e.g., 1-10 mM). Gently vortex to ensure complete dissolution.

Q2: How should I store my 8-bromo-cADPR stock solution?

A2: For short-term storage (a few days), solutions can be kept at 2-8°C. For longer-term storage, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[5]

Q3: Is 8-bromo-cADPR sensitive to light?

A3: While there is no specific data on the photostability of 8-bromo-cADPR, it is good laboratory practice to protect all nucleotide analogs from light by storing them in amber vials or wrapping tubes in foil.

Q4: Can I use 8-bromo-cADPR in cell culture media for extended periods?

A4: Due to its susceptibility to both chemical and enzymatic hydrolysis, the stability of 8-bromo-cADPR in complex biological media like cell culture medium over extended periods is likely poor. It is advisable to add the compound to the media immediately before the experiment or to refresh the media with the compound at regular intervals for longer-term studies.

Q5: Why am I only seeing a partial inhibition of calcium release with 8-bromo-cADPR?

A5: There are several potential reasons for this. First, 8-bromo-cADPR may act as a partial antagonist in some biological systems.[7] Second, the calcium release in your system may not be exclusively mediated by cADPR-sensitive channels. Other calcium release pathways might be involved. Finally, your 8-bromo-cADPR solution may have partially degraded, reducing its effective concentration.

Q6: Is there a more stable alternative to 8-bromo-cADPR?

A6: Yes, 7-deaza-8-bromo-cADPR has been developed as a hydrolysis-resistant antagonist of the cADPR receptor.[10][11] This analog is also membrane-permeable and may be a more suitable tool for long-term studies or experiments where stability is a major concern.[10]

References

Identifying and minimizing experimental artifacts with 8-Br-ADPR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromo-adenosine diphosphoribose (8-Br-ADPR). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize experimental artifacts when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is 8-Br-ADPR and what are its primary targets?

8-Bromo-adenosine diphosphoribose (also known as 8-Br-cADPR) is a synthetic, cell-permeable analog of cyclic ADP-ribose (cADPR). It is primarily used as a competitive antagonist of cADPR, blocking its ability to mobilize intracellular calcium.[1][2] Its main targets are:

  • Ryanodine Receptors (RyRs): In many cell types, cADPR modulates calcium-induced calcium release (CICR) through RyRs. 8-Br-ADPR is used to inhibit this process to study the role of the cADPR signaling pathway.[3][4]

  • Transient Receptor Potential Melastatin 2 (TRPM2) channels: 8-Br-ADPR is also described as an antagonist of the TRPM2 ion channel, inhibiting calcium influx.[5][6]

Q2: My results with 8-Br-ADPR are inconsistent or unexpected. What is the most common cause?

The most significant and common artifact in experiments using 8-Br-ADPR is contamination of the reagent with its linear, non-cyclic counterpart, 8-Bromo-ADP-ribose (8-Br-ADPR) . Commercial preparations of 8-Br-cADPR can contain significant amounts of 8-Br-ADPR. This is problematic because 8-Br-ADPR is a low-affinity competitive antagonist for ADP-ribose (ADPR) at the TRPM2 channel.[5] This contamination can lead to confounding results where an observed effect may be due to the contaminant rather than the intended antagonism of cADPR pathways.

Q3: How do I know if my 8-Br-ADPR is pure?

It is highly recommended to assess the purity of your 8-Br-ADPR stock, especially if you observe unexpected or inconsistent results.

  • Recommended Action: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of nucleotide analogs.

Experimental Protocol: HPLC for Purity Assessment

This protocol is a general guideline and may need to be optimized for your specific equipment and column.

  • Column: A reverse-phase C18 column is typically used.[7][8]

  • Mobile Phase: A gradient of two solvents is common.

    • Solvent A: Aqueous buffer, such as 0.1% Trifluoroacetic Acid (TFA) in water.[7]

    • Solvent B: Organic solvent, such as acetonitrile with 0.1% TFA.[7]

  • Gradient: A linear gradient from Solvent A to Solvent B is used to separate 8-Br-cADPR from the more hydrophobic 8-Br-ADPR and other potential impurities.

  • Detection: UV absorbance at 220 nm or 290 nm is suitable for detecting the adenine ring.[7][8]

  • Analysis: Compare the chromatogram of your sample to a known standard of 8-Br-ADPR to identify any contaminating peaks. The relative peak areas can be used to estimate the percentage of contamination.

Troubleshooting Guide

Problem 1: Observed effect does not match known cADPR/RyR pathway inhibition.

If you are using 8-Br-ADPR to inhibit cADPR-mediated calcium release from RyRs but your results are inconclusive, consider the following:

  • Contamination: As mentioned, 8-Br-ADPR contamination could be interfering with other pathways, such as TRPM2.

  • Partial Agonist/Antagonist Character: In some systems, 8-Br-ADPR has been described as a partial antagonist, which could lead to incomplete inhibition of calcium release.[9]

  • Cell-Specific Mechanisms: The role of cADPR and the sensitivity to its antagonists can vary significantly between cell types and experimental conditions.

Logical Workflow for Troubleshooting

The following diagram outlines a step-by-step process for troubleshooting unexpected results with 8-Br-ADPR.

G start Unexpected Result with 8-Br-ADPR check_purity Step 1: Assess Reagent Purity (e.g., via HPLC) start->check_purity is_pure Is the reagent pure? check_purity->is_pure purify Purify reagent or obtain a new, verified batch is_pure->purify No control_exp Step 2: Perform Control Experiments is_pure->control_exp Yes purify->check_purity trpm2_ko Use TRPM2-knockout/knockdown cells or a specific TRPM2 antagonist (e.g., Nifedipine in some contexts) control_exp->trpm2_ko ryr_block Use a specific RyR blocker (e.g., Ryanodine, Ruthenium Red) to confirm RyR involvement control_exp->ryr_block interpret Step 3: Re-evaluate Mechanism trpm2_ko->interpret ryr_block->interpret off_target Consider alternative hypotheses: - Off-target effects of 8-Br-ADPR - Involvement of other Ca2+ channels - Cell-specific signaling nuances interpret->off_target end Conclusion Refined off_target->end

A logical workflow for troubleshooting experiments with 8-Br-ADPR.
Problem 2: Distinguishing between cADPR antagonism and TRPM2 inhibition.

Because 8-Br-ADPR and its common contaminant (8-Br-ADPR) can both affect TRPM2 channels, it is crucial to design experiments that can dissect these effects.

  • Confirm TRPM2 Involvement: Use a positive control for TRPM2 activation, such as H₂O₂ or a direct application of ADPR, to confirm that functional TRPM2 channels are present and contributing to your measured response.[10]

  • Use a Different cADPR Antagonist: If available, use another cADPR antagonist that is structurally different, such as 8-amino-cADPR, to see if it replicates the effect.[4]

  • Genetic Controls: The most definitive control is to use cells where the target has been genetically removed.

    • TRPM2 knockout/knockdown cells: If the effect of 8-Br-ADPR persists in these cells, it is likely not mediated by TRPM2.

    • RyR knockout/knockdown cells: If the effect disappears in these cells, it confirms the involvement of Ryanodine Receptors.

  • Pharmacological Controls: Use other inhibitors to isolate the pathway. For instance, pre-incubating cells with a high concentration of ryanodine or ruthenium red can block RyRs.[9]

Data Summary

The following table summarizes the known affinities and effective concentrations of 8-Br-ADPR and related molecules. Note that these values can vary significantly depending on the experimental system.

CompoundTargetActionAffinity/ConcentrationReference
8-Br-cADPR cADPR-mediated Ca²⁺ releaseAntagonistIC₅₀ ≈ 1.7 µM (sea urchin egg)[11]
8-Br-cADPR cADPR-induced TRPM2 activationAntagonistBlocks at 100 µM (neutrophils)[12]
8-Br-ADPR ADPR-activated TRPM2AntagonistIC₅₀ ≈ 300 µM[5]
cADPRTRPM2Co-agonistEC₅₀ ≈ 44 µM (synergizes with ADPR)[12]
ADPRTRPM2AgonistEC₅₀ ≈ 1-90 µM (cell-type dependent)[10]

Signaling Pathway Diagrams

The diagrams below illustrate the key signaling pathways involving cADPR and TRPM2, and highlight the points of action for 8-Br-ADPR and its potential contaminant.

cADPR/Ryanodine Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Stimulus External Stimulus CD38 CD38 Stimulus->CD38 cADPR cADPR CD38->cADPR RyR Ryanodine Receptor (RyR) Ca_cyto Cytosolic Ca²⁺ Increase RyR->Ca_cyto releases Ca²⁺ Ca_ER Ca²⁺ Store NAD NAD⁺ NAD->CD38 converts cADPR->RyR activates Inhibitor 8-Br-ADPR (Antagonist) Inhibitor->RyR inhibits

Inhibition of cADPR-mediated Ca²⁺ release by 8-Br-ADPR.
TRPM2 Channel Regulation and Experimental Artifacts

G cluster_0 Plasma Membrane TRPM2 TRPM2 Channel Ca_influx Ca²⁺ Influx TRPM2->Ca_influx ADPR ADPR (Primary Agonist) ADPR->TRPM2 activates cADPR cADPR (Co-agonist) cADPR->TRPM2 sensitizes Reagent 8-Br-ADPR Reagent Intended Intended Compound: 8-Br-cADPR Reagent->Intended Contaminant Contaminant: 8-Br-ADPR Reagent->Contaminant Intended->TRPM2 inhibits cADPR sensitization Contaminant->TRPM2 inhibits ADPR activation

Potential confounding effects on the TRPM2 channel.

References

Technical Support Center: Optimizing 8-Br-cADPR Working Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of 8-Bromo-cyclic ADP-ribose (8-Br-cADPR). This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is 8-Br-cADPR and what is its primary mechanism of action?

8-Br-cADPR is a stable and cell-permeable analog of cyclic ADP-ribose (cADPR). It primarily functions as a competitive antagonist of cADPR-mediated calcium release.[1][2] cADPR is a second messenger that mobilizes calcium from intracellular stores by activating ryanodine receptors (RyRs) on the endoplasmic or sarcoplasmic reticulum.[3] By competing with cADPR for binding to its target, 8-Br-cADPR inhibits this calcium release, making it a valuable tool for studying cADPR-dependent signaling pathways.

Q2: What are the common applications of 8-Br-cADPR in research?

8-Br-cADPR is widely used to investigate the role of cADPR in various physiological and pathological processes, including:

  • Calcium Signaling: To dissect the contribution of cADPR-mediated calcium release from other calcium mobilization pathways.[3][4]

  • Neuroscience: To study its role in neuronal calcium signaling and its potential neuroprotective effects.

  • Cardiovascular Research: To investigate its effects on smooth muscle contraction and cardiovascular function.[1]

  • Immunology: To explore its involvement in immune cell activation and signaling.[4]

  • Disease Models: To examine its therapeutic potential in conditions like renal ischemia-reperfusion injury.[5]

Q3: How should I prepare and store 8-Br-cADPR?

8-Br-cADPR is typically supplied as a lyophilized powder. For experimental use, it should be dissolved in high-purity water.[6] Stock solutions should be stored at -20°C or -80°C for long-term stability.[6] The stability of the compound in aqueous solution at room temperature for the duration of an experiment is generally good, but it is recommended to prepare fresh dilutions from the stock for each experiment to ensure optimal activity.

Optimizing Working Concentration

Determining the optimal working concentration of 8-Br-cADPR is critical for obtaining reliable and reproducible results. The ideal concentration can vary significantly depending on the cell type, the specific assay, and the experimental conditions.

Recommended Working Concentrations

The following table summarizes effective concentrations of 8-Br-cADPR reported in the literature for various applications. This should serve as a starting point for your optimization experiments.

Cell Type/SystemAssayEffective Concentration RangeIC50Reference
Sea Urchin Egg HomogenateInhibition of cADPR-induced Ca²⁺ release-1.7 µM[6]
Human Myometrial Smooth Muscle CellsInhibition of store-operated Ca²⁺ transients1 µM - 100 µM-[7]
Permeabilized Duodenum MyocytesInhibition of ACh-induced Ca²⁺ oscillations20 µM-[8]
Porcine Airway Smooth Muscle CellsInhibition of ACh-induced Ca²⁺ responses10 µM - 100 µM-[9]
DRG AxonsNeuroprotection against paclitaxel-induced degeneration0.1 µM - 20 µM-[10]
Human Myometrial Smooth Muscle Cell Line (PHM1)Inhibition of agonist-induced [Ca²⁺]i increase10 µM - 1 mM-[11]
Experimental Workflow for Optimization

A systematic approach is essential for determining the optimal concentration of 8-Br-cADPR for your specific experimental setup. The following workflow outlines the key steps.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_validation Validation prep_reagents Prepare Reagents (8-Br-cADPR stock, buffers, agonist) prep_cells Prepare Cells (Culture, seed in appropriate plates) dose_response Perform Dose-Response Experiment (Vary 8-Br-cADPR concentration) prep_cells->dose_response measure_response Measure Cellular Response (e.g., Calcium imaging, functional assay) dose_response->measure_response plot_data Plot Dose-Response Curve measure_response->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50 confirm_conc Confirm Optimal Concentration (Repeat experiment with chosen concentration) calc_ic50->confirm_conc neg_control Include Negative Controls (Vehicle only)

A streamlined workflow for optimizing 8-Br-cADPR concentration.

Detailed Experimental Protocol: Calcium Mobilization Assay

This protocol provides a general method for measuring intracellular calcium mobilization using a fluorescent indicator like Fura-2 AM and for assessing the inhibitory effect of 8-Br-cADPR.

Materials:

  • Cells of interest cultured on glass coverslips or in a 96-well black-walled, clear-bottom plate

  • 8-Br-cADPR (stock solution in water)

  • Agonist of interest (to stimulate cADPR production)

  • Fura-2 AM (stock solution in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence microscope or plate reader capable of ratiometric calcium imaging (excitation at 340/380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation:

    • Seed cells onto appropriate plates or coverslips and grow to the desired confluency (typically 70-90%).

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM. Pluronic F-127 (0.02%) can be included to improve dye solubility and cell loading.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • After loading, wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

  • 8-Br-cADPR Incubation:

    • Prepare a range of 8-Br-cADPR dilutions in HBSS.

    • Replace the HBSS with the 8-Br-cADPR solutions and incubate for a predetermined time (e.g., 15-30 minutes) to allow for cell penetration and target engagement. Include a vehicle control (HBSS only).

  • Calcium Measurement:

    • Place the plate or coverslip in the fluorescence imaging system.

    • Establish a stable baseline fluorescence ratio (F340/F380) for each well or region of interest.

    • Add the agonist of interest to stimulate cADPR-mediated calcium release.

    • Record the changes in the F340/F380 fluorescence ratio over time.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio from baseline in response to the agonist.

    • Plot the agonist-induced calcium response as a function of the 8-Br-cADPR concentration.

    • Determine the IC50 value of 8-Br-cADPR for the inhibition of the agonist-induced calcium signal.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibition by 8-Br-cADPR Concentration too low: The concentration of 8-Br-cADPR may be insufficient to effectively compete with endogenous cADPR.Perform a dose-response experiment with a wider range of concentrations, including higher concentrations (e.g., up to 100 µM or higher).
Cell permeability issues: Although generally cell-permeable, uptake may be inefficient in certain cell types.Increase the pre-incubation time with 8-Br-cADPR. For acute experiments in permeabilized cells, direct application to the intracellular environment may be necessary.
cADPR-independent pathway: The agonist-induced calcium release may not be mediated by the cADPR pathway in your cell type.Use positive controls known to act through the cADPR pathway. Investigate other calcium signaling pathways (e.g., IP₃-mediated release).
High background signal or cell death 8-Br-cADPR toxicity: At very high concentrations, 8-Br-cADPR may have off-target effects leading to cytotoxicity.Determine the toxicity profile of 8-Br-cADPR in your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Use the lowest effective concentration.
Issues with dye loading: Overloading or incomplete washing of Fura-2 AM can lead to high background and cellular stress.Optimize Fura-2 AM concentration and loading time. Ensure thorough washing to remove extracellular dye.
Variability between experiments Inconsistent cell conditions: Variations in cell passage number, confluency, or health can affect signaling responses.Maintain consistent cell culture practices. Use cells within a defined passage number range.
Reagent instability: Improper storage or handling of 8-Br-cADPR or other reagents can lead to degradation.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Potential Off-Target Effects Interaction with other nucleotide-binding sites: As a nucleotide analog, 8-Br-cADPR could potentially interact with other proteins that bind similar structures.Perform control experiments with other nucleotide analogs to assess specificity. If available, use a structurally different cADPR antagonist to confirm findings. Some studies suggest that 8-Br-cADPR may have partial agonist/antagonist properties, which should be considered in data interpretation.[3]

Signaling Pathway Diagram

The following diagram illustrates the cADPR-mediated calcium signaling pathway and the inhibitory action of 8-Br-cADPR.

cADPR_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR CD38 CD38 (ADP-ribosyl cyclase) GPCR->CD38 activates Agonist Agonist Agonist->GPCR activates cADPR cADPR CD38->cADPR produces NAD NAD+ NAD->CD38 substrate RyR Ryanodine Receptor (RyR) cADPR->RyR activates 8_Br_cADPR 8-Br-cADPR 8_Br_cADPR->RyR inhibits Ca_release Ca²⁺ Release Cell_Response Cellular Response Ca_release->Cell_Response triggers RyR->Ca_release mediates Ca_store Ca²⁺ Store

References

Navigating Calcium Imaging: A Troubleshooting Guide for Chemical Indicators

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "NBrAD Compounds": Our comprehensive review of scientific literature and commercial product listings did not identify a specific class of calcium imaging agents referred to as "this compound compounds." This term may represent a novel or internal nomenclature not yet in the public domain, or it could be a typographical variation of another compound name. This guide, therefore, focuses on the principles and common challenges associated with widely-used chemical calcium indicators. The troubleshooting strategies outlined here are broadly applicable to fluorescent dyes used for calcium imaging.

Technical Support Center: Calcium Imaging with Chemical Indicators

This guide provides researchers, scientists, and drug development professionals with a technical resource for troubleshooting common issues encountered during calcium imaging experiments using chemical fluorescent indicators.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of calcium imaging with chemical indicators?

A1: Chemical calcium indicators are small molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺ ions.[1] Most are based on chelators like BAPTA, which binds calcium with high specificity.[1] These indicators are often introduced to cells as acetoxymethyl (AM) esters, which are lipophilic and can cross the cell membrane.[2] Once inside the cell, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[2] When an experiment stimulates a calcium influx (e.g., neuronal firing or receptor activation), the indicator binds to the increased intracellular Ca²⁺, leading to a detectable change in fluorescence intensity or a shift in the excitation or emission wavelength.[1][2]

Q2: How do I choose the right calcium indicator for my experiment?

A2: The choice of indicator depends on several factors, including the expected calcium concentration, the instrumentation available, and the specific experimental goals.[3]

  • Single-Wavelength vs. Ratiometric Indicators:

    • Single-wavelength indicators (e.g., Fluo-4) show an increase in fluorescence intensity upon Ca²⁺ binding. They are generally brighter and well-suited for detecting rapid calcium transients.[1][3] However, they can be susceptible to artifacts from uneven dye loading, photobleaching, and changes in cell volume.[1][2]

    • Ratiometric indicators (e.g., Fura-2, Indo-1) exhibit a shift in their excitation or emission spectrum upon Ca²⁺ binding.[2] By measuring the ratio of fluorescence at two different wavelengths, these indicators provide a more quantitative measure of calcium concentration that is less affected by variations in dye concentration or cell thickness.[2][3]

  • Calcium Affinity (Kd): The dissociation constant (Kd) indicates the calcium concentration at which half of the indicator molecules are bound to calcium. Indicators should be chosen so that the expected Ca²⁺ concentrations fall within a range of approximately 0.1 to 10 times their Kd value.[2] High-affinity indicators are suitable for measuring low cytosolic Ca²⁺ levels, while low-affinity indicators are better for compartments with high Ca²⁺ concentrations.[2]

Q3: What is the purpose of Pluronic F-127 in the loading buffer?

A3: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester form of the calcium indicator in the aqueous loading buffer. This helps to prevent dye aggregation and facilitates a more uniform loading of the cells.

Troubleshooting Guide

Problem 1: Weak or No Fluorescent Signal
Possible Cause Solution
Poor Dye Loading - Optimize Dye Concentration: Start with the manufacturer's recommended concentration and perform a titration to find the optimal concentration for your cell type. Insufficient dye will result in a weak signal.[4] - Adjust Loading Time and Temperature: Incubation times of 15-60 minutes at 20-37°C are typical.[5] However, the optimal conditions can vary between cell types.[5] Lowering the temperature may reduce dye compartmentalization.[5] - Ensure Cell Health: Unhealthy or dying cells will not load the dye efficiently. Confirm cell viability before and during the experiment.[4]
Inefficient AM Ester Cleavage - Allow Sufficient Time for De-esterification: After loading, incubate the cells in dye-free medium for at least 30 minutes to allow intracellular esterases to cleave the AM groups and activate the dye.[5]
Instrument Settings Not Optimized - Check Excitation/Emission Wavelengths: Ensure that the filter sets on your microscope or plate reader are appropriate for the specific calcium indicator being used.[4] - Adjust Gain/Exposure: Increase the detector gain or camera exposure time to enhance signal detection. Be mindful that this can also increase background noise and phototoxicity.[4]
Compound or Agonist Inactivity - Confirm Agonist Potency: Prepare fresh dilutions of your stimulating compound. If possible, use a positive control agonist known to elicit a strong calcium response in your cell type to confirm that the cells are responsive.[4]
Problem 2: High Background Fluorescence
Possible Cause Solution
Incomplete Removal of Extracellular Dye - Thorough Washing: After loading, wash the cells multiple times with indicator-free medium to remove any dye adhering to the outside of the cells or the coverslip.[5]
Dye Leakage - Use Anion Transport Inhibitors: Compounds like probenecid or sulfinpyrazone can be added to the medium to reduce the leakage of the active dye from the cells.[5]
Autofluorescence - Use Red-Shifted Dyes: Tissues and some media components can autofluoresce, particularly at shorter wavelengths. Using red-shifted calcium indicators can help minimize this interference.[3] - Use a Phenol Red-Free Medium: If imaging in cell culture medium, switch to a formulation without phenol red, as it can be fluorescent.
Dye Sequestration/Compartmentalization - Lower Loading Temperature: Incubating cells at a lower temperature (e.g., room temperature instead of 37°C) can sometimes reduce the sequestration of the dye into organelles.[5]
Problem 3: Rapid Signal Fading (Photobleaching) and Phototoxicity
Possible Cause Solution
Excessive Light Exposure - Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. - Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.[6] - Reduce Sampling Frequency: Only acquire images as frequently as necessary to capture the dynamics of the calcium signal.
Phototoxicity - Same as for Photobleaching: The strategies to reduce photobleaching also reduce phototoxicity.[6] - Monitor Cell Health: Observe cell morphology for signs of stress, such as blebbing or rounding.[6] Phototoxicity can alter normal cellular physiology and lead to experimental artifacts.

Data Presentation: Common Calcium Indicator Properties

IndicatorTypeKd (approx.)Excitation (Ex) / Emission (Em) Maxima (Ca²⁺-bound)Key Features
Fluo-4 Single Wavelength345 nM494 nm / 516 nmBright signal, large fluorescence increase, compatible with 488 nm lasers.[2][5]
Fura-2 Ratiometric (Ex)145 nMEx: 340/380 nm, Em: 510 nmAllows for quantitative calcium measurements.[2]
Indo-1 Ratiometric (Em)230 nMEx: ~340 nm, Em: 405/485 nmUseful for flow cytometry.[2]
Rhod-2 Single Wavelength570 nM552 nm / 576 nmRed-shifted, reduces autofluorescence and phototoxicity.[2]

Note: Spectral properties and Kd values can be influenced by factors such as pH, temperature, and ionic strength.[1]

Experimental Protocols

General Protocol for Loading Cells with AM Ester Dyes
  • Prepare Loading Solution:

    • Prepare a stock solution of the calcium indicator AM ester in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in a physiologically compatible buffer (e.g., HBSS) to the final desired concentration.

    • For many indicators, adding Pluronic F-127 (at a final concentration similar to the dye) to the loading solution can improve dye solubility and loading efficiency.

  • Cell Loading:

    • Grow cells on a coverslip or in a microplate.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for each cell type.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.

    • Add fresh buffer (optionally containing an anion transport inhibitor like probenecid) and incubate for an additional 30 minutes to allow for complete de-esterification of the dye by cellular esterases.[5]

  • Imaging:

    • Mount the coverslip onto an imaging chamber or place the microplate into the reader.

    • Begin the experiment by acquiring a baseline fluorescence reading before adding the stimulus.

    • Add the stimulus (e.g., agonist, drug compound) and record the change in fluorescence over time.

Visualizations

Signaling Pathway: Gq-PLC-IP3 Pathway

Gq_Pathway Ligand Ligand GPCR Gq-coupled Receptor Ligand->GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER opens Ca_cyto Cytosolic Ca²⁺ (Increase) Ca_ER->Ca_cyto release

Caption: A common pathway leading to intracellular calcium release.

Experimental Workflow: Calcium Imaging

Calcium_Workflow A 1. Cell Culture (on coverslip/plate) C 3. Cell Loading (e.g., 30-60 min) A->C B 2. Prepare Loading Buffer (Dye + Pluronic F-127) B->C D 4. Wash & De-esterification (e.g., 30 min) C->D E 5. Acquire Baseline Fluorescence D->E F 6. Add Stimulus E->F G 7. Record Fluorescence Change F->G H 8. Data Analysis (e.g., ΔF/F₀) G->H Troubleshooting_Flowchart Start Start: Weak/No Signal CheckHealth Are cells healthy and viable? Start->CheckHealth CheckLoading Is dye loading optimized? CheckHealth->CheckLoading Yes FixHealth Improve culture conditions CheckHealth->FixHealth No CheckInstrument Are instrument settings correct? CheckLoading->CheckInstrument Yes FixLoading Adjust dye concentration, time, and temperature CheckLoading->FixLoading No CheckAgonist Does positive control agonist work? CheckInstrument->CheckAgonist Yes FixInstrument Correct filters, gain, and exposure CheckInstrument->FixInstrument No FixAgonist Prepare fresh agonist, check cell responsiveness CheckAgonist->FixAgonist No Success Problem Solved CheckAgonist->Success Yes FixHealth->Start FixLoading->Start FixInstrument->Start FixAgonist->Start

References

Purity concerns with commercial 8-bromo-cADPR preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding purity concerns with commercial 8-bromo-cyclic ADP-ribose (8-bromo-cADPR) preparations. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing unexpected or inconsistent results in my calcium signaling experiments when using 8-bromo-cADPR. Could this be related to the purity of the compound?

A1: Yes, unexpected or inconsistent results in calcium signaling experiments can be linked to the purity of your commercial 8-bromo-cADPR preparation. As a widely used antagonist of the second messenger cyclic ADP-ribose (cADPR), the efficacy of 8-bromo-cADPR is highly dependent on its purity.[1][2][3][4] Contamination with other nucleotides can lead to off-target effects or a reduction in the desired antagonistic activity.

Potential issues arising from impurities include:

  • Partial Agonist Effects: If the preparation is contaminated with cADPR or other calcium-mobilizing agents, you might observe a partial or transient increase in intracellular calcium, even when expecting antagonism.

  • Reduced Antagonistic Potency: The presence of inactive byproducts or degradation products can lower the effective concentration of 8-bromo-cADPR, leading to incomplete blockage of cADPR-mediated calcium release.

  • Activation of Other Signaling Pathways: Some nucleotide-based impurities could interact with other receptors or channels, such as the TRPM2 channel, leading to confounding experimental outcomes.[5][6]

If you suspect purity issues, we recommend performing an analytical validation of your 8-bromo-cADPR stock.

Q2: What are the common impurities found in commercial 8-bromo-cADPR preparations?

A2: Commercial preparations of 8-bromo-cADPR can contain several types of impurities, primarily stemming from the synthesis and purification process. Common contaminants may include:

  • Starting Materials: Residual starting materials from the synthesis, such as 8-bromo-nicotinamide hypoxanthine dinucleotide (8-Br-NHD).[5]

  • Synthesis Byproducts: Byproducts formed during the enzymatic or chemical synthesis, for instance, 8-bromo-IDPR and nicotinamide.[5]

  • Degradation Products: 8-bromo-cADPR can degrade over time, especially with improper storage.

  • Related Nucleotides: Contamination with cADPR or ADP-ribose (ADPR) can occur, which is particularly problematic as these can have biological activity.[5][7] For example, even a small contamination of ADPR (around 4%) in a cADPR solution has been shown to be sufficient to induce a current through the TRPM2 channel.[5]

Q3: How can I assess the purity of my 8-bromo-cADPR sample?

A3: The most common and effective method for assessing the purity of 8-bromo-cADPR is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[5][8][9] This technique allows for the separation and quantification of 8-bromo-cADPR from potential impurities. Comparing the resulting chromatogram to a known standard can confirm the identity and purity of your sample. Some suppliers state a purity of ≥98% for their preparations.[9]

Q4: My 8-bromo-cADPR appears to be causing non-specific effects on TRPM2 channels. Why might this be happening?

A4: While 8-bromo-cADPR is primarily known as a cADPR antagonist, it has also been investigated for its effects on the TRPM2 ion channel.[10][11] Some studies suggest it can act as a TRPM2 antagonist.[10][11] However, if you are observing unexpected activation or modulation of TRPM2, it could be due to contamination of your 8-bromo-cADPR stock with ADPR. ADPR is a known agonist of TRPM2 channels, and even minor contamination can lead to channel activation.[5][6] It is crucial to use highly purified 8-bromo-cADPR in such experiments and to consider analyzing your stock for ADPR contamination via HPLC.

Experimental Protocols

Protocol 1: Purity Assessment of 8-bromo-cADPR by RP-HPLC

This protocol outlines a general method for analyzing the purity of 8-bromo-cADPR using RP-HPLC, based on methodologies described in the literature.[5][8]

Materials:

  • 8-bromo-cADPR sample

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Purified water (HPLC grade)

  • HPLC system with a C18 reversed-phase column

  • UV detector

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in purified water.

    • Mobile Phase B: 0.1% TFA in methanol.

  • Sample Preparation:

    • Dissolve the 8-bromo-cADPR sample in purified water to a final concentration of approximately 1 mM.

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the prepared sample onto the column.

    • Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 0% to 30% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a wavelength of 254 nm or 260 nm.

  • Data Analysis:

    • Identify the peak corresponding to 8-bromo-cADPR based on its retention time, which can be confirmed using a purified standard if available.

    • Calculate the purity of the sample by determining the area of the 8-bromo-cADPR peak as a percentage of the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table summarizes the binding affinities of various nucleotides to the MHR1/2 domain of the drTRPM2 channel, as determined by isothermal titration calorimetry. This data is crucial for understanding potential off-target effects of impurities.

CompoundBinding Affinity (KD)
ADPR1.9 ± 0.2 µM
cADPR7.9 ± 0.9 µM
8-Br-ADPR1.8 ± 0.1 µM
8-Br-cADPR10.3 ± 0.8 µM
Data adapted from research on the drTRPM2 channel.[6]

Visual Guides

Signaling Pathway

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CD38 CD38 cADPR cADPR CD38->cADPR Synthesis NAD NAD+ NAD->CD38 Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca_release Ca2+ Release RyR->Ca_release Bromo_cADPR 8-bromo-cADPR Bromo_cADPR->RyR Antagonizes ER_Ca Ca2+ Store ER_Ca->RyR

Caption: cADPR signaling pathway and the antagonistic action of 8-bromo-cADPR.

Experimental Workflow: Purity Assessment

start Obtain Commercial 8-bromo-cADPR dissolve Dissolve in Aqueous Solvent start->dissolve hplc Analyze via RP-HPLC dissolve->hplc analyze Analyze Chromatogram hplc->analyze decision Purity ≥ 98%? analyze->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Consider Purification or New Batch decision->troubleshoot No

Caption: Workflow for assessing the purity of commercial 8-bromo-cADPR.

Troubleshooting Logic

start Unexpected Experimental Results q1 Are results inconsistent or showing off-target effects? start->q1 check_purity Assess Purity (e.g., HPLC) q1->check_purity Yes re_evaluate Re-evaluate Experimental Design & Other Reagents q1->re_evaluate No q2 Is the compound pure? check_purity->q2 q2->re_evaluate Yes new_batch Source New Batch of 8-bromo-cADPR q2->new_batch No end Problem Resolved re_evaluate->end new_batch->end

References

Technical Support Center: Overcoming Low Cell Permeability of NBrAD Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low cell permeability of Novel Biologically Active Drug (NBrAD) analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my this compound analog exhibits low cell permeability?

A1: Low cell permeability of a compound is often attributed to its physicochemical properties. Key factors that can hinder a compound's ability to cross the cell membrane include:

  • High Molecular Weight: Larger molecules generally have more difficulty diffusing across the lipid bilayer.

  • Low Lipophilicity: The cell membrane is lipid-rich, and compounds that are not sufficiently lipid-soluble (lipophilic) struggle to partition into the membrane.

  • High Polar Surface Area (PSA): A high PSA, often due to the presence of polar functional groups, can lead to strong interactions with the aqueous environment and prevent the molecule from entering the hydrophobic membrane core. A PSA below 90 Ų is generally considered favorable for cell membrane permeability.[1]

  • Presence of Charged Groups: Charged molecules have difficulty crossing the nonpolar lipid bilayer. A net charge of 0 to +2 is often more favorable for cell penetration.[2]

  • Efflux Transporter Substrate: The compound may be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[3]

Q2: How can I initially assess the cell permeability of my this compound analogs?

A2: A tiered approach using in vitro permeability assays is recommended for an initial assessment. Two common starting points are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion.[3][4] It is a useful first screen to determine the intrinsic passive permeability of your this compound analogs.

  • Caco-2 Cell Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by evaluating both passive diffusion and active transport mechanisms, including potential efflux.[3]

Q3: What are the general strategies to improve the cell permeability of this compound analogs?

A3: Several strategies can be employed, which can be broadly categorized as either medicinal chemistry approaches or formulation-based approaches.

  • Medicinal Chemistry Approaches:

    • Prodrug Design: A biologically inactive derivative (prodrug) of the active this compound analog is created to have improved permeability. Once inside the cell, the prodrug is converted to the active form.[4]

    • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the this compound analog to optimize its physicochemical properties (e.g., reducing polarity, increasing lipophilicity) can enhance permeability.

    • Lipidation: Covalently attaching lipid moieties can increase a compound's lipophilicity.[5]

  • Formulation-Based Approaches:

    • Use of Permeability Enhancers: These are excipients that can transiently alter the properties of the cell membrane to increase drug transport.[6]

    • Nanocarrier Formulations: Encapsulating the this compound analog in nanoparticles, liposomes, or nanoemulsions can facilitate its entry into cells.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low permeability in PAMPA. The this compound analog has poor intrinsic passive diffusion characteristics (e.g., high polarity, large size).Focus on medicinal chemistry approaches to modify the compound's structure. Consider SAR studies to reduce polar surface area or increase lipophilicity.
Conflicting results: Low PAMPA but high Caco-2 permeability. The this compound analog is likely a substrate for an active uptake transporter present in Caco-2 cells.[2]This can be a favorable property. Further experiments are needed to identify the specific transporter involved.
Conflicting results: High PAMPA but low Caco-2 permeability. The this compound analog is likely a substrate for an efflux transporter (e.g., P-gp) in the Caco-2 cells, which actively pumps the compound out.Conduct a bidirectional Caco-2 assay to calculate the efflux ratio. If efflux is confirmed, consider co-administration with an efflux inhibitor or structural modifications to avoid recognition by the transporter.
Improved permeability after modification, but loss of biological activity. The chemical modification has altered the part of the molecule essential for target binding.Introduce a flexible linker between the this compound analog and the permeability-enhancing moiety to provide more conformational freedom.[2] Alternatively, explore different structural modifications that do not affect the pharmacophore.
High intracellular concentration (from uptake assays) but no downstream biological effect. The this compound analog may be trapped in endosomes and not reaching its cytosolic target.Consider strategies to enhance endosomal escape, such as using fusogenic peptides or pH-responsive delivery systems.[2]

Quantitative Data Presentation

When presenting quantitative data from permeability assays, it is crucial to be clear and concise. The following tables provide templates for presenting your findings.

Table 1: Apparent Permeability (Papp) of this compound Analogs in PAMPA

AnalogConcentration (µM)Papp (x 10⁻⁶ cm/s)Standard Deviation
This compound-001100.50.1
This compound-002101.20.3
This compound-003100.20.05
Verapamil (High Permeability Control)1015.01.5
Atenolol (Low Permeability Control)100.10.02

Table 2: Bidirectional Permeability of this compound-003 in Caco-2 Cells

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)0.154.0
Basolateral to Apical (B-A)0.60

An efflux ratio greater than 2 is a strong indicator of active efflux.

Detailed Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general framework for assessing the passive permeability of this compound analogs.

Materials:

  • 96-well PAMPA plate system (hydrophobic PVDF filter plate as 'donor', and a standard 96-well plate as 'acceptor').

  • Artificial membrane solution (e.g., 2% lecithin in dodecane).[2]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Test this compound analogs and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with <1% DMSO).

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to each well of the donor filter plate, ensuring the filter is completely coated.

  • Prepare Donor Solutions: Add 150 µL of your test this compound analog and control solutions to the donor plate wells.

  • Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the compounds in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculate Papp: Calculate the apparent permeability (Papp) using the appropriate formula.

Caco-2 Permeability Assay Protocol

This protocol provides a general framework for assessing permeability across Caco-2 cell monolayers.

Materials:

  • Caco-2 cells.

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Transwell inserts (e.g., 24-well format).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).

  • Test this compound analogs and control compounds.

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the test this compound analog to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber for analysis.

  • Bidirectional Transport (Basolateral to Apical - B-A):

    • In separate wells, perform the reverse experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the this compound analog in the collected samples.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions and determine the efflux ratio.

Visualizations

experimental_workflow start Start: Low Bioactivity of this compound Analog perm_assay Assess Cell Permeability (PAMPA & Caco-2) start->perm_assay is_permeable Is Permeability Low? perm_assay->is_permeable passive_or_active Determine Permeability Type (PAMPA vs. Caco-2) is_permeable->passive_or_active Yes optimize Optimize Lead Compound is_permeable->optimize No low_passive Low Passive Diffusion passive_or_active->low_passive Low PAMPA efflux Active Efflux passive_or_active->efflux High PAMPA, Low Caco-2 (Efflux Ratio > 2) med_chem Medicinal Chemistry: - Prodrug Approach - SAR Studies - Lipidation low_passive->med_chem formulation Formulation Strategies: - Permeability Enhancers - Nanocarriers low_passive->formulation efflux_inhibit Efflux Inhibition or Structural Modification efflux->efflux_inhibit med_chem->optimize formulation->optimize efflux_inhibit->optimize

Caption: Workflow for troubleshooting low cell permeability of this compound analogs.

pampa_assay cluster_donor Donor Well cluster_membrane cluster_acceptor Acceptor Well donor_solution This compound Analog in Buffer membrane Artificial Lipid Membrane (PVDF Filter) donor_solution->membrane Passive Diffusion acceptor_solution Buffer membrane->acceptor_solution

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

signaling_pathway cluster_cell Cell Membrane extracellular Extracellular Space NBrAD_outside This compound Analog intracellular Intracellular Space response Biological Response receptor Receptor target Intracellular Target target->response NBrAD_inside This compound Analog NBrAD_outside->NBrAD_inside Low Permeability NBrAD_inside->target

Caption: this compound analog signaling pathway highlighting the cell membrane barrier.

References

Interpreting unexpected results in 8-Br-ADPR experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-bromo-adenosine diphosphoribose (8-Br-ADPR) and its related compounds, primarily 8-bromo-cyclic ADP-ribose (8-Br-cADPR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, interpretation of results, and troubleshooting common issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that users may encounter during their experiments with 8-Br-cADPR.

Q1: Why am I observing incomplete inhibition of cADPR-mediated calcium release when using 8-Br-cADPR?

A1: This is a commonly observed phenomenon that can be attributed to a few factors:

  • Partial Antagonist Activity: 8-Br-cADPR has been described as having a "partial antagonist character".[1] This means that even at saturating concentrations, it may not fully block the ryanodine receptor (RyR), leading to some residual calcium release.

  • Agonist Activity at High Concentrations: Some studies have shown that at higher concentrations, certain 8-substituted cADPR analogs can exhibit weak agonist properties, which could counteract their inhibitory effects.[2]

  • Multiple Ca2+ Release Mechanisms: The cellular system you are studying may have multiple pathways for calcium release that are activated simultaneously.[1] 8-Br-cADPR is specific for the cADPR-mediated pathway, so other mechanisms (e.g., IP₃-mediated release) will not be affected.

Q2: My experimental results with 8-Br-cADPR are inconsistent or unexpected. What are the potential causes?

A2: Inconsistent results can often be traced back to the purity and stability of the compound:

  • Contamination with 8-Br-ADPR: Commercial preparations of 8-Br-cADPR can contain significant amounts (>20%) of its hydrolyzed form, 8-Br-ADPR.[3] This is a critical issue because 8-Br-ADPR has its own biological activity as a low-affinity competitive antagonist for ADPR on TRPM2 channels.[4] This contamination can complicate the interpretation of results, especially in studies involving TRPM2.

  • Compound Stability: While 8-Br-cADPR is more stable than the native cADPR, prolonged storage in solution, especially at room temperature or in acidic conditions, can lead to hydrolysis.[3] It is recommended to prepare fresh solutions from a frozen stock for each experiment. Manufacturer guidelines suggest stability for ≥ 2 years when stored at -80°C.[5]

Q3: Is it expected for 8-Br-cADPR to affect TRPM2 channels?

A3: Yes, this is an expected, though complex, interaction. 8-Br-cADPR is often used as a tool to investigate the role of cADPR in TRPM2 activation. However, its effects are not always straightforward:

  • Inhibition of TRPM2: 8-Br-cADPR has been shown to inhibit TRPM2 channels.[6] Structural studies indicate that 8-Br-cADPR binds to the MHR1/2 domain of TRPM2, stabilizing the channel in an inactive conformation.[7]

  • Distinguishing between cADPR and ADPR antagonism: Some studies suggest that 8-Br-cADPR inhibits the activation of TRPM2 by cADPR but not by ADPR, implying different binding sites or mechanisms.[3] However, other research indicates that 8-Br-cADPR can also inhibit ADPR-induced activation.[8] The presence of contaminating 8-Br-ADPR, a known TRPM2 antagonist, can further complicate these findings.[4]

Q4: What are the optimal working concentrations for 8-Br-cADPR?

A4: The optimal concentration is highly dependent on the experimental system. However, based on published literature:

  • In vitro assays: For blocking cADPR-evoked calcium release in sea urchin egg homogenates, the IC₅₀ value is 1.7 µM.[5]

  • Cell-based assays: Concentrations typically range from 20 µM to 100 µM for inhibiting agonist-induced calcium responses in intact cells.[9][10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q5: How can I ensure that the observed effects are specific to 8-Br-cADPR and not off-target?

A5: Good experimental design is key to demonstrating specificity:

  • Use appropriate controls: Include a vehicle control (the solvent used to dissolve 8-Br-cADPR) and a positive control (a known activator of the pathway).

  • Rescue experiments: If possible, try to "rescue" the inhibited effect by adding an excess of the agonist (cADPR).

  • Use multiple antagonists: If available, use other cADPR antagonists with different chemical structures (e.g., 8-NH2-cADPR) to see if they produce the same effect.[11]

  • Consider knockdown/knockout models: If the target of 8-Br-cADPR (e.g., a specific ryanodine receptor subtype) is known, using siRNA or knockout cell lines can provide strong evidence for specificity.

Data Presentation

The following tables summarize key quantitative data related to 8-Br-cADPR and its analogs.

Table 1: Properties and Reported Concentrations of 8-Br-cADPR

ParameterValueContextReference
IC₅₀ 1.7 µMBlockade of cADPR-evoked Ca²⁺ release[5]
~1.7 µMInhibition of cADPR-induced Ca²⁺ release[12]
Typical Working Concentration 20 µMInhibition of ACh-induced Ca²⁺ oscillations[9]
100 µMInhibition of agonist-induced Ca²⁺ responses[10]
Storage Stability ≥ 2 yearsAt -80°C[5]
Solubility SolubleIn water[5]

Table 2: Comparative Inhibitory Concentrations of Related Compounds

CompoundIC₅₀ContextReference
8-amino-cADPR ~0.01 µMInhibition of cADPR-induced Ca²⁺ release[12]
8-Br-ADPR ~300 µMCompetitive antagonist for ADPR on TRPM2[4]

Experimental Protocols

Detailed methodologies for key experiments involving 8-Br-cADPR are provided below.

Protocol 1: Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) changes in response to an agonist, and its inhibition by 8-Br-cADPR.

1. Materials:

  • Cells cultured on glass coverslips.

  • Fura-2 AM (acetoxymethyl ester form).

  • Pluronic F-127.

  • HEPES-buffered saline (HBS) or similar physiological buffer.

  • 8-Br-cADPR stock solution (e.g., 10 mM in water, stored at -20°C or -80°C).

  • Agonist of interest (e.g., acetylcholine, carbachol).

  • Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

2. Cell Preparation and Dye Loading:

  • Plate cells on coverslips 24-48 hours before the experiment to achieve 70-80% confluency.

  • Prepare a Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dissolve the dye in high-quality, anhydrous DMSO, and then dilute in HBS containing 0.02% Pluronic F-127 to aid dispersion.

  • Wash the cells twice with HBS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically for each cell type.

  • Wash the cells three times with HBS to remove extracellular dye and allow 15-30 minutes for complete de-esterification of the dye by intracellular esterases.

3. 8-Br-cADPR Incubation:

  • Prepare the desired concentration of 8-Br-cADPR in HBS.

  • For the experimental group, replace the HBS with the 8-Br-cADPR solution and incubate for a predetermined time (e.g., 30-60 minutes) prior to imaging.

  • For the control group, incubate with HBS containing the vehicle.

4. Calcium Imaging:

  • Mount the coverslip in the imaging chamber on the microscope stage.

  • Perfuse the cells with HBS.

  • Begin recording baseline fluorescence by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

  • After establishing a stable baseline, apply the agonist of interest and continue recording to capture the calcium transient.

  • At the end of the experiment, perform a calibration (optional but recommended for quantitative analysis) using a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺ (high Ca²⁺ buffer) and then a Ca²⁺-free buffer containing a chelator (e.g., EGTA).

5. Data Analysis:

  • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).

  • The change in this ratio over time reflects the change in intracellular calcium concentration.

  • Compare the peak and sustained phases of the calcium response between control and 8-Br-cADPR-treated cells.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for investigating the effects of 8-Br-cADPR on ion channel activity, such as TRPM2 currents.

1. Materials:

  • Cells suitable for patch-clamping.

  • External (extracellular) solution (e.g., a physiological saline solution).

  • Internal (intracellular/pipette) solution.

  • 8-Br-cADPR.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

2. Solutions Preparation:

  • Prepare and filter the external and internal solutions. The composition will depend on the specific ion channel and currents being studied.

  • For investigating TRPM2, the internal solution should contain the channel agonist (e.g., ADPR) and have a defined free Ca²⁺ concentration buffered with EGTA.

  • Add 8-Br-cADPR to the internal solution at the desired final concentration for intracellular application. Ensure the pH and osmolarity are readjusted after adding the compound.

3. Electrophysiological Recording:

  • Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Place the coverslip with cells in the recording chamber and perfuse with the external solution.

  • Approach a target cell with the patch pipette while applying slight positive pressure.

  • Upon touching the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Establish the whole-cell configuration by applying a brief pulse of suction to rupture the membrane patch.

  • Switch to voltage-clamp mode and hold the cell at a desired membrane potential (e.g., -60 mV).

  • Apply voltage ramps or steps to elicit currents.

  • Record baseline currents as the internal solution, containing 8-Br-cADPR, dialyzes into the cell.

  • Compare the current development and steady-state currents to control cells patched with an internal solution lacking 8-Br-cADPR.

4. Data Analysis:

  • Analyze the current-voltage (I-V) relationship and current amplitudes.

  • Compare the magnitude of the agonist-evoked currents in the presence and absence of 8-Br-cADPR.

  • Statistical analysis should be performed to determine the significance of any observed inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TRPM2 TRPM2 Channel Ca_cyto Cytosolic Ca2+ TRPM2->Ca_cyto Ca2+ Influx RyR Ryanodine Receptor (RyR) RyR->Ca_cyto Ca2+ Release Agonist Agonist (e.g., ACh) Receptor GPCR/Receptor Agonist->Receptor CD38 CD38 Receptor->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes NAD NAD+ NAD->CD38 cADPR->RyR Activates ADPR ADPR ADPR->TRPM2 Activates Ca_ER Ca2+ (ER Store) Ca_ER->RyR Ca_ext Extracellular Ca2+ Ca_ext->TRPM2 Br_cADPR 8-Br-cADPR (Antagonist) Br_cADPR->TRPM2 Inhibits Br_cADPR->RyR Inhibits

Caption: cADPR and TRPM2 signaling pathways with 8-Br-cADPR inhibition points.

Experimental Workflow Diagram

G start Start: Plate cells on coverslips load_dye Load cells with Fura-2 AM (30-60 min) start->load_dye wash1 Wash 3x with HBS buffer load_dye->wash1 incubate Incubate with 8-Br-cADPR or Vehicle Control (30-60 min) wash1->incubate mount Mount coverslip on microscope incubate->mount baseline Record baseline fluorescence (F340/F380 ratio) mount->baseline stimulate Apply agonist baseline->stimulate record Record Ca2+ transient stimulate->record analyze Analyze Data: Compare peak and sustained Ca2+ responses record->analyze end End analyze->end

Caption: Workflow for a calcium imaging experiment using 8-Br-cADPR.

References

Technical Support Center: N-Bromoadenosine Diphosphate Ribose (N-Br-ADPR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-Bromoadenosine diphosphate ribose (N-Br-ADPR) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is N-Br-ADPR and why is its stability a concern in my experiments?

N-Bromoadenosine diphosphate ribose (N-Br-ADPR) is a synthetic analog of adenosine diphosphate ribose (ADPR). The bromine substitution on the adenine ring makes it a valuable tool for studying ADPR-dependent signaling pathways, often exhibiting antagonistic or partial agonistic effects on targets like the TRPM2 ion channel. However, the N-glycosidic bond and the phosphodiester linkages in the molecule are susceptible to hydrolysis, leading to the formation of inactive or altered-activity byproducts. Ensuring the integrity of your N-Br-ADPR stock and working solutions is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary causes of N-Br-ADPR degradation?

The primary causes of N-Br-ADPR degradation in vitro are:

  • Hydrolysis: Spontaneous chemical hydrolysis of the pyrophosphate bond or the N-glycosidic bond is a major degradation pathway. This process is significantly accelerated by elevated temperatures and non-optimal pH.

  • Enzymatic Degradation: If your experimental system contains enzymes such as phosphodiesterases or glycohydrolases (e.g., in cell lysates), they can rapidly metabolize N-Br-ADPR.

  • Inappropriate Storage and Handling: Repeated freeze-thaw cycles, prolonged storage at suboptimal temperatures, and exposure to light can contribute to the degradation of N-Br-ADPR.

Q3: What are the recommended storage conditions for N-Br-ADPR?

To ensure the long-term stability of N-Br-ADPR, it is crucial to adhere to the following storage guidelines:

ConditionRecommendationRationale
Form Store as a lyophilized powder.Minimizes hydrolysis by removing water.
Temperature Store at -20°C or below. For long-term storage, -80°C is recommended.Low temperatures significantly slow down the rate of chemical degradation.
Light Store in the dark (e.g., in an amber vial or a light-blocking container).Protects the molecule from potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Reduces the risk of oxidative damage.

Q4: How should I prepare and store N-Br-ADPR solutions?

Proper preparation and storage of N-Br-ADPR solutions are critical to prevent degradation during your experiments.

ParameterRecommendationRationale
Solvent Use high-purity, nuclease-free water or a slightly acidic buffer (pH 5.0-6.0).Minimizes contaminants that could catalyze degradation and a slightly acidic pH can improve stability of the ribose moiety.
Concentration Prepare a concentrated stock solution (e.g., 10-50 mM).Minimizes the impact of adsorption to container surfaces and reduces the number of freeze-thaw cycles for working solutions.
Aliquoting Aliquot the stock solution into single-use volumes.Avoids repeated freeze-thaw cycles which can lead to degradation.
Storage of Solutions Store aliquots at -20°C or -80°C.As with the lyophilized powder, low temperatures are essential for preserving the integrity of the molecule in solution.
Handling When preparing working solutions, thaw the stock aliquot on ice and dilute it in your pre-chilled experimental buffer immediately before use.Minimizes the time the compound spends at higher temperatures where degradation is more rapid.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to N-Br-ADPR degradation during your experiments.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent or no biological effect of N-Br-ADPR. Degradation of N-Br-ADPR in stock or working solutions.1. Verify Stock Integrity: Assess the purity of your N-Br-ADPR stock solution using HPLC (see Experimental Protocol below).2. Prepare Fresh Solutions: Prepare a fresh working solution from a new aliquot of your stock.3. Optimize Handling: Ensure you are following the recommended handling procedures (thawing on ice, immediate use).
High background signal or unexpected results. Presence of degradation products (e.g., N-Bromoadenosine monophosphate) that may have off-target effects.1. Purity Check: Analyze your N-Br-ADPR solution by HPLC to identify and quantify any degradation products.2. Source New Compound: If significant degradation is confirmed, consider purchasing a new batch of N-Br-ADPR from a reputable supplier.
Loss of N-Br-ADPR activity over the course of a long experiment. Degradation of N-Br-ADPR in the experimental buffer at physiological temperature (e.g., 37°C).1. Assess Stability in Experimental Buffer: Perform a time-course experiment to measure the stability of N-Br-ADPR in your specific experimental buffer at the experimental temperature.2. Minimize Incubation Time: If degradation is significant, redesign your experiment to minimize the incubation time of N-Br-ADPR.3. Consider a More Stable Analog: If available, investigate if a more stable analog of N-Br-ADPR is suitable for your experiment.

Quantitative Data Summary

The stability of N-Br-ADPR is expected to be similar to that of its structural analog, cyclic ADP-ribose (cADPR). The following table summarizes the reported stability of cADPR, which can be used as a proxy for estimating the stability of N-Br-ADPR.

CompoundTemperaturepHHalf-lifeCitation
cADPRRoom TemperatureSlightly Acidic~10 days[1]
cADPR37°CNot specified~24 hours[1]
cADPR-20°CNot specifiedSlow degradation observed[1]

Experimental Protocols

Protocol 1: Assessment of N-Br-ADPR Purity and Degradation by Reverse-Phase HPLC

This protocol allows for the quantification of N-Br-ADPR and its potential hydrolysis product, N-Bromoadenosine monophosphate (N-Br-AMP).

Materials:

  • N-Br-ADPR sample

  • N-Br-AMP standard (if available)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the N-Br-ADPR sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm

    • Gradient:

      • 0-5 min: 100% Mobile Phase A

      • 5-25 min: Linear gradient from 0% to 50% Mobile Phase B

      • 25-30 min: 50% Mobile Phase B

      • 30-35 min: Linear gradient from 50% to 0% Mobile Phase B

      • 35-40 min: 100% Mobile Phase A (re-equilibration)

  • Data Analysis:

    • Identify the peaks corresponding to N-Br-ADPR and any degradation products by comparing their retention times to standards (if available).

    • Calculate the purity of the N-Br-ADPR sample by determining the area percentage of the N-Br-ADPR peak relative to the total area of all peaks.

    • For stability studies, inject samples at different time points and monitor the decrease in the N-Br-ADPR peak area and the increase in the area of degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Use cluster_qc Quality Control prep_stock Prepare N-Br-ADPR Stock Solution aliquot Aliquot into Single-Use Vials prep_stock->aliquot hplc Assess Purity by HPLC prep_stock->hplc store Store at -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw dilute Dilute in Pre-Chilled Buffer thaw->dilute use Immediate Use in Experiment dilute->use use->hplc Post-Experiment Check analyze Analyze Data for Degradation hplc->analyze

Caption: Recommended workflow for handling N-Br-ADPR to minimize degradation.

degradation_pathway cluster_factors Degradation Factors N_Br_ADPR N-Bromoadenosine Diphosphate Ribose (N-Br-ADPR) degradation_products Degradation Products (e.g., N-Br-AMP, N-Bromoadenosine) N_Br_ADPR->degradation_products Hydrolysis temp High Temperature temp->degradation_products ph Non-Optimal pH (alkaline or strongly acidic) ph->degradation_products enzymes Enzymes (e.g., Phosphodiesterases) enzymes->degradation_products

Caption: Factors contributing to the degradation of N-Br-ADPR.

troubleshooting_logic start Inconsistent Experimental Results with N-Br-ADPR check_purity Is the purity of the N-Br-ADPR stock confirmed? start->check_purity run_hplc Assess stock purity using HPLC. check_purity->run_hplc No check_handling Are proper handling procedures being followed? check_purity->check_handling Yes run_hplc->check_handling review_protocol Review and implement correct handling procedures (thawing, dilution, etc.). check_handling->review_protocol No check_stability Is N-Br-ADPR stable in the experimental buffer and conditions? check_handling->check_stability Yes end_good Problem Resolved review_protocol->end_good run_stability_assay Perform a time-course stability assay in the experimental buffer. check_stability->run_stability_assay No check_stability->end_good Yes end_bad Consider sourcing new N-Br-ADPR or alternative reagents. run_stability_assay->end_bad

Caption: A logical troubleshooting guide for issues related to N-Br-ADPR.

References

Technical Support Center: Optimizing 8-Br-cADPR Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 8-Bromo-cyclic ADP-ribose (8-Br-cADPR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during the application of this cell-permeable cADPR antagonist.

Frequently Asked Questions (FAQs)

Q1: What is 8-Br-cADPR and what is its primary mechanism of action?

A1: 8-Br-cADPR is a cell-permeable analog of cyclic ADP-ribose (cADPR). It functions as a competitive antagonist of the cADPR signaling pathway. The primary mechanism of action of cADPR is to mobilize intracellular calcium (Ca²⁺) stores by sensitizing ryanodine receptors (RyRs) on the sarcoplasmic/endoplasmic reticulum. 8-Br-cADPR blocks this process, thereby inhibiting cADPR-mediated Ca²⁺ release.[1][2]

Q2: What is a typical starting concentration and incubation time for 8-Br-cADPR treatment?

A2: The optimal concentration and incubation time for 8-Br-cADPR are highly dependent on the cell type and the specific experimental endpoint. For short-term experiments, such as inhibiting agonist-induced calcium release, a pre-incubation time of 5 to 60 minutes is often sufficient.[3][4][5] For longer-term assays, such as cell viability or axon degeneration studies, incubation times can range from several hours to days. A typical starting concentration range is 10-100 µM. It is crucial to perform a dose-response and time-course experiment for your specific cell line and experimental conditions.

Q3: How can I assess the effectiveness of 8-Br-cADPR treatment in my experiment?

A3: The most direct way to assess the effectiveness of 8-Br-cADPR is to measure its inhibitory effect on cADPR-mediated intracellular calcium mobilization. This can be achieved using fluorescent calcium indicators like Fura-2 AM and performing calcium imaging experiments. A successful treatment will show a significant reduction in the calcium signal induced by a cADPR-linked agonist in the presence of 8-Br-cADPR compared to the control.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of 8-Br-cADPR 1. Insufficient Incubation Time: The compound may not have had enough time to permeate the cells and reach its target.Increase the pre-incubation time. Test a range of time points (e.g., 15 min, 30 min, 1h, 2h) to find the optimal duration for your cell type.
2. Inadequate Concentration: The concentration of 8-Br-cADPR may be too low to effectively antagonize the cADPR pathway in your specific cells.Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to determine the optimal effective concentration.
3. Cell Type Insensitivity: The cADPR/RyR signaling pathway may not be the primary mechanism for the response you are measuring in your chosen cell line.Confirm the expression and involvement of RyRs and CD38 (an enzyme that synthesizes cADPR) in your cell type through literature search, qPCR, or Western blotting.
4. Compound Instability: 8-Br-cADPR may be unstable in your cell culture medium over long incubation periods.For long-term experiments, consider replenishing the medium with fresh 8-Br-cADPR periodically. Information on the stability of 8-Br-cADPR in specific media is limited, so empirical testing is recommended.
Partial or weak inhibition 1. Partial Antagonist Character: 8-Br-cADPR has been described as a partial antagonist in some systems, which may result in incomplete inhibition of Ca²⁺ release.[1]Increase the concentration of 8-Br-cADPR. Be aware that complete inhibition may not be achievable in all experimental contexts.
2. Hydrolysis to 8-Br-ADPR: 8-Br-cADPR can be hydrolyzed to 8-Bromo-adenosine diphosphate ribose (8-Br-ADPR).[6] While 8-Br-ADPR can also have biological activity, its effect may differ from that of 8-Br-cADPR.Use freshly prepared solutions of 8-Br-cADPR. For critical experiments, consider purity analysis of your compound stock.
3. Involvement of Other Signaling Pathways: The observed biological response may be mediated by multiple signaling pathways, with the cADPR pathway being only one component.Use other specific inhibitors to investigate the contribution of parallel pathways (e.g., IP₃ receptor antagonists like Xestospongin C).
Cell toxicity observed 1. High Concentration or Prolonged Exposure: Excessive concentrations or very long incubation times may lead to off-target effects and cytotoxicity.Determine the optimal concentration and incubation time that provides effective antagonism without compromising cell viability. Perform a cell viability assay (e.g., MTT or Trypan Blue) to assess the cytotoxic effects of your treatment conditions.
2. Solvent Toxicity: If using a solvent like DMSO to dissolve 8-Br-cADPR, the final concentration of the solvent in the culture medium might be toxic to the cells.Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments.

Data Presentation: Recommended Incubation Times and Concentrations

The following table summarizes experimentally determined incubation times and concentrations of 8-Br-cADPR from various studies. Note that these are starting points and should be optimized for your specific experimental system.

Cell Type Experimental Endpoint 8-Br-cADPR Concentration Incubation Time Reference
Human Myometrial Smooth Muscle Cells (PHM1)Inhibition of agonist-induced Ca²⁺ increase10 µM, 100 µM, 1 mM15 min[7]
Rat Duodenum MyocytesInhibition of ACh-induced Ca²⁺ oscillations20 µM5 min[3][4]
Dorsal Root Ganglion (DRG) NeuronsNeuroprotection against paclitaxel0.1 µM - 10 µM1 hour pre-incubation, continued with paclitaxel[4][5]
Human CD8⁺ T CellsInhibition of intracellular Ca²⁺ levels2.5 µMNot specified[8]
Human Airway Smooth Muscle (HASM) CellsAttenuation of agonist-induced Ca²⁺ responsesNot specifiedNot specified[7][9]
Jurkat T-cellsInhibition of Ca²⁺ entry500 µMPre-incubation[1]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay Using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) to assess the inhibitory effect of 8-Br-cADPR.

Materials:

  • Cells of interest cultured on glass coverslips

  • 8-Br-cADPR (stock solution in DMSO or water)

  • Fura-2 AM (stock solution in DMSO)

  • Pluronic F-127 (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Agonist that acts through the cADPR pathway

  • Fluorescence imaging microscope system capable of ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Preparation:

    • Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer by diluting Fura-2 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration ~0.02%) in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.

  • 8-Br-cADPR Incubation:

    • Prepare the desired concentration of 8-Br-cADPR in HBSS.

    • Incubate the Fura-2 loaded cells with the 8-Br-cADPR solution for the optimized pre-incubation time (e.g., 15-60 minutes). Include a vehicle control (HBSS with the same concentration of solvent).

  • Calcium Imaging:

    • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS (or the 8-Br-cADPR solution for the treatment group).

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Apply the agonist to stimulate cADPR-mediated calcium release and record the changes in fluorescence intensity.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) over time.

    • An increase in the ratio indicates an increase in intracellular calcium.

    • Compare the peak and duration of the calcium response in control and 8-Br-cADPR-treated cells to determine the inhibitory effect.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of 8-Br-cADPR treatment.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • 8-Br-cADPR

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.[10]

  • 8-Br-cADPR Treatment:

    • Prepare serial dilutions of 8-Br-cADPR in culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of 8-Br-cADPR or vehicle control to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 560-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

G cADPR/Ryanodine Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein G-protein GPCR->G_protein activates CD38_ext CD38 (extracellular) cADPR cADPR CD38_ext->cADPR synthesizes from NAD+ PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3R IP3->IP3R activates NAD NAD+ NAD->cADPR RyR RyR cADPR->RyR sensitizes Ca_cytosol [Ca²⁺]i Cellular_Response Cellular Response Ca_cytosol->Cellular_Response triggers Eight_Br_cADPR 8-Br-cADPR Eight_Br_cADPR->RyR inhibits IP3R->Ca_cytosol releases RyR->Ca_cytosol releases Ca_ER [Ca²⁺]ER Ca_ER->IP3R Ca_ER->RyR Agonist Agonist Agonist->GPCR activates

Caption: cADPR/Ryanodine Receptor Signaling Pathway and the inhibitory action of 8-Br-cADPR.

G Experimental Workflow for Optimizing 8-Br-cADPR Incubation Time start Start: Hypothesis involving cADPR pathway dose_response 1. Dose-Response Experiment (e.g., 10-200 µM 8-Br-cADPR) start->dose_response time_course 2. Time-Course Experiment (e.g., 15, 30, 60, 120 min pre-incubation) dose_response->time_course Use effective concentration range viability 3. Cell Viability Assay (e.g., MTT Assay) time_course->viability Test for cytotoxicity functional_assay 4. Functional Assay (e.g., Calcium Imaging) viability->functional_assay Confirm non-toxic conditions analysis 5. Data Analysis and Interpretation functional_assay->analysis conclusion Conclusion: Optimal Incubation Time and Concentration Determined analysis->conclusion

Caption: A logical workflow for determining the optimal incubation time for 8-Br-cADPR treatment.

Caption: A decision-making diagram for troubleshooting common issues in 8-Br-cADPR experiments.

References

Validation & Comparative

A Comparative Guide to 8-Br-cADPR and Xestospongin C: Modulators of Intracellular Calcium Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used pharmacological tools, 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) and Xestospongin C, in the context of their effects on intracellular calcium (Ca²⁺) release. Understanding the distinct mechanisms, potency, and selectivity of these compounds is crucial for the accurate design and interpretation of experiments in cellular signaling and drug discovery.

At a Glance: Key Differences

Feature8-Br-cADPRXestospongin C
Primary Target Ryanodine Receptors (RyRs)Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs)
Mechanism of Action Antagonist of cADPR-mediated Ca²⁺ releasePotent, selective, and reversible antagonist of IP₃-mediated Ca²⁺ release
Potency (IC₅₀) ~1.7 µM for blocking cADPR-evoked Ca²⁺ release in sea urchin egg homogenates[1]~350-358 nM for inhibiting IP₃-induced Ca²⁺ release[2][3][4]
Selectivity Primarily targets the cADPR/RyR signaling axis. Also reported as a TRPM2 ion channel antagonist.[5][6]High selectivity for IP₃Rs over RyRs (approximately 30-fold). However, it can inhibit SERCA pumps and voltage-gated channels at higher concentrations.[2][7]
Cell Permeability Cell-permeable analog.[1]Cell-permeable.

Delving Deeper: Mechanisms of Action

8-Br-cADPR: A Competitive Antagonist of the cADPR/RyR Pathway

8-Br-cADPR is a synthetic, cell-permeable analog of cyclic ADP-ribose (cADPR), a key second messenger that mobilizes intracellular Ca²⁺ through the activation of ryanodine receptors (RyRs) on the endoplasmic/sarcoplasmic reticulum (ER/SR). By competitively binding to the cADPR binding site on the RyR complex, 8-Br-cADPR blocks the channel opening induced by endogenous cADPR. This leads to the inhibition of Ca²⁺ release from intracellular stores. While it is a widely used antagonist, some studies suggest it may exhibit partial agonist/antagonist properties depending on the experimental conditions.[8] Its antagonistic effects have been demonstrated in various cell types, where it is used to investigate the physiological roles of cADPR in processes such as sustained Ca²⁺ signaling and neurotransmission.[8][9]

Xestospongin C: A Potent Blocker of IP₃ Receptors

Xestospongin C is a macrocyclic alkaloid originally isolated from the marine sponge Xestospongia sp. It is a potent, selective, and reversible non-competitive antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R).[2][3] The IP₃R is a ligand-gated Ca²⁺ channel on the ER/SR that opens in response to binding of the second messenger inositol 1,4,5-trisphosphate (IP₃). Xestospongin C effectively blocks this channel, thereby preventing the release of Ca²⁺ from intracellular stores. With an IC₅₀ in the low nanomolar range, it is a highly effective tool for studying IP₃-mediated signaling pathways.[2][3][4] However, it is important to consider its potential off-target effects, particularly the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump and voltage-dependent Ca²⁺ and K⁺ channels, which are typically observed at higher concentrations.[2][7][10]

Visualizing the Signaling Pathways

cluster_cADPR cADPR/RyR Pathway Agonist Agonist Receptor Receptor Agonist->Receptor CD38 CD38 Receptor->CD38 cADPR cADPR CD38->cADPR NAD+ NAD+ NAD+->CD38 RyR RyR cADPR->RyR Activates ER/SR ER/SR Ca2+_release_cADPR Ca2+ Release RyR->Ca2+_release_cADPR 8-Br-cADPR 8-Br-cADPR 8-Br-cADPR->RyR Inhibits

Caption: The cADPR/RyR signaling pathway and the inhibitory action of 8-Br-cADPR.

cluster_IP3 IP3/IP3R Pathway Agonist_IP3 Agonist GPCR/RTK GPCR/RTK Agonist_IP3->GPCR/RTK PLC PLC GPCR/RTK->PLC IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC IP3R IP3R IP3->IP3R Activates ER/SR_IP3 ER/SR Ca2+_release_IP3 Ca2+ Release IP3R->Ca2+_release_IP3 Xesto_C Xestospongin C Xesto_C->IP3R Inhibits

Caption: The IP₃/IP₃R signaling pathway and the inhibitory action of Xestospongin C.

Experimental Protocols

1. Measurement of Intracellular Calcium Release using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular Ca²⁺ concentration in response to stimuli, and how to assess the inhibitory effects of 8-Br-cADPR or Xestospongin C.

  • Materials:

    • Adherent cells cultured on glass coverslips or in 96-well black-walled plates.

    • Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).

    • Pluronic F-127 (e.g., 20% solution in DMSO).

    • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

    • Agonist of interest to stimulate Ca²⁺ release.

    • 8-Br-cADPR or Xestospongin C.

    • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

  • Procedure:

    • Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Dye Loading:

      • Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.

      • Remove the culture medium from the cells and wash once with HBSS.

      • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

    • Inhibitor Incubation: For inhibitor studies, pre-incubate the Fura-2 loaded cells with the desired concentration of 8-Br-cADPR or Xestospongin C for a specified time (e.g., 15-30 minutes) prior to stimulation.

    • Data Acquisition:

      • Place the coverslip or plate in the imaging setup.

      • Begin recording the baseline fluorescence ratio (F340/F380).

      • Add the agonist to stimulate Ca²⁺ release and continue recording the fluorescence ratio to capture the transient increase in intracellular Ca²⁺.

    • Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular Ca²⁺ concentration. Compare the peak response in the presence and absence of the inhibitor to determine the percentage of inhibition.

2. Calcium Release Assay in Permeabilized Cells

This method allows for the direct introduction of non-cell-permeable molecules, such as IP₃, into the cytosol to study their effects on intracellular Ca²⁺ stores.

  • Materials:

    • Cell suspension.

    • Permeabilization agent (e.g., digitonin or β-escin).

    • Intracellular-like buffer (high K⁺, low Na⁺, with ATP and an ATP-regenerating system).

    • Ca²⁺ indicator dye suitable for permeabilized cells (e.g., Fluo-4, Calcium Green-5N).

    • IP₃ or cADPR.

    • 8-Br-cADPR or Xestospongin C.

    • Fluorometer or fluorescence microscope.

  • Procedure:

    • Cell Preparation: Harvest and wash cells, then resuspend them in the intracellular-like buffer.

    • Permeabilization: Add a low concentration of the permeabilizing agent and incubate for a short period (e.g., 5-10 minutes). The optimal concentration and time should be determined empirically to permeabilize the plasma membrane without damaging the ER/SR membrane.

    • Inhibitor and Dye Loading: Add the Ca²⁺ indicator dye and the inhibitor (8-Br-cADPR or Xestospongin C) to the permeabilized cell suspension.

    • Ca²⁺ Store Loading: Add a defined amount of Ca²⁺ to the buffer to allow the ER/SR to actively take up Ca²⁺ via SERCA pumps.

    • Measurement of Ca²⁺ Release:

      • Place the permeabilized cell suspension in the fluorometer.

      • Establish a stable baseline fluorescence.

      • Add IP₃ or cADPR to induce Ca²⁺ release from the ER/SR and record the change in fluorescence.

    • Analysis: Compare the magnitude of Ca²⁺ release in the presence and absence of the inhibitor to quantify its effect.

Visualizing the Experimental Workflow

cluster_workflow General Workflow for Calcium Release Assay Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Dye_Loading 2. Load with Ca2+ Indicator (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Wash 3. Wash to Remove Extracellular Dye Dye_Loading->Wash De-esterification 4. Allow De-esterification Wash->De-esterification Pre-incubation 5. Pre-incubate with Inhibitor (8-Br-cADPR or Xestospongin C) De-esterification->Pre-incubation Baseline 6. Measure Baseline Fluorescence Pre-incubation->Baseline Stimulation 7. Add Agonist to Stimulate Ca2+ Release Baseline->Stimulation Measurement 8. Record Fluorescence Change Stimulation->Measurement Analysis 9. Data Analysis (% Inhibition) Measurement->Analysis End End Analysis->End

References

A Comparative Analysis of Ryanodine Receptor Inhibition: Ryanodine versus 8-Br-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key modulators of Ryanodine Receptor (RyR) activity: the plant alkaloid Ryanodine and the synthetic cADPR antagonist, 8-Bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR). Understanding the distinct mechanisms and effects of these compounds is crucial for designing experiments to probe the complex regulation of intracellular calcium signaling.

Introduction to Ryanodine Receptors (RyRs)

Ryanodine Receptors are massive ion channels responsible for the rapid release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2][3] This Ca²⁺ release is fundamental to numerous physiological processes, most notably excitation-contraction coupling in skeletal and cardiac muscles.[1][2] Mammals have three RyR isoforms: RyR1 (predominantly in skeletal muscle), RyR2 (in cardiac muscle), and RyR3 (expressed more widely, including in the brain).[1][4][5] Dysregulation of RyR function is implicated in severe diseases, including malignant hyperthermia, central core disease, and catecholaminergic polymorphic ventricular tachycardia (CPVT), making these receptors significant targets for therapeutic intervention.[1][5]

Ryanodine and 8-Br-cADPR are invaluable tools for studying RyR function, yet they operate through fundamentally different mechanisms. Ryanodine directly binds to the receptor, whereas 8-Br-cADPR acts as an antagonist to an endogenous signaling molecule, cyclic ADP-ribose (cADPR).

Mechanism of Action: A Tale of Two Modulators

Ryanodine: The Direct, State-Dependent Modulator

Ryanodine, the alkaloid for which the receptor is named, exhibits a complex, concentration-dependent effect on the channel. Its binding is "use-dependent," meaning it preferentially interacts with the RyR when the channel is in an open state.[4]

  • Low Concentrations (<10 µM): At nanomolar to low micromolar concentrations, ryanodine locks the RyR into a stable, long-lasting sub-conductance or "half-open" state.[1][4] This initially promotes Ca²⁺ leak from the SR/ER, which can eventually lead to store depletion.

  • High Concentrations (>100 µM): At higher micromolar concentrations, ryanodine acts as a potent inhibitor, locking the channel in a fully closed, non-conducting state.[1][4][6]

This dualistic behavior makes ryanodine a powerful but complex experimental tool. Its action directly alters the physical conformation of the channel pore.

8-Br-cADPR: The Indirect, Pathway-Specific Antagonist

Cyclic ADP-ribose (cADPR) is an endogenous second messenger that sensitizes RyRs to Ca²⁺, thereby promoting channel opening and Ca²⁺ release.[4][7] It is considered a physiological gating agent for RyRs, particularly RyR2.[4]

8-Br-cADPR does not directly inhibit the RyR channel itself. Instead, it acts as a competitive antagonist of cADPR. By blocking the action of cADPR, 8-Br-cADPR prevents the sensitization of the RyR, thereby reducing its open probability and inhibiting Ca²⁺ release mediated by this specific pathway.[8][9] This makes 8-Br-cADPR a more targeted tool for investigating the physiological role of the cADPR signaling cascade in RyR regulation.

Signaling and Modulation Pathways

The distinct mechanisms of Ryanodine and 8-Br-cADPR are best illustrated through their respective signaling pathways.

cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cyto Cytosol RyR Ryanodine Receptor (RyR) Ca_SR Ca²⁺ Ca_Cyto_leak Ca²⁺ Leak RyR->Ca_Cyto_leak Ca_Cyto_inhib Ca²⁺ Release Inhibited RyR->Ca_Cyto_inhib Locks in closed state Ca_SR->RyR Release Ryanodine_low Ryanodine (Low Conc., <10 µM) Ryanodine_low->RyR Binds to open channel Ryanodine_high Ryanodine (High Conc., >100 µM) Ryanodine_high->RyR Binds to open channel

Caption: Ryanodine's direct, dose-dependent modulation of the RyR channel.

cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cyto Cytosol RyR Ryanodine Receptor (RyR) Ca_SR Ca²⁺ Ca_Cyto Ca²⁺ Release RyR->Ca_Cyto Ca_SR->RyR Release cADPR cADPR (Agonist) Activation RyR Sensitization & Channel Opening cADPR->Activation Br_cADPR 8-Br-cADPR (Antagonist) Br_cADPR->cADPR Competes with Inhibition No Sensitization, Release Inhibited Br_cADPR->Inhibition Activation->RyR Activates

Caption: 8-Br-cADPR indirectly inhibits RyR by antagonizing the cADPR pathway.

Quantitative Data Comparison

Direct comparison of inhibitory potency (e.g., IC₅₀ values) is challenging due to the compounds' different mechanisms. Ryanodine's inhibitory effect is only observed at high concentrations, following an initial activating phase at lower concentrations. In contrast, 8-Br-cADPR's potency is measured by its ability to block the effects of the agonist, cADPR.

FeatureRyanodine8-Br-cADPR
Target Ryanodine Receptor (All isoforms)cADPR-mediated signaling pathway
Mechanism Direct, use-dependent channel modulatorIndirect, competitive antagonist of cADPR
Effect on RyR Biphasic: Locks channel in sub-conductance state at low concentrations (<10 µM); fully inhibits at high concentrations (>100 µM).[1][4]Prevents cADPR-induced sensitization of RyR to Ca²⁺, thus inhibiting channel activation via this pathway.[8][9]
Potency Inhibition requires high concentrations (~100 µM).[1][4]Potency is relative to cADPR concentration. In some systems, it inhibits cADPR-induced Ca²⁺ release with an IC₅₀ of ~1.7 µM.[8]
Application Tool to directly probe and modify RyR channel gating state.Tool to investigate the role of the endogenous cADPR signaling pathway in regulating RyR activity.
Effect on Ca²⁺ Sparks Can initially increase spark frequency (due to store leak) then abolishes them at inhibitory concentrations.Can reduce the frequency of Ca²⁺ sparks that are dependent on the cADPR pathway for sensitization.

Experimental Protocols

The characterization of RyR inhibitors relies on several key experimental techniques.

[³H]-Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity by exploiting the use-dependent nature of ryanodine binding.

  • Principle: Radiolabeled [³H]-ryanodine binds with high affinity to open RyR channels. Compounds that increase the channel's open probability will enhance [³H]-ryanodine binding, while inhibitory compounds (at concentrations that close the channel) will decrease it.

  • Methodology:

    • Microsome Preparation: Isolate SR/ER membrane vesicles (microsomes) rich in RyRs from tissue homogenates (e.g., skeletal or cardiac muscle) or from cells overexpressing a specific RyR isoform.[10]

    • Incubation: Incubate the microsomes with a low concentration of [³H]-ryanodine (e.g., 2.5-10 nM) in a binding buffer containing agents to modulate channel activity (e.g., Ca²⁺, ATP, caffeine).[11][12]

    • Compound Addition: Add varying concentrations of the test compound (e.g., Ryanodine at inhibitory concentrations or 8-Br-cADPR in the presence of cADPR).

    • Separation: After incubation (e.g., 2 hours at 37°C), rapidly separate the membrane-bound [³H]-ryanodine from the free ligand by vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting to determine the amount of bound [³H]-ryanodine.

    • Analysis: Plot the bound [³H]-ryanodine against the concentration of the test compound to determine potency (e.g., IC₅₀ or EC₅₀).

A 1. Isolate SR/ER Microsomes (RyR-rich membranes) B 2. Incubate Microsomes with [³H]-Ryanodine & Modulators (e.g., Ca²⁺, ATP, Test Compound) A->B C 3. Rapid Vacuum Filtration (Separates bound from free ligand) B->C D 4. Scintillation Counting (Quantify bound radioactivity) C->D E 5. Data Analysis (Determine IC₅₀ / EC₅₀) D->E

Caption: Experimental workflow for the [³H]-Ryanodine Binding Assay.

Planar Lipid Bilayer Single-Channel Recording

This electrophysiological technique allows for the direct measurement of ion flow through a single RyR channel, providing detailed information on its gating properties.

  • Principle: A single RyR channel from a microsome vesicle is incorporated into an artificial lipid bilayer separating two chambers (cis and trans, representing the cytoplasm and SR lumen, respectively). The current passing through the channel is measured with high resolution.

  • Methodology:

    • Bilayer Formation: Create a solvent-free lipid bilayer across a small aperture in a partition separating the two chambers.

    • Vesicle Fusion: Add RyR-containing microsomes to the cis chamber. Fusion of a vesicle with the bilayer incorporates the channel.

    • Recording: Apply a holding potential across the bilayer and record the ionic current. Channel openings appear as discrete, step-like increases in current.

    • Compound Application: Add the inhibitor (Ryanodine or 8-Br-cADPR) to the cis (cytosolic) side to observe its effect on channel open probability (Po), conductance, and mean open/closed times. For 8-Br-cADPR, its effect would be tested against cADPR-induced activation.

Cellular Calcium Imaging

This technique visualizes the net effect of RyR modulators on intracellular Ca²⁺ dynamics in living cells.

  • Principle: Cells are loaded with a fluorescent dye that binds to Ca²⁺, causing a change in its fluorescence intensity. This allows for the measurement of changes in cytosolic Ca²⁺ concentration in response to stimuli.

  • Methodology:

    • Cell Loading: Incubate cells with a membrane-permeant form of a Ca²⁺ indicator dye (e.g., Fluo-4 AM).

    • Baseline Measurement: Record the baseline fluorescence of the cells using fluorescence microscopy.

    • Inhibitor Incubation: Perfuse the cells with a solution containing the inhibitor (Ryanodine or 8-Br-cADPR).

    • Stimulation: Challenge the cells with an RyR agonist (e.g., caffeine) to trigger Ca²⁺ release from the SR/ER.

    • Data Acquisition: Record the change in fluorescence intensity. An effective inhibitor will reduce or block the caffeine-induced increase in fluorescence.

Conclusion

Ryanodine and 8-Br-cADPR are both critical pharmacological tools for dissecting RyR function, but they are not interchangeable.

  • Ryanodine is a direct modulator of the RyR protein. Its complex, dose-dependent actions make it ideal for studying the channel's gating mechanics and for use in binding assays to screen for other modulators. However, its biphasic nature requires careful dose selection and interpretation.

  • 8-Br-cADPR is a specific antagonist of the cADPR signaling pathway. It serves as a targeted inhibitor to explore the physiological relevance of this endogenous Ca²⁺ sensitization pathway. Its utility lies in determining whether a specific cellular Ca²⁺ signal is dependent on cADPR-mediated RyR activation.

For researchers, the choice between these compounds depends entirely on the experimental question. To probe the RyR channel itself, Ryanodine is the classic tool. To investigate the role of an endogenous signaling pathway in regulating the channel, 8-Br-cADPR provides the necessary specificity.

References

Validating the Inhibitory Effect of 8-Br-cADPR on Ryanodine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate signaling pathways involving ryanodine receptors (RyRs), validating the inhibitory action of compounds like 8-bromo-cyclic adenosine diphosphate-ribose (8-Br-cADPR) is a critical step. This guide provides a comprehensive comparison of 8-Br-cADPR with other known RyR inhibitors, supported by experimental data and detailed protocols to facilitate rigorous validation.

Comparative Analysis of Ryanodine Receptor Inhibitors

8-Br-cADPR is primarily recognized as a competitive antagonist of cyclic ADP-ribose (cADPR), an endogenous sensitizer of RyR channels.[1][2] Its inhibitory effect is most pronounced in the context of cADPR-mediated RyR activation. For a broader understanding of its potential as a direct RyR inhibitor, it is essential to compare its potency with other well-characterized modulators of RyR activity.

InhibitorMechanism of ActionTarget RyR Isoform(s)Reported IC50 Value(s)Experimental Context
8-Br-cADPR Competitive antagonist of cADPRRyR1, RyR2, RyR3 (where cADPR is active)~1.7 µM[3]Inhibition of cADPR-induced Ca2+ release in sea urchin oocytes.
Ryanodine High concentrations (>100 µM) inhibit channel opening.[4]RyR1, RyR2, RyR3>100 µM[4][5]Direct channel inhibition.
Dantrolene Stabilizes the closed state of the RyR channel.[6]Primarily RyR1 and RyR3; also RyR2.[6]0.16 - 0.42 µM[4][7]Inhibition of Ca2+ release in cardiomyocytes and single-channel recordings.
Tetracaine Blocks the channel pore and induces a closed state.[8][9]RyR1, RyR268 µM - 2 mM[9][10]Inhibition of channel open probability and conductance.
Ruthenium Red Blocks the channel pore.[11]RyR1, RyR2, RyR30.22 - 0.62 µM (voltage-dependent)[11]Single-channel recordings, inhibition of Ca2+ flux.[12]
FLA 365 Blocks RyR-mediated Ca2+ release.RyR1, RyR2~1-1.5 µMInhibition of caffeine-induced Ca2+ release in smooth muscle cells.

Experimental Protocols for Validating RyR Inhibition

A multi-faceted approach employing a combination of cellular and biochemical assays is recommended to validate the inhibitory effect of 8-Br-cADPR on ryanodine receptors robustly.

Cellular Calcium Imaging Assays

These assays directly measure the ability of an inhibitor to block Ca2+ release from the sarcoplasmic/endoplasmic reticulum (SR/ER) in intact or permeabilized cells.

a) Fluo-4 Calcium Release Assay

This method utilizes the green fluorescent Ca2+ indicator Fluo-4 AM to monitor changes in intracellular calcium concentration.

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells expressing the desired RyR isoform, or primary cells like cardiomyocytes) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in a suitable physiological buffer like Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with the physiological buffer.

  • Inhibition Assay:

    • Add 100 µL of buffer containing various concentrations of 8-Br-cADPR or other inhibitors to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • Inject a RyR agonist (e.g., caffeine or 4-chloro-m-cresol) to stimulate Ca2+ release and continue recording the fluorescence signal. To test the antagonism of cADPR, cells would need to be permeabilized and cADPR would be the agonist.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the inhibitor concentration to determine the IC50 value.

b) Fura-2 Ratiometric Calcium Imaging

Fura-2 AM is a ratiometric indicator, which provides a more quantitative measure of intracellular calcium by minimizing the effects of uneven dye loading and photobleaching.[13][14]

  • Cell Preparation and Dye Loading:

    • Grow cells on coverslips.

    • Load cells with 1-5 µg/mL Fura-2 AM in a physiological buffer for 30 minutes at room temperature.[14]

    • Wash the cells with buffer for 30 minutes to allow for de-esterification of the dye.[13]

  • Imaging and Inhibition Assay:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

    • Establish a stable baseline ratio (F340/F380).

    • Perfuse the cells with a solution containing the inhibitor (e.g., 8-Br-cADPR) for a set period.

    • Introduce a RyR agonist while continuing to record the fluorescence ratio.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Calculate the peak change in the 340/380 ratio in the presence and absence of the inhibitor.

    • Determine the concentration-dependent inhibition and calculate the IC50.

[³H]-Ryanodine Binding Assay

This biochemical assay provides a quantitative measure of RyR channel activity, as [³H]-ryanodine preferentially binds to the open state of the channel.[7] Inhibition of binding indicates a shift towards the closed state of the receptor.

  • Preparation of Microsomes:

    • Isolate SR/ER microsomes from tissues (e.g., skeletal or cardiac muscle) or from HEK293 cells overexpressing the RyR isoform of interest.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the microsomal preparation (containing a specific amount of protein) with a binding buffer (containing components like KCl, HEPES, and a defined free Ca2+ concentration).

    • Add a constant, low concentration of [³H]-ryanodine (e.g., 1-5 nM).

    • Add varying concentrations of the inhibitor (e.g., 8-Br-cADPR) or vehicle control.

    • Incubate at 37°C for 2-3 hours to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free [³H]-ryanodine.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the amount of bound [³H]-ryanodine using a liquid scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from total binding.

    • Plot the specific binding as a percentage of the control (no inhibitor) against the inhibitor concentration to calculate the IC50 value.

Single-Channel Recordings (Planar Lipid Bilayers)

This electrophysiological technique allows for the direct measurement of the opening and closing of individual RyR channels, providing detailed insights into the mechanism of inhibition.

  • Bilayer Formation:

    • Form an artificial lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation:

    • Add SR/ER vesicles containing RyRs to the cis chamber (representing the cytoplasm). The channels will spontaneously fuse with the bilayer.

  • Recording and Inhibition:

    • Apply a voltage across the bilayer and record the ionic current flowing through the channel using sensitive amplifiers.

    • Establish a baseline recording of channel activity under activating conditions (e.g., specific concentrations of Ca2+ and ATP in the cis chamber).

    • Add the inhibitor (8-Br-cADPR) to the cis chamber at various concentrations.

    • Record the changes in channel open probability (Po), mean open time, and single-channel conductance.

  • Data Analysis:

    • Analyze the single-channel data to determine the effect of the inhibitor on the gating kinetics of the RyR.

    • A decrease in open probability or a change in the conductance state would indicate an inhibitory effect.

Visualizing the Pathways and Processes

To better understand the context of 8-Br-cADPR's action and the experimental workflow for its validation, the following diagrams have been generated using the Graphviz DOT language.

Ryanodine_Receptor_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum Lumen cluster_Cytoplasm Cytoplasm RyR Ryanodine Receptor (RyR) Ca_cyto Low [Ca²⁺] RyR->Ca_cyto Ca²⁺ Release Ca_store High [Ca²⁺] cADPR cADPR cADPR->RyR Sensitizes Br_cADPR 8-Br-cADPR Br_cADPR->cADPR Competitively Antagonizes Ca_cyto->RyR Activates (CICR) ATP ATP ATP->RyR Activates CICR Ca²⁺-Induced Ca²⁺ Release

Caption: Ryanodine Receptor Signaling Pathway.

Experimental_Workflow start Hypothesize 8-Br-cADPR inhibits RyR cellular_assays Cellular Calcium Imaging (Fluo-4 / Fura-2) start->cellular_assays Initial Screening biochemical_assay [³H]-Ryanodine Binding Assay cellular_assays->biochemical_assay Confirm Direct Receptor Interaction data_analysis Determine IC50 and Mechanism of Inhibition cellular_assays->data_analysis electrophysiology Single-Channel Recording (Planar Lipid Bilayer) biochemical_assay->electrophysiology Elucidate Detailed Mechanism biochemical_assay->data_analysis electrophysiology->data_analysis conclusion Validate (or refute) Inhibitory Effect data_analysis->conclusion

Caption: Experimental Workflow for Validating RyR Inhibitors.

Logical_Relationship cluster_premise Premise cluster_hypothesis Hypothesis cluster_validation Validation premise1 8-Br-cADPR is a structural analog of cADPR. hypothesis 8-Br-cADPR competitively antagonizes cADPR at its binding site on or near the RyR. premise1->hypothesis premise2 cADPR sensitizes RyR to Ca²⁺-induced Ca²⁺ release. premise2->hypothesis validation1 8-Br-cADPR reduces cADPR-mediated Ca²⁺ release in cellular assays. hypothesis->validation1 Leads to validation2 8-Br-cADPR does not significantly inhibit RyR activation by agonists that bypass the cADPR site (e.g., high Ca²⁺, ATP). hypothesis->validation2 Implies

Caption: Logical Relationship for 8-Br-cADPR Inhibition.

By following these detailed protocols and considering the comparative data, researchers can effectively validate the inhibitory effects of 8-Br-cADPR on ryanodine receptors, contributing to a clearer understanding of its role in cellular signaling and its potential as a pharmacological tool.

References

A Comparative Analysis of 8-Br-cADPR and 8-Br-ADPR in the Modulation of Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Modulators of Calcium Signaling

In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The precise regulation of intracellular Ca²⁺ concentration is paramount, and its dysregulation is implicated in numerous pathologies. Among the molecules that fine-tune Ca²⁺ signaling are 8-bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) and 8-bromo-adenosine diphosphate ribose (8-Br-ADPR). This guide provides a detailed comparative study of these two compounds, focusing on their roles in modulating calcium influx, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

At a Glance: Key Differences and Mechanisms

8-Br-cADPR is primarily recognized as a competitive antagonist of cyclic ADP-ribose (cADPR), a potent endogenous Ca²⁺ mobilizing messenger. Its principal mechanism of action involves the inhibition of Ca²⁺ release from intracellular stores through ryanodine receptors (RyRs).[1][2] Furthermore, 8-Br-cADPR has been shown to inhibit store-operated calcium entry (SOCE), a crucial pathway for replenishing intracellular Ca²⁺ stores and sustaining Ca²⁺ signaling.[3][4][5] It also exhibits inhibitory effects on the transient receptor potential melastatin 2 (TRPM2) channel, a non-selective cation channel activated by oxidative stress and ADPR.[6][7][8]

Conversely, 8-Br-ADPR is primarily characterized as a weak competitive antagonist of ADP-ribose (ADPR) at the TRPM2 channel.[6] A critical consideration for researchers is that commercial preparations of 8-Br-cADPR can often be contaminated with 8-Br-ADPR, which can confound the interpretation of experimental results, particularly when studying TRPM2 channels.[6] There is currently a lack of evidence to suggest that 8-Br-ADPR has any significant effect on ryanodine receptors or store-operated calcium entry.

Quantitative Comparison of Inhibitory Activities

The following table summarizes the available quantitative data on the inhibitory potency of 8-Br-cADPR and 8-Br-ADPR on different calcium channels. It is important to note that these values are derived from various studies and experimental conditions, which may not be directly comparable.

CompoundTarget ChannelReported IC₅₀Cell Type / SystemReference
8-Br-cADPR Ryanodine Receptors (RyRs)Not explicitly defined as IC₅₀, but effective at micromolar concentrationsSea urchin egg homogenates, various mammalian cells[1][2]
TRPM2Not explicitly defined as IC₅₀, but effective at micromolar concentrationsHuman neutrophils[7]
Store-Operated Ca²⁺ Entry (SOCE)Dose-dependent inhibition observed at 1-100 µMHuman myometrial cells[4]
8-Br-ADPR TRPM2~300 µMNot explicitly stated[6]
Ryanodine Receptors (RyRs)No data available-
Store-Operated Ca²⁺ Entry (SOCE)No data available-

Signaling Pathways and Mechanisms of Action

The distinct mechanisms by which 8-Br-cADPR and 8-Br-ADPR modulate calcium influx are depicted in the following signaling pathway diagrams.

G cluster_cADPR 8-Br-cADPR Signaling cADPR cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Br_cADPR 8-Br-cADPR Br_cADPR->RyR Inhibits SOCE Store-Operated Ca²⁺ Entry (SOCE) Br_cADPR->SOCE Inhibits TRPM2_c TRPM2 Channel Br_cADPR->TRPM2_c Inhibits Ca_release Ca²⁺ Release RyR->Ca_release ER_SR Endoplasmic/Sarcoplasmic Reticulum (ER/SR) Ca_release->SOCE Depletion activates Ca_influx_SOCE Ca²⁺ Influx SOCE->Ca_influx_SOCE Ca_influx_TRPM2_c Ca²⁺ Influx TRPM2_c->Ca_influx_TRPM2_c

Caption: Signaling pathway of 8-Br-cADPR in modulating calcium.

G cluster_ADPR 8-Br-ADPR Signaling ADPR ADPR TRPM2_a TRPM2 Channel ADPR->TRPM2_a Activates Br_ADPR 8-Br-ADPR Br_ADPR->TRPM2_a Weakly Inhibits Ca_influx_TRPM2_a Ca²⁺ Influx TRPM2_a->Ca_influx_TRPM2_a

Caption: Signaling pathway of 8-Br-ADPR in modulating calcium.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the effects of 8-Br-cADPR and 8-Br-ADPR on calcium influx.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the measurement of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in response to treatment with 8-Br-cADPR or 8-Br-ADPR using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) or other appropriate physiological saline

  • Ionomycin

  • EGTA

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 15-30 minutes.

  • Calcium Imaging:

    • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and capture the fluorescence emission at ~510 nm.

    • Establish a stable baseline [Ca²⁺]i recording.

    • Apply the desired concentration of 8-Br-cADPR or 8-Br-ADPR via the perfusion system.

    • Record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in [Ca²⁺]i.

  • Calibration (Optional but Recommended):

    • At the end of each experiment, perfuse the cells with a high Ca²⁺ solution (e.g., HBSS with 5-10 µM ionomycin) to obtain the maximum fluorescence ratio (Rmax).

    • Subsequently, perfuse with a Ca²⁺-free solution containing EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin).

    • Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

G start Start: Cells on Coverslip load Load with Fura-2 AM start->load wash1 Wash to remove excess dye load->wash1 deesterify Allow de-esterification wash1->deesterify mount Mount on microscope deesterify->mount baseline Record baseline [Ca²⁺]i mount->baseline treat Apply 8-Br-cADPR or 8-Br-ADPR baseline->treat record Record [Ca²⁺]i changes treat->record calibrate Calibrate with Ionomycin/EGTA record->calibrate end End: Analyze data calibrate->end

Caption: Experimental workflow for calcium imaging with Fura-2 AM.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents, providing detailed information about the effects of 8-Br-cADPR and 8-Br-ADPR on specific ion channels like TRPM2.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution containing the desired concentration of 8-Br-cADPR or 8-Br-ADPR

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place the coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation:

    • Fill the patch pipette with the intracellular solution (with or without the test compound).

    • Under visual control, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Recording:

    • Clamp the membrane potential at a desired holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit ion channel currents.

    • Record the currents in the absence (control) and presence of the test compound in the intracellular solution. Alternatively, the compound can be applied extracellularly via the perfusion system if it is membrane-permeable or acts on an extracellular site.

  • Data Analysis: Analyze the recorded currents to determine changes in channel activity, such as current amplitude, activation/inactivation kinetics, and ion selectivity.

G start Start: Prepare Pipette & Cell approach Approach cell with pipette start->approach seal Form Giga-seal approach->seal rupture Rupture membrane patch seal->rupture whole_cell Establish Whole-Cell Configuration rupture->whole_cell record_control Record baseline currents whole_cell->record_control apply_compound Apply 8-Br-cADPR or 8-Br-ADPR record_control->apply_compound record_treatment Record currents with compound apply_compound->record_treatment analyze Analyze current changes record_treatment->analyze end End: Determine effect on channel analyze->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Logical Relationship of Comparative Effects

The following diagram illustrates the logical flow for comparing the effects of 8-Br-cADPR and 8-Br-ADPR on different calcium influx pathways.

G compound Test Compound br_cadpr 8-Br-cADPR compound->br_cadpr br_adpr 8-Br-ADPR compound->br_adpr effect_ryr Effect on RyR-mediated Ca²⁺ release? br_cadpr->effect_ryr effect_soce Effect on SOCE? br_cadpr->effect_soce effect_trpm2 Effect on TRPM2 activity? br_cadpr->effect_trpm2 inhibit_ryr Inhibits inhibit_soce Inhibits inhibit_trpm2 Inhibits br_adpr->effect_ryr br_adpr->effect_soce br_adpr->effect_trpm2 no_effect_ryr No known effect no_effect_soce No known effect weak_inhibit_trpm2 Weakly Inhibits pathway Ca²⁺ Influx Pathway ryr Ryanodine Receptors pathway->ryr soce Store-Operated Ca²⁺ Entry pathway->soce trpm2 TRPM2 Channels pathway->trpm2 ryr->effect_ryr soce->effect_soce trpm2->effect_trpm2 effect_ryr->inhibit_ryr Yes effect_ryr->no_effect_ryr No effect_soce->inhibit_soce Yes effect_soce->no_effect_soce No effect_trpm2->inhibit_trpm2 Yes effect_trpm2->weak_inhibit_trpm2 Weakly

Caption: Comparative logic of 8-Br-cADPR and 8-Br-ADPR effects.

Conclusion

8-Br-cADPR and 8-Br-ADPR are valuable pharmacological tools for dissecting the complexities of calcium signaling. 8-Br-cADPR acts as a broader inhibitor, affecting both intracellular Ca²⁺ release via RyRs and Ca²⁺ influx through SOCE and TRPM2 channels. In contrast, the effects of 8-Br-ADPR appear to be more specific, albeit weaker, targeting the TRPM2 channel. The potential for 8-Br-ADPR contamination in 8-Br-cADPR preparations necessitates careful experimental design and interpretation. This guide provides a foundation for researchers to effectively utilize these compounds in their investigations of calcium-dependent cellular processes and to develop novel therapeutic strategies targeting calcium signaling pathways. Further direct comparative studies are warranted to provide a more comprehensive understanding of the nuanced differences between these two important modulators.

References

Essential Control Experiments for Studies Utilizing 8-bromo-cADPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-bromo-cyclic adenosine diphosphate ribose (8-bromo-cADPR) is a widely utilized cell-permeant analog of cyclic ADP-ribose (cADPR), a key second messenger in calcium signaling. Its primary mechanism of action is the modulation of cADPR-sensitive intracellular calcium channels, predominantly the ryanodine receptors (RyRs), leading to the mobilization of calcium from internal stores. However, the interpretation of experimental results using 8-bromo-cADPR necessitates a rigorous set of control experiments to ensure specificity and rule out potential off-target effects. This guide provides a comparative overview of essential control experiments, alternatives to 8-bromo-cADPR, and detailed experimental protocols to support robust study design.

The cADPR Signaling Pathway and the Role of 8-bromo-cADPR

Cyclic ADPR is synthesized from NAD+ by ADP-ribosyl cyclases, such as CD38. It binds to and sensitizes ryanodine receptors on the endoplasmic or sarcoplasmic reticulum, leading to calcium-induced calcium release (CICR). This elevation in intracellular calcium concentration triggers a multitude of cellular processes. 8-bromo-cADPR is often employed as an antagonist of this pathway, inhibiting cADPR-mediated calcium release. However, its effects can be complex, with some studies reporting partial agonist activity. Furthermore, its potential interaction with other channels, such as TRPM2, requires careful consideration.

cluster_er Endoplasmic Reticulum TRPM2 TRPM2 RyR RyR Ca_release RyR->Ca_release Ca_store Ca²⁺ Store NAD+ NAD+ CD38 CD38 NAD+->CD38 cADPR cADPR CD38->cADPR Synthesis cADPR->RyR Activates 8-bromo-cADPR 8-bromo-cADPR 8-bromo-cADPR->TRPM2 Potential Off-Target Interaction 8-bromo-cADPR->RyR Inhibits Ca_cytosol Cytosolic Ca²⁺ Ca_release->Ca_cytosol ↑ [Ca²⁺]i Cellular_Response Cellular_Response Ca_cytosol->Cellular_Response Triggers

Figure 1. The cADPR signaling pathway and points of intervention for 8-bromo-cADPR.

Essential Control Experiments

To validate the specificity of 8-bromo-cADPR's effects, a series of control experiments are indispensable. These controls help to dissect the involvement of the cADPR/RyR pathway and to exclude alternative mechanisms.

Vehicle Control

The most fundamental control is the use of the vehicle in which 8-bromo-cADPR is dissolved (e.g., DMSO, ethanol, or aqueous buffer). This accounts for any effects of the solvent on the experimental system.

Positive Control: cADPR

To confirm that the experimental system is responsive to cADPR signaling, direct application of cADPR (often via microinjection or in permeabilized cells due to its membrane impermeability) serves as a crucial positive control. The observed effects of 8-bromo-cADPR should be opposite to those of cADPR.

Negative Controls: Targeting the cADPR/RyR Pathway

To confirm that the effects of 8-bromo-cADPR are mediated through RyRs, the use of a well-characterized RyR antagonist is essential. Ruthenium red is a commonly used non-specific blocker of RyRs.

To verify that the observed calcium signal originates from intracellular stores, experiments can be performed after depleting these stores using a sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) inhibitor, such as thapsigargin or cyclopiazonic acid (CPA).

Controls for Off-Target Effects

Given the conflicting reports on 8-bromo-cADPR's interaction with TRPM2, it is prudent to include controls to assess the involvement of this channel, especially in cell types where it is highly expressed. This can involve the use of TRPM2 antagonists or experiments in TRPM2-knockout/knockdown models.

8-bromo-cADPR can hydrolyze to 8-bromo-ADPR, which has been shown to have its own biological activity, including potential effects on TRPM2.[1][2] It is therefore advisable to test the effect of 8-bromo-ADPR directly in the experimental system.

Comparison with Alternatives

Several other pharmacological tools are available to modulate the cADPR pathway. Comparing the effects of 8-bromo-cADPR with these alternatives can provide a more comprehensive understanding of the signaling cascade.

CompoundMechanism of ActionReported Potency (IC₅₀/EC₅₀)Key AdvantagesKey Disadvantages
8-bromo-cADPR cADPR antagonist (can have partial agonist effects)Varies by system (e.g., ~100 µM for inhibition of Ca²⁺ release in some smooth muscle cells)[3]Cell-permeantPotential for off-target effects (TRPM2), partial agonism, and hydrolysis to active metabolites.[1][2]
8-Br-7-CH-cADPR (7-Deaza-8-bromo-cADPR) Potent cADPR antagonistMore potent than 8-bromo-cADPR (e.g., effective at 0.1 µM in some axon degeneration assays)[4][5]Higher potency and potentially greater specificity than 8-bromo-cADPR.Less extensively characterized than 8-bromo-cADPR.
cADPR Endogenous agonist of RyRsVaries by systemThe natural ligand, providing a direct positive control.Not cell-permeant, requiring microinjection or cell permeabilization.
Ruthenium Red Non-specific RyR and TRP channel blockerVaries by systemBroadly effective at blocking RyR-mediated Ca²⁺ release.Lack of specificity, also inhibits other calcium channels.
Thapsigargin SERCA pump inhibitorNanomolar rangeEffectively depletes intracellular Ca²⁺ stores.Indirectly affects all Ca²⁺-dependent signaling from stores.

Experimental Protocols

Intracellular Calcium Imaging

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator like Fura-2 AM.

Start Start Cell_Culture 1. Plate cells on coverslips Start->Cell_Culture Dye_Loading 2. Load cells with Fura-2 AM Cell_Culture->Dye_Loading Wash 3. Wash to remove extracellular dye Dye_Loading->Wash Baseline 4. Measure baseline fluorescence Wash->Baseline Pre-incubation 5. Pre-incubate with control/test compound (e.g., 8-bromo-cADPR) Baseline->Pre-incubation Stimulation 6. Stimulate with agonist Pre-incubation->Stimulation Measurement 7. Record fluorescence changes Stimulation->Measurement Data_Analysis 8. Calculate [Ca²⁺]i Measurement->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for intracellular calcium imaging.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

  • Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with the physiological buffer to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for 1-2 minutes.

  • Pre-incubation: For control experiments, pre-incubate the cells with the appropriate compound for a specified time before stimulation (e.g., 100 µM 8-bromo-cADPR for 15-30 minutes).[3]

  • Stimulation: Add the agonist of interest to elicit a calcium response.

  • Data Acquisition: Continuously record the fluorescence ratio for the duration of the response.

  • Data Analysis: Convert the fluorescence ratios to [Ca²⁺]i using the Grynkiewicz equation.

Ryanodine Receptor Inhibition Assay ([³H]-ryanodine binding)

This assay provides a quantitative measure of RyR channel activity.[6][7]

Methodology:

  • Microsome Preparation: Isolate microsomes containing RyRs from tissue homogenates or cultured cells expressing RyRs.

  • Binding Reaction: Incubate the microsomes with [³H]-ryanodine in a binding buffer containing varying concentrations of Ca²⁺ and the test compound (e.g., 8-bromo-cADPR).

  • Incubation: Allow the binding to reach equilibrium (e.g., 2-3 hours at 37°C).

  • Separation: Separate the bound from free [³H]-ryanodine by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters and measure the radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the specific binding and analyze the data to calculate the inhibitory effect of the compound on RyR activity.

Logical Relationships and Interpretation of Results

The following diagram illustrates the logical flow for interpreting the results from the control experiments to ascertain the role of the cADPR pathway.

Start Observe effect with 8-bromo-cADPR RyR_Blocker Does a RyR blocker (e.g., Ruthenium Red) mimic the effect? Start->RyR_Blocker cADPR_Effect Does cADPR have the opposite effect? RyR_Blocker->cADPR_Effect Yes Conclusion_Uncertain Mechanism is unclear. Further investigation needed. RyR_Blocker->Conclusion_Uncertain No Store_Depletion Is the effect abolished by Ca²⁺ store depletion (e.g., with thapsigargin)? cADPR_Effect->Store_Depletion Yes cADPR_Effect->Conclusion_Uncertain No TRPM2_Involvement Do TRPM2 modulators alter the effect? Store_Depletion->TRPM2_Involvement Yes Store_Depletion->Conclusion_Uncertain No Conclusion_cADPR Effect is likely mediated by the cADPR/RyR pathway TRPM2_Involvement->Conclusion_cADPR No Conclusion_OffTarget Off-target effects are likely involved. Consider TRPM2 or other mechanisms. TRPM2_Involvement->Conclusion_OffTarget Yes

Figure 3. Decision tree for interpreting control experiment results.

By systematically employing these control experiments, researchers can significantly enhance the reliability and interpretability of their findings when using 8-bromo-cADPR to probe the intricacies of cADPR-mediated calcium signaling. This rigorous approach is fundamental for advancing our understanding of cellular physiology and for the development of novel therapeutic agents.

References

Validating NBrAD Target Engagement In Situ: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel bifunctional degradation activating drug (NBrAD) engages its intended target protein within a cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key biochemical assays used to validate this compound target engagement in situ, supported by experimental principles and detailed protocols.

The unique mechanism of action of NBrADs, which induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, necessitates robust methods to confirm direct binding to the target protein in a physiologically relevant context.[1] This guide focuses on four principal assays: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, Proximity Ligation Assay (PLA), and In-Cell Western (ICW) assay.

Comparison of In Situ Target Engagement Assays

The selection of an appropriate assay depends on various factors, including the specific research question, the availability of reagents, throughput requirements, and the need for quantitative data. The following table summarizes the key characteristics of each method to aid in this decision-making process.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET AssayProximity Ligation Assay (PLA)In-Cell Western (ICW) Assay
Principle Ligand-induced thermal stabilization of the target protein.[2]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[3]Detection of protein-protein proximity using DNA-linked antibodies and rolling circle amplification.[4]Immunofluorescent quantification of protein levels in fixed cells within a microplate.[5]
Target Modification None required (endogenous protein).[3]Requires genetic fusion of NanoLuciferase to the target protein.[6]None required (endogenous proteins).[4]None required (endogenous protein).[7]
Compound Labeling Label-free.[3]Requires a specific, cell-permeable fluorescent tracer.[3]Label-free.Label-free.
Cell State Live or lysed cells.[3]Live cells.[3]Fixed cells.[4]Fixed cells.[5]
Primary Readout Change in protein melting temperature (ΔTm).[2]BRET ratio.[3]Fluorescent spots representing interaction events.[4]Near-infrared fluorescence intensity.[8]
Quantitative Data Semi-quantitative (ΔTm) to quantitative (isothermal dose-response).[9]Quantitative (Affinity, Occupancy, Residence Time).[10][11]Semi-quantitative (spot counting).Quantitative (protein levels).[8]
Throughput Low (Western Blot) to High (HT-CETSA formats).[12]High-throughput compatible.[6]Medium throughput.High-throughput compatible.[5]
Key Advantage High physiological relevance, label-free.[3]Real-time measurements in live cells, highly sensitive and quantitative.[10]Visualizes protein-protein interactions directly in situ.[4]Higher throughput than traditional Western blotting for degradation assessment.[7]
Key Limitation Not all ligand binding events cause a thermal shift; lower throughput for Western blot readout.[12]Requires genetic modification of the target and development of a specific tracer.[6]Requires two high-quality antibodies that can bind in close proximity; semi-quantitative.Requires high-quality antibodies; provides a snapshot at a fixed time point.[7]

Signaling Pathway and Experimental Workflows

To understand the context of these assays, it is essential to visualize the underlying biological process and the experimental steps involved.

This compound Mechanism of Action

NBrADs are heterobifunctional molecules that simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

POI Protein of Interest (POI) Ternary Ternary Complex (POI-NBrAD-E3) POI->Ternary binds This compound This compound This compound->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome targeted to Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of action for a Novel Bifunctional Degradation Activating Drug (this compound).

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA measures the change in thermal stability of a target protein upon ligand binding. A stabilized protein will remain soluble at higher temperatures.

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Protein Quantification cluster_4 Data Analysis Cells_Vehicle Cells + Vehicle Heat Apply Temperature Gradient Cells_Vehicle->Heat Cells_this compound Cells + this compound Cells_this compound->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble Collect Soluble Fraction Centrifuge->Soluble WB Western Blot / MS Soluble->WB Melt_Curve Generate Melt Curve (Soluble Protein vs. Temp) WB->Melt_Curve Shift Determine Thermal Shift (ΔTm) Melt_Curve->Shift

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET Target Engagement Assay Workflow

The NanoBRET assay quantifies compound binding in live cells by measuring the resonance energy transfer between a luciferase-tagged target and a fluorescent tracer.

cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Signal Detection cluster_3 Data Analysis Transfect Transfect cells with Target-NanoLuc construct Plate Plate cells in multi-well plate Transfect->Plate Add_Tracer Add fluorescent tracer Plate->Add_Tracer Add_this compound Add this compound (competitor) Add_Tracer->Add_this compound Add_Substrate Add NanoLuc substrate Add_this compound->Add_Substrate Measure Measure Donor (450nm) & Acceptor (610nm) emissions Add_Substrate->Measure Calculate_BRET Calculate BRET Ratio (Acceptor/Donor) Measure->Calculate_BRET Dose_Response Generate Dose-Response Curve Calculate_BRET->Dose_Response

Caption: Experimental workflow for the NanoBRET Target Engagement Assay.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Readout)

This protocol is adapted from established CETSA methodologies.[13]

  • Cell Culture and Treatment:

    • Plate cells at a sufficient density to obtain adequate protein for Western blotting.

    • Treat cells with the desired concentrations of this compound or vehicle control for a specified time at 37°C.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40-70°C in 2-4°C increments) using a thermal cycler. Include an unheated control.[14]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[13]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the target protein. A loading control antibody should also be used.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the unheated control.

    • Plot the percentage of soluble protein versus temperature to generate melt curves for both vehicle- and this compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. A significant shift in Tm (ΔTm) in the presence of the this compound indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

This protocol is based on the principles of the NanoBRET TE Intracellular Assay.[1][15]

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Culture the cells for approximately 18-24 hours to allow for protein expression.[15]

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2x10^5 cells/mL.[15]

    • Prepare serial dilutions of the this compound compound in a 384-well white assay plate.

  • Tracer and Compound Addition:

    • Add the cell-permeable fluorescent tracer to the cells at a predetermined optimal concentration.

    • Dispense the cell-tracer suspension into the assay plate containing the this compound dilutions.

  • Equilibration and Detection:

    • Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[15]

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.

    • Add the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Read the plate within 20 minutes on a plate reader equipped with filters for donor emission (450 nm) and acceptor emission (610 nm).[15]

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the compound's affinity for the target in live cells.

In Situ Proximity Ligation Assay (PLA) Protocol

This protocol outlines the key steps for performing PLA to detect the this compound-induced proximity between the target protein and an E3 ligase.[4][16]

  • Sample Preparation:

    • Grow adherent cells on coverslips or in chamber slides.

    • Treat cells with this compound or vehicle control for the desired time.

    • Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.

  • Primary Antibody Incubation:

    • Incubate the samples with two primary antibodies raised in different species: one against the target protein and one against the E3 ligase.

  • PLA Probe Incubation:

    • Incubate the samples with the PLA probes, which are secondary antibodies conjugated to unique DNA oligonucleotides that will recognize the primary antibodies.[16]

  • Ligation and Amplification:

    • Add the ligation solution, containing two connector oligonucleotides and a ligase. If the PLA probes are in close proximity (<40 nm), the oligonucleotides will hybridize and be ligated into a closed DNA circle.[4]

    • Add the amplification solution containing a DNA polymerase. The circular DNA will serve as a template for rolling-circle amplification, generating a long DNA product.

  • Detection and Imaging:

    • Add fluorescently labeled oligonucleotides that will hybridize to the amplified DNA product.

    • Image the samples using a fluorescence microscope. Each fluorescent spot represents a single protein-protein interaction event.

  • Data Analysis:

    • Quantify the number of PLA signals per cell or per image area. An increase in the number of signals in this compound-treated cells compared to the control indicates induced proximity.

In-Cell Western (ICW) Assay Protocol

This protocol provides a method for quantifying this compound-induced protein degradation in a high-throughput format.[5][8]

  • Cell Plating and Treatment:

    • Seed adherent cells in a 96-well or 384-well plate.

    • Treat the cells with a serial dilution of the this compound or vehicle control for various time points.

  • Fixing and Permeabilizing:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Immunostaining:

    • Block the cells to reduce non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein.

    • For normalization, co-incubate with an antibody against a housekeeping protein (e.g., GAPDH or Tubulin).

    • Wash the plate and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).[8]

  • Imaging and Quantification:

    • Wash the plate to remove unbound antibodies.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis:

    • Quantify the fluorescence intensity for both the target protein and the normalization control in each well.

    • Normalize the target protein signal to the housekeeping protein signal.

    • Plot the normalized signal against the this compound concentration to generate dose-response curves and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 8-Bromo-Adenosine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target selectivity of molecular probes is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 8-bromo-adenosine compounds with a range of nucleotide-binding proteins, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.

8-Bromo-adenosine and its derivatives are widely utilized synthetic analogs of endogenous nucleotides. The introduction of a bromine atom at the C8 position of the adenine ring sterically favors the syn-conformation, which can alter the binding affinity and selectivity for various nucleotide-binding proteins compared to their endogenous counterparts. This guide delves into the cross-reactivity profiles of key 8-bromo-adenosine compounds, including 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP), 8-bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP), and 8-bromoadenosine-5'-triphosphate (8-Br-ATP), providing a framework for their informed use in experimental systems.

Quantitative Comparison of Binding Affinities and Inhibition

The following tables summarize the known binding affinities (Ka, Kd) and inhibitory concentrations (IC50, Ki) of 8-bromo-adenosine compounds for various nucleotide-binding proteins. These values provide a quantitative measure of their potency and selectivity.

Table 1: Protein Kinase A (PKA) and Protein Kinase G (PKG) Activation

CompoundTarget KinaseParameterValue (µM)Notes
8-Br-cAMPPKAKa0.05Potent activator of PKA.
8-Br-cGMPPKG IβKa~0.37Similar to endogenous cGMP.
8-Br-cGMPPKG IIKa~0.06Moderately selective for PKG II over PKG Iβ. Can activate PKA at higher concentrations.[1]

Table 2: Inhibition of Other Nucleotide-Binding Proteins

CompoundTarget ProteinParameterValue (µM)Notes
8-Br-ATPMultiple Myeloma CellsIC5023.1Demonstrates cytotoxic effects.[2]
8-[(4-bromo-2,3-dioxobutyl)thio]adenosine 3',5'-cyclic monophosphatePhosphodiesterase 4a (PDE4a)Ki (for a related compound)5.5A derivative of 8-Br-cAMP shows competitive inhibition.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of 8-bromo-adenosine compounds with nucleotide-binding proteins.

In Vitro Protein Kinase A (PKA) Activity Assay

This assay measures the ability of a compound to directly activate purified PKA, leading to the phosphorylation of a specific substrate.

Materials:

  • Purified PKA holoenzyme

  • 8-Br-cAMP stock solution

  • PKA substrate peptide (e.g., Kemptide)

  • [γ-32P]ATP

  • Kinase assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of 8-Br-cAMP in the kinase assay buffer.

  • In a microcentrifuge tube, add the purified PKA holoenzyme.

  • Add the different concentrations of 8-Br-cAMP to the respective tubes. Include a control with no activator.

  • Initiate the kinase reaction by adding the PKA substrate peptide and [γ-32P]ATP mixture.

  • Incubate the tubes at 30°C for 10-30 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Wash once with acetone and allow to air dry.

  • Quantify the amount of phosphorylated substrate by measuring the radioactivity using a scintillation counter.

  • Plot the PKA activity against the concentration of 8-Br-cAMP to determine the EC50 value for PKA activation.

Competitive Binding Assay

This assay determines the binding affinity of a non-labeled compound by measuring its ability to compete with a labeled ligand for binding to a target protein.

Materials:

  • Target protein

  • Labeled ligand (e.g., radiolabeled or fluorescently tagged natural ligand)

  • Unlabeled 8-bromo-adenosine compound

  • Binding buffer specific to the target protein

  • Filtration apparatus (e.g., 96-well filter plate)

  • Detection instrument (e.g., scintillation counter or fluorescence plate reader)

Procedure:

  • In a multi-well plate, add a constant concentration of the target protein and the labeled ligand.

  • Add increasing concentrations of the unlabeled 8-bromo-adenosine compound to the wells.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the free labeled ligand by rapid filtration through the filter plate.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantify the amount of labeled ligand bound to the filter.

  • Plot the amount of bound labeled ligand as a function of the unlabeled competitor concentration.

  • Calculate the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the labeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Target nucleotide-binding protein (ligand)

  • 8-bromo-adenosine compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (specific to the interaction)

Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Inject a series of concentrations of the 8-bromo-adenosine compound over the sensor surface and monitor the binding response in real-time.

  • After the association phase, inject running buffer to monitor the dissociation of the compound.

  • Regenerate the sensor surface to remove the bound analyte.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the workflow of experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone/ Neurotransmitter GPCR GPCR Hormone->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA_C Active PKA (Catalytic Subunit) PKA_inactive->PKA_C Releases PKA_R Regulatory Subunit PKA_inactive->PKA_R Substrate Protein Substrate PKA_C->Substrate Phosphorylates CREB CREB PKA_C->CREB Phosphorylates pSubstrate Phosphorylated Substrate AMP AMP PDE->AMP Br_cAMP 8-Br-cAMP Br_cAMP->PKA_inactive Binds & Activates pCREB pCREB Gene Target Gene Transcription pCREB->Gene Activates

Figure 1: Simplified Protein Kinase A (PKA) signaling pathway.

PKG_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive Binds PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by PKG_active Active PKG PKG_inactive->PKG_active Activates Substrate Protein Substrate PKG_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Physiological\nEffects Physiological Effects pSubstrate->Physiological\nEffects GMP GMP PDE->GMP Br_cGMP 8-Br-cGMP Br_cGMP->PKG_inactive Binds & Activates

Figure 2: Simplified Protein Kinase G (PKG) signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assay Binding/Activity Assay cluster_analysis Data Analysis Compound 8-Bromo-Adenosine Compound Assay Kinase Assay / Competitive Binding / SPR / ITC Compound->Assay Target Nucleotide-Binding Protein Target->Assay Data Raw Data Assay->Data Analysis Calculate Ki, Kd, IC50 Data->Analysis Result Cross-Reactivity Profile Analysis->Result

Figure 3: General experimental workflow for assessing cross-reactivity.

Conclusion

The 8-bromo-adenosine family of compounds represents a versatile toolkit for probing nucleotide-dependent cellular processes. However, their utility is intrinsically linked to a thorough understanding of their selectivity profiles. As this guide illustrates, while compounds like 8-Br-cAMP are potent activators of PKA, and 8-Br-cGMP shows selectivity for PKG II, the potential for off-target effects necessitates careful experimental design and data interpretation. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers to critically evaluate the suitability of these compounds for their specific research questions and to ensure the generation of robust and reliable data. As the field of chemical biology continues to evolve, a comprehensive characterization of the target landscape of such chemical probes will remain a cornerstone of rigorous scientific inquiry.

References

Validating the antagonistic properties of NBrAD derivatives

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a comparison guide on the antagonistic properties of NBrAD derivatives. My search for information on this topic did not yield any relevant results for a class of compounds known as "this compound derivatives."

It is possible that "this compound" is a highly specialized, new, or internal designation for a set of molecules not yet described in publicly accessible scientific literature. Without specific information defining what this compound derivatives are, their intended biological targets, and any existing experimental data, it is not possible to create the requested comparison guide, data tables, or visualizations.

To receive a helpful response, please provide more specific details, such as:

  • The full chemical name or structure of the parent this compound compound.

  • The specific biological target or receptor that these derivatives are intended to antagonize.

Comparing the efficacy of different NBrAD analogs in blocking cADPR-mediated signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various analogs of cyclic ADP-ribose (cADPR) in blocking cADPR-mediated calcium (Ca²⁺) signaling. The focus is on N-glycosidic bond and adenine ring-modified analogs, particularly 8-substituted derivatives, which have been pivotal in elucidating the mechanisms of cADPR action. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction to cADPR Signaling

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular Ca²⁺ from the endoplasmic/sarcoplasmic reticulum.[1] This process is primarily mediated by the ryanodine receptor (RyR), a large conductance Ca²⁺ channel. The cADPR/RyR signaling pathway is integral to a multitude of cellular processes, including muscle contraction, neurotransmission, and fertilization. Analogs of cADPR that can antagonize this pathway are invaluable tools for studying these physiological events and for the potential development of therapeutic agents targeting diseases associated with dysregulated Ca²⁺ signaling.

Data Presentation: Comparative Efficacy of cADPR Antagonists

The following table summarizes the inhibitory potency of common 8-substituted cADPR analogs against cADPR-induced Ca²⁺ release. The data is primarily derived from studies using sea urchin egg homogenates, a well-established model system for investigating cADPR signaling.

AnalogStructureIC₅₀Potency RankKey Findings
8-amino-cADPR 8-amino substituted adenineNot explicitly quantified, but consistently reported as the most potent antagonist.1Completely blocks cADPR-induced Ca²⁺ release at nanomolar concentrations. Its effect is reversible.[2]
8-Br-cADPR 8-bromo substituted adenine~1.7 µM2A stable, cell-permeable analog that effectively blocks cADPR-evoked calcium release.[1]
8-azido-cADPR 8-azido substituted adenineNot explicitly quantified, but reported to be less potent than 8-amino-cADPR.3Functions as an antagonist, but with lower efficacy compared to the 8-amino counterpart.[2]

Note: The inhibitory concentrations and potency can vary depending on the experimental system and conditions. The 2'-hydroxyl group on the ribose moiety has been identified as a critical motif for the antagonistic activity of these 8-substituted cADPR analogs.

Experimental Protocols

Preparation of Sea Urchin Egg Homogenate

This protocol describes the preparation of a cell-free system from sea urchin eggs, which is highly sensitive to cADPR and its analogs.

Materials:

  • Sea urchins (e.g., Lytechinus pictus)

  • 0.5 M KCl

  • Filtered seawater

  • Homogenization buffer (e.g., 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl₂, pH 7.2)

  • Protease inhibitors

Procedure:

  • Induce spawning by injecting 1-2 mL of 0.5 M KCl into the sea urchin's coelomic cavity.

  • Collect eggs in filtered seawater.

  • Wash the eggs several times with filtered seawater to remove debris and jelly coat.

  • Resuspend the packed eggs in 2 volumes of ice-cold homogenization buffer supplemented with protease inhibitors.

  • Homogenize the egg suspension on ice using a Dounce homogenizer until approximately 95% of the cells are lysed.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • The resulting supernatant is the sea urchin egg homogenate, which can be used immediately or stored in aliquots at -80°C.

Measurement of cADPR-Mediated Ca²⁺ Release

This protocol outlines the procedure for measuring Ca²⁺ release from sea urchin egg homogenates using a fluorescent Ca²⁺ indicator.

Materials:

  • Sea urchin egg homogenate

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-3 or Fura-2)

  • cADPR and its analogs (e.g., 8-amino-cADPR, 8-Br-cADPR)

  • Assay buffer (similar to homogenization buffer, may contain ATP and an ATP-regenerating system)

  • Fluorometer or plate reader capable of kinetic fluorescence measurements

Procedure:

  • Thaw the sea urchin egg homogenate on ice.

  • Dilute the homogenate in the assay buffer.

  • Add the fluorescent Ca²⁺ indicator to the diluted homogenate and incubate in the dark for a specified time to allow for de-esterification if using an AM ester form of the dye.

  • Place the homogenate-dye mixture into the fluorometer.

  • Establish a stable baseline fluorescence reading.

  • To test for antagonistic activity, add the cADPR analog at the desired concentration and incubate for a few minutes.

  • Initiate Ca²⁺ release by adding a sub-maximal concentration of cADPR.

  • Record the change in fluorescence over time. A decrease in the cADPR-induced fluorescence signal in the presence of the analog indicates antagonistic activity.

  • To determine the IC₅₀ value, perform a dose-response curve with varying concentrations of the antagonist.

Mandatory Visualization

cADPR Signaling Pathway and Antagonist Action

cADPR_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Ca_release Ca²⁺ Release RyR->Ca_release Mediates Signal Upstream Signal (e.g., Neurotransmitter) Enzyme ADP-ribosyl Cyclase Signal->Enzyme Activates cADPR cADPR Enzyme->cADPR Synthesizes NAD NAD+ NAD->Enzyme Substrate cADPR->RyR Binds and Activates NBrAD_analog 8-substituted cADPR Analog (Antagonist) NBrAD_analog->RyR Competitively Inhibits

Caption: cADPR signaling pathway and the inhibitory action of 8-substituted analogs.

Experimental Workflow for Antagonist Screening

Antagonist_Screening_Workflow Start Start Preparation Prepare Sea Urchin Egg Homogenate Start->Preparation Incubation Incubate with Fluorescent Ca²⁺ Indicator Preparation->Incubation Dispense Dispense into Assay Plate Incubation->Dispense Add_Antagonist Add NBrAD Analog (Test Compound) Dispense->Add_Antagonist Add_cADPR Add cADPR to Induce Ca²⁺ Release Add_Antagonist->Add_cADPR Measure Measure Fluorescence (Kinetic Read) Add_cADPR->Measure Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Measure->Analysis End End Analysis->End

Caption: Workflow for screening cADPR antagonists using a sea urchin egg homogenate assay.

References

Safety Operating Guide

Proper Disposal of N-Bromosuccinimide (NBrAD): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

N-Bromosuccinimide (NBS), a common brominating agent in organic synthesis, is classified as a hazardous substance requiring meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper management and disposal of N-Bromosuccinimide waste, including unused or surplus material, contaminated labware, and reaction residues. Adherence to these protocols is crucial to mitigate risks associated with this reactive and corrosive oxidizing solid.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). N-Bromosuccinimide is an oxidizer, corrosive, and harmful if swallowed, causing severe skin and eye irritation.[1] It is also very toxic to aquatic life.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Disposal of Bulk N-Bromosuccinimide and Grossly Contaminated Materials

Bulk or expired N-Bromosuccinimide and materials heavily contaminated with it must be neutralized before disposal. The primary method for neutralization involves quenching the reactive bromine with a reducing agent. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are effective for this purpose.

Experimental Protocol: Neutralization of N-Bromosuccinimide Waste

This protocol details the steps for neutralizing N-Bromosuccinimide waste using a sodium thiosulfate solution.

Materials:

  • N-Bromosuccinimide waste (solid or in solution)

  • 10% (w/v) Sodium Thiosulfate solution

  • Large beaker or container (chemically resistant, e.g., borosilicate glass or polyethylene)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place the N-Bromosuccinimide waste in a large, appropriate container. If the waste is solid, slowly add water to dissolve or create a slurry. Be cautious as the reaction with water can be exothermic.[4]

  • Cooling: Place the container in an ice bath to manage any heat generated during neutralization.

  • Neutralization: Slowly add the 10% sodium thiosulfate solution to the N-Bromosuccinimide mixture while stirring continuously. The reaction is complete when the characteristic yellow or orange color of bromine disappears.

  • pH Adjustment: Check the pH of the resulting solution. If it is acidic, neutralize it with a dilute solution of sodium bicarbonate or sodium hydroxide until the pH is between 6 and 8.

  • Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department. Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your EHS office.[2]

Disposal of Minimally Contaminated Labware and PPE

Labware (e.g., glassware, plasticware) and personal protective equipment (e.g., gloves) with minimal residual N-Bromosuccinimide contamination should also be handled as hazardous waste.

Procedure:

  • Segregation: Collect all contaminated items in a designated, clearly labeled hazardous waste bag or container.

  • Decontamination (for reusable glassware): Glassware can be decontaminated by rinsing with a 10% sodium thiosulfate solution, followed by a thorough wash with soap and water. The rinsate from the initial decontamination step must be collected and disposed of as hazardous waste.

  • Final Disposal: Dispose of the hazardous waste bag or container according to your institution's EHS guidelines.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the neutralization of N-Bromosuccinimide.

ParameterValue/RecommendationSource
Neutralizing Agent Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃)[5]
Concentration of Neutralizing Solution 10% (w/v) aqueous solution is a commonly used concentration.
Stoichiometric Ratio (NBS:Na₂S₂O₃) 2:1 (approximate, based on available bromine)
Reaction Endpoint Indicator Disappearance of yellow/orange bromine color
Optimal Temperature Room temperature with initial cooling in an ice bath to control exotherm.
Final pH of Waste Stream 6 - 8

Note: The stoichiometric ratio is an approximation for practical disposal purposes. It is always recommended to add the neutralizing agent until the visual endpoint is reached to ensure complete reaction.

Logical Workflow for N-Bromosuccinimide Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-Bromosuccinimide waste.

NBrAD_Disposal_Workflow N-Bromosuccinimide Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_bulk Bulk/Gross Contamination cluster_minimal Minimal Contamination start Identify NBrAD Waste waste_type Determine Waste Type start->waste_type prepare_neutralization Prepare for Neutralization (in fume hood, with PPE) waste_type->prepare_neutralization Bulk / Grossly Contaminated segregate Segregate in Labeled Hazardous Waste Container waste_type->segregate Minimally Contaminated dissolve Dissolve/Slurry in Water prepare_neutralization->dissolve cool Cool in Ice Bath dissolve->cool neutralize Add 10% Sodium Thiosulfate (until color disappears) cool->neutralize check_ph Check and Adjust pH to 6-8 neutralize->check_ph collect_hazardous Collect as Hazardous Waste check_ph->collect_hazardous dispose_ehs Dispose via EHS segregate->dispose_ehs

N-Bromosuccinimide Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of N-Bromosuccinimide, fostering a secure research environment and minimizing environmental impact. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

Navigating the Safe Handling of NBrAD: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "NBrAD" is not a standard chemical identifier, and a specific Safety Data Sheet (SDS) for a compound with this name was not publicly available at the time of this writing. Given the potential for "this compound" to be an abbreviation for a hazardous brominated compound, this document provides a comprehensive safety protocol based on a conservative approach, assuming a high level of hazard similar to that of Bromoacetyl bromide. Researchers, scientists, and drug development professionals are strongly advised to obtain a definitive identification and the corresponding SDS from the supplier before commencing any work with this substance.

The safe handling of any chemical substance in a laboratory setting is paramount to ensuring the well-being of personnel and the integrity of research. This guide provides essential, immediate safety and logistical information for handling a potentially hazardous substance referred to as this compound, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on the assumption of high hazard.

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Chemical Safety GogglesANSI Z87.1, EN 166Protects eyes from splashes and airborne particles.[1]
Face ShieldANSI Z87.1, EN 166Provides full-face protection from splashes and sprays, to be worn over safety goggles.[2]
Hand Chemical-Resistant GlovesNeoprene, Nitrile, or Butyl rubberProtects hands from direct contact with the chemical. Check glove manufacturer's compatibility data.[1]
Double GlovingTwo pairs of compatible glovesProvides an additional layer of protection against contamination and in case of a breach in the outer glove.
Body Chemical-Resistant Laboratory CoatFlame-resistant (FR) and chemical-resistant (e.g., Nomex)Protects skin and personal clothing from splashes and spills.[1]
Chemical-Resistant ApronRubber or other impervious materialProvides an additional layer of protection for the torso and legs.
Respiratory NIOSH-approved RespiratorFull-face respirator with appropriate cartridges for organic vapors and acid gasesProtects against inhalation of harmful vapors, dusts, or mists.[1]
Foot Closed-toe, Chemical-Resistant ShoesLeather or other durable, non-porous materialProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for minimizing risks during the handling of hazardous chemicals.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.[1]

    • Verify that a safety shower and eyewash station are readily accessible and in good working order.

    • Assemble all necessary equipment and reagents before introducing this compound into the workspace.

    • Clearly label all containers with the chemical name and hazard information.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of this compound powder inside a chemical fume hood.

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

    • Close the primary container immediately after dispensing.

  • Dissolution and Reaction:

    • Add this compound slowly and in small portions to the solvent to control any exothermic reactions.

    • Maintain constant stirring to ensure proper mixing and heat distribution.

    • Keep the reaction vessel covered to the extent possible to minimize the release of vapors.

  • Post-Reaction Quenching and Work-up:

    • Carefully quench the reaction mixture using an appropriate reagent, being mindful of potential gas evolution or heat generation.

    • Perform all extraction and purification steps within the chemical fume hood.

  • Decontamination:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using a suitable deactivating agent and then washing with soap and water.

    • Wipe down the interior of the fume hood after completion of work.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste:

    • Collect all liquid and solid waste containing this compound in clearly labeled, dedicated, and sealed hazardous waste containers.

    • Do not mix incompatible waste streams.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[2][3]

  • Contaminated PPE:

    • Dispose of all used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.

    • Do not dispose of contaminated PPE in regular trash receptacles.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times, collecting the rinsate as hazardous waste.

    • Deface the label on the empty container before disposal according to institutional guidelines.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Prep Preparation DonPPE Don PPE Prep->DonPPE Proceed to Personal Protection Handling Chemical Handling (Weighing, Reaction) DonPPE->Handling Enter Work Area Decon Decontamination Handling->Decon After Experiment DoffPPE Doff PPE Decon->DoffPPE After Cleaning Disposal Waste Disposal DoffPPE->Disposal Properly Dispose of Contaminated Items End End of Procedure Disposal->End Complete

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.